molecular formula C4H10N2O2 B554895 N-(2-Aminoethyl)glycine CAS No. 24123-14-6

N-(2-Aminoethyl)glycine

Katalognummer: B554895
CAS-Nummer: 24123-14-6
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: PIINGYXNCHTJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)glycine (AEG), with the CAS number 24123-14-6, is a crucial small-molecule building block in scientific research, most notably serving as the fundamental backbone structure for Peptide Nucleic Acids (PNA) [1] [4] . PNA is a potent synthetic mimic of DNA in which the natural sugar-phosphate backbone is replaced by this uncharged, polyamide scaffold [9] . This structural change confers unique properties, as PNA oligomers hybridize with complementary DNA and RNA strands with high affinity and excellent sequence selectivity, while also exhibiting resistance to both nucleases and proteases [9] . These characteristics make AEG-based PNAs an attractive agent for antisense and antigene applications, molecular diagnostics, and other genetic technologies [9] . Beyond its role in synthetic biology, AEG has been identified as a natural product in diverse taxa of cyanobacteria, suggesting it may be a primitive feature with origins in the pre-RNA world of early life on Earth [1] . This compound is a white to off-white solid with a molecular formula of C 4 H 10 N 2 O 2 and a molecular weight of approximately 118.13 g/mol [2] [5] . It has a melting point in the range of 140-147°C [6] [8] . When handling, researchers should note that it may cause skin and serious eye irritation [8] . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-(2-aminoethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGYXNCHTJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178844
Record name N-(2-Aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-14-6
Record name N-(2-Aminoethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24123-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(2-aminoethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)glycine: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), also known as ethylenediamine-N-monoacetic acid, is a synthetic amino acid that has garnered significant interest in the fields of biochemistry and drug development. Its unique structural properties, particularly its role as the backbone of Peptide Nucleic Acids (PNAs), have made it a valuable tool in the design of novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and analytical methods, with a focus on its application in the development of PNA-based technologies.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure incorporates a primary amine, a secondary amine, and a carboxylic acid, rendering it amphoteric and capable of existing in various protonation states depending on the pH.

General and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided in Table 1.

PropertyValueSource(s)
Molecular Formula C4H10N2O2[1][2][3]
Molecular Weight 118.13 g/mol [1][2][3]
CAS Number 24123-14-6[1][2][3]
Appearance White to almost white powder/solid[4]
Melting Point 140-147 °C[4]
Solubility Soluble in water[4]
Acid-Base Properties

Synthesis and Purification

The most common laboratory synthesis of this compound involves the alkylation of ethylenediamine with a haloacetic acid, typically chloroacetic acid.[4][8]

Synthesis Workflow

ethylenediamine Ethylenediamine reaction Alkylation Reaction ethylenediamine->reaction chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction crude_product Crude this compound reaction->crude_product purification Purification (Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product

Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on literature descriptions.[4][8][9]

Materials:

  • Ethylenediamine

  • Chloroacetic acid

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve an excess of ethylenediamine in a solvent such as water or an alcohol.

  • Slowly add a solution of chloroacetic acid to the ethylenediamine solution while maintaining the temperature (e.g., with an ice bath) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., overnight) to ensure complete reaction.

  • Remove the excess ethylenediamine and solvent under reduced pressure.

  • The crude product can be purified by recrystallization. A common method involves dissolving the crude material in a minimal amount of hot DMSO, followed by the addition of ethanol and then diethyl ether to induce precipitation.[4]

  • Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

Analytical Methods

A variety of analytical techniques can be employed to characterize and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium oxide (D2O), as this compound is water-soluble.

Expected ¹H NMR Spectral Features (in D₂O):

  • The spectrum will show signals corresponding to the three methylene groups (-CH₂-). The chemical shifts will be influenced by the adjacent amino and carboxyl groups. Due to proton exchange with D₂O, the signals from the -NH₂, -NH-, and -COOH protons may not be observed or may appear as broad peaks.

Expected ¹³C NMR Spectral Features:

  • The spectrum will display signals for the two distinct types of methylene carbons and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

Sample Preparation:

  • A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte.[10][11]

Expected IR Spectral Features:

  • O-H stretch: A broad absorption band characteristic of the carboxylic acid O-H group.

  • N-H stretch: Absorption bands corresponding to the primary and secondary amines.

  • C=O stretch: A strong absorption band from the carbonyl group of the carboxylic acid.

  • C-N stretch: Absorption bands associated with the carbon-nitrogen bonds.

  • N-H bend: Bending vibrations of the amino groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification.

Methodology:

  • Due to its polar nature, reversed-phase HPLC of underivatized this compound can be challenging.[9][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for the analysis of polar compounds like amino acids.[12]

  • A common approach involves using a polar stationary phase (e.g., silica) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[12]

  • Detection can be achieved using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Biological Role and Applications

The primary and most significant role of this compound in the scientific community is as the monomeric unit for the synthesis of Peptide Nucleic Acids (PNAs).[4][13]

Peptide Nucleic Acids (PNAs)

PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating this compound chain. The nucleobases (adenine, guanine, cytosine, and thymine) are attached to the glycine nitrogen via a methylene carbonyl linker.

cluster_pna PNA Backbone cluster_sidechain1 Side Chain cluster_sidechain2 Side Chain N1 N C1 N1->C1 C5 C N1->C5 C2 C C1->C2 N2 N C2->N2 C3 N2->C3 C7 C N2->C7 C4 C C3->C4 O1 O C6 C C5->C6 Base1 Nucleobase C6->Base1 O2 O C8 C C7->C8 Base2 Nucleobase C8->Base2

Figure 2: Structure of a Peptide Nucleic Acid (PNA) backbone composed of this compound units.

The neutral backbone of PNAs confers several unique properties:

  • High Binding Affinity: The lack of electrostatic repulsion between the PNA backbone and the negatively charged phosphate backbone of DNA or RNA results in stronger binding compared to natural nucleic acid duplexes.[4]

  • High Specificity: PNAs exhibit excellent mismatch discrimination, making them highly specific for their target sequences.

  • Enzymatic Stability: The peptide-like backbone is resistant to degradation by nucleases and proteases.

These properties make PNAs valuable tools in various research and therapeutic applications, including:

  • Antisense and antigene therapies

  • Diagnostic probes for genetic analysis

  • Tools for molecular biology research

Natural Occurrence and Other Biological Effects

This compound has been detected in various species of cyanobacteria.[13] This finding has led to speculation about its potential role in the prebiotic world as a precursor to early genetic molecules.[14] However, beyond its natural occurrence in these microorganisms and its use in synthetic PNAs, there is currently limited evidence to suggest that free this compound plays a direct role in specific biological signaling pathways in higher organisms.

Safety and Handling

This compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important molecule in the field of synthetic nucleic acid chemistry. Its well-defined role as the backbone of Peptide Nucleic Acids has driven significant advancements in the development of tools for genetic research and potential therapeutic interventions. While a comprehensive understanding of its acid-base properties through experimentally determined pKa values remains an area for further investigation, the established methods for its synthesis and analysis provide a solid foundation for its continued use and exploration in research and drug development. The unique properties conferred by the this compound backbone in PNAs ensure its continued relevance as a key building block for creating highly specific and stable DNA and RNA mimics.

References

N-(2-Aminoethyl)glycine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)glycine, also known as EDG or 2-(2-aminoethylamino)acetic acid, is a synthetic amino acid derivative that has garnered significant interest in various scientific fields.[1][2][3] Its unique structure, featuring both a primary and a secondary amine group as well as a carboxylic acid, imparts it with versatile chemical properties. This guide provides an in-depth look at its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of peptide nucleic acids (PNAs).

Chemical Structure and Formula

This compound is a non-proteinogenic amino acid.[1] Its structure consists of a glycine backbone where one of the alpha-hydrogen atoms is substituted with an aminoethyl group.

Chemical Formula: C₄H₁₀N₂O₂[1][2][4]

IUPAC Name: 2-(2-aminoethylamino)acetic acid[5][6]

SMILES: NCCNCC(O)=O[5]

InChI Key: PIINGYXNCHTJTF-UHFFFAOYSA-N[5]

N_2_Aminoethyl_glycine_Structure cluster_0 a H₂N b CH₂ a->b c CH₂ b->c d NH c->d e CH₂ d->e f COOH e->f

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Weight 118.13 g/mol [1][4][6]
Appearance White to off-white solid/powder[1]
Melting Point 141-147 °C[5][7]
Boiling Point 290 °C (decomposes)[1]
Water Solubility Soluble, may result in faint turbidity[1]
Vapor Pressure 0.000524 mmHg at 25°C[1]
CAS Number 24123-14-6[1][2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylenediamine with a halogenated acetic acid, such as chloroacetic acid. The following protocol is based on descriptions found in the chemical literature.

Materials:

  • Ethylenediamine

  • Chloroacetic acid

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Under room temperature conditions, chloroacetic acid is added to an excess of ethylenediamine.

  • The reaction mixture is stirred overnight to allow for the completion of the nucleophilic substitution reaction.

  • Following the reaction, the excess, unreacted ethylenediamine is removed via vacuum distillation.

  • The resulting crude product, a faint yellow solid, is then purified by recrystallization from dimethyl sulfoxide (DMSO).

  • The purified crystals of this compound are collected and dried.

Role in Peptide Nucleic Acids (PNAs)

This compound is a fundamental building block for the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating this compound unit. The nucleobases are attached to this backbone via a methylene carbonyl linker. This modification results in an uncharged backbone, which contributes to stronger and more specific binding to complementary DNA and RNA sequences compared to natural nucleic acids.

The polymerization of this compound monomers with attached nucleobases forms the PNA backbone, a critical process in the synthesis of these valuable research and diagnostic tools. The production of this compound by cyanobacteria has led to the hypothesis that it may have played a role as a backbone for primordial genetic molecules in the pre-RNA world.

PNA_Backbone_Formation cluster_monomers This compound Monomers cluster_pna PNA Backbone Monomer1 NH₂ Glycine COOH + Base₁ Monomer2 NH₂ Glycine COOH + Base₂ Polymerization Polymerization (Peptide Bond Formation) Monomer3 NH₂ Glycine COOH + Base₃ PNA ...-NH-CH₂-CH₂-N(Base₁)-CH₂-CO-NH-CH₂-CH₂-N(Base₂)-CH₂-CO-NH-CH₂-CH₂-N(Base₃)-... Polymerization->PNA

Caption: Formation of a Peptide Nucleic Acid (PNA) backbone from this compound monomers.

References

N-(2-Aminoethyl)glycine: A Comprehensive Technical Guide on its Discovery, History, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)glycine (AEG), a structurally simple amino acid derivative, holds a significant position in the landscape of chemical biology and prebiotic chemistry. Initially explored as a novel molecular backbone, its discovery as a naturally occurring biomolecule has opened new avenues of research into its physiological roles and potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the discovery and history of AEG, detailing its synthesis, chemical properties, and the limited but emerging understanding of its biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering a foundation for future exploration of this intriguing molecule.

Introduction

This compound (AEG), also known as ethylenediamine-N-monoacetic acid, is the foundational building block of Peptide Nucleic Acids (PNAs).[1] PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating this compound chain, with nucleobases attached via a methylene carbonyl linker.[2] This structural alteration confers unique properties to PNAs, including high binding affinity and specificity to DNA and RNA, and resistance to enzymatic degradation, making them valuable tools in molecular biology and therapeutic research.[1][2]

While the invention of PNA in 1991 brought AEG to the forefront of scientific research, its history is intertwined with early developments in coordination chemistry and more recent discoveries in astrobiology and microbial metabolism. This guide delves into the historical timeline of AEG, from its conceptual underpinnings to its identification as a natural product, and presents the current state of knowledge regarding its synthesis and biological relevance.

Discovery and History

The history of this compound is marked by several key milestones:

  • Pre-PNA Era and Conceptual Origins: The synthesis of aminopolycarboxylic acids dates back to the 1930s. In 1935, Ferdinand Münz first synthesized ethylenediaminetetraacetic acid (EDTA) from ethylenediamine and chloroacetic acid, the same precursors used for AEG.[3] This demonstrates that the fundamental chemistry for producing AEG was established long before its specific recognition as a molecule of interest. Notably, four years before the invention of PNA, Westheimer listed AEG as a potential backbone to replace the ribose-phosphate backbone of nucleic acids, foreshadowing its eventual pivotal role.[4]

  • The Invention of Peptide Nucleic Acid (PNA): In 1991, Peter E. Nielsen, Michael Egholm, Rolf H. Berg, and Ole Buchardt introduced Peptide Nucleic Acid (PNA), a revolutionary DNA mimic with a backbone constructed from repeating this compound units.[4] This invention was a paradigm shift in the field of synthetic genetics and brought significant attention to AEG as the core monomer.

  • Discovery as a Natural Product: A significant breakthrough in understanding the relevance of AEG came in 2012 when Banack et al. discovered that this compound is produced by various species of cyanobacteria. [1 (2012)] This finding was profound as it established AEG as a naturally occurring biomolecule, moving it from the realm of synthetic chemistry to that of natural products. The presence of AEG in these ancient organisms has fueled speculation about its potential role in the origins of life, suggesting that PNA could have been a precursor to RNA and DNA.[3][4]

Chemical Synthesis and Characterization

The chemical synthesis of this compound is a critical process for its use in research and PNA synthesis. The most common laboratory-scale synthesis involves the reaction of ethylenediamine with a C2 synthon, such as chloroacetic acid.

Synthesis of this compound

A general method for the synthesis of this compound involves the careful addition of a haloacetic acid to an excess of ethylenediamine. The following is a representative, non-optimized protocol based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylenediamine

  • Chloroacetic acid

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Thionyl chloride

Procedure:

  • Reaction: In a fume hood, slowly add a solution of chloroacetic acid in water to a stirred, cooled excess of ethylenediamine. The reaction is exothermic and should be controlled.

  • Work-up: After the reaction is complete, the excess ethylenediamine is removed under reduced pressure.

  • Purification: The crude this compound can be recrystallized from a solvent such as dimethyl sulfoxide (DMSO) to yield the purified product.[2]

Note: This is a generalized procedure. For specific applications, optimization of reaction conditions, stoichiometry, and purification methods is recommended.

A patent describes a synthetic method for a protected derivative which involves reacting ethylenediamine with a halogenated acetic acid to obtain this compound, which is then further modified.[2]

Physicochemical Properties and Characterization Data

This compound is a white to off-white crystalline solid.

PropertyValueReference
Molecular FormulaC₄H₁₀N₂O₂[5]
Molecular Weight118.13 g/mol [5]
CAS Number24123-14-6[6][7]
Melting Point142-147 °C[6]
AppearanceWhite to almost white powder[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene groups of the ethylenediamine backbone and the methylene group of the glycine moiety.

  • ¹³C NMR: The carbon NMR spectrum would display three distinct signals for the three methylene carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Signaling Pathways

The biological activity of free this compound is an area of active investigation and remains largely uncharacterized. The vast majority of research has focused on the biological effects of its parent molecule, glycine, or its polymeric form in PNA.

Comparison with Glycine

Glycine is the simplest proteinogenic amino acid and functions as a primary inhibitory neurotransmitter in the central nervous system, particularly in the brainstem and spinal cord.[8][9] It also acts as a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.[10] Furthermore, glycine has well-documented cytoprotective effects, protecting cells from various forms of injury and cell death.[11][12][13][14] These effects are mediated through glycine receptors (GlyRs) and other proposed mechanisms.[8][15]

Currently, there is a significant lack of published research on whether free this compound interacts with these same pathways. It is unknown if AEG can bind to glycine receptors or transporters, or if it possesses its own unique biological targets and signaling mechanisms. One study on quisqualamine, a structural analogue of GABA and not AEG, showed it to be an agonist of both GABA-A and glycine receptors, suggesting that structurally similar small molecules can interact with these receptors.[16] However, direct evidence for AEG is absent.

Potential for Biological Activity

The discovery of AEG in cyanobacteria suggests it likely has a physiological role in these organisms. [1 (2012)] Its structural similarity to glycine raises the possibility of interaction with glycine-related pathways. However, the addition of the aminoethyl group significantly alters the molecule's size, charge distribution, and conformational flexibility, which could lead to different biological activities.

Future research is needed to investigate the following:

  • Receptor Binding: Does AEG bind to and/or activate glycine receptors or other neurotransmitter receptors?

  • Cellular Uptake: Is AEG transported into cells via known amino acid transporters?

  • Cytoprotective Effects: Does free AEG exhibit cytoprotective properties similar to glycine?

  • Metabolic Fate: What is the metabolic pathway of AEG in organisms that produce it and in other biological systems?

Logical and Experimental Workflows

Logical Flow of AEG Research

The progression of research on this compound can be visualized as a logical flow from its chemical synthesis to the exploration of its biological functions.

AEG_Research_Flow cluster_synthesis Chemical Synthesis & Characterization cluster_application Application in PNA cluster_biology Biological Investigation Synthesis Synthesis of AEG Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization PNA_Monomer PNA Monomer Synthesis Characterization->PNA_Monomer Bioactivity_Screening Biological Activity Screening (e.g., receptor binding, cell viability) Characterization->Bioactivity_Screening PNA_Oligomer PNA Oligomerization PNA_Monomer->PNA_Oligomer Natural_Occurrence Discovery in Cyanobacteria Natural_Occurrence->Bioactivity_Screening Signaling_Pathway Signaling Pathway Elucidation Bioactivity_Screening->Signaling_Pathway

Logical workflow for this compound research.
Experimental Workflow for Investigating Biological Activity

A generalized experimental workflow to investigate the unknown biological activities of this compound.

AEG_Bioactivity_Workflow Start Synthesized & Purified AEG Receptor_Binding Receptor Binding Assays (e.g., Glycine Receptors) Start->Receptor_Binding Cell_Viability Cell Viability & Cytotoxicity Assays Start->Cell_Viability Transporter_Assay Cellular Uptake Assays (Amino Acid Transporters) Start->Transporter_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Receptor_Binding->Signaling_Assay Cell_Viability->Signaling_Assay Transporter_Assay->Signaling_Assay Gene_Expression Gene Expression Profiling (e.g., RNA-seq) Signaling_Assay->Gene_Expression Conclusion Identification of Biological Role Gene_Expression->Conclusion

Experimental workflow for elucidating AEG's biological function.

Conclusion and Future Directions

This compound has a rich, albeit somewhat fragmented, history. Its journey from a conceptual building block for a synthetic genetic polymer to its discovery as a natural product underscores its potential significance in both prebiotic evolution and contemporary biology. While its role as the backbone of PNA is well-established and continues to be a major driver of its synthesis and use, the biological functions of free AEG remain a largely unexplored frontier.

For researchers, scientists, and professionals in drug development, this compound presents a compelling target for investigation. Future research should prioritize:

  • Detailed Biological Characterization: A systematic investigation into the interaction of free AEG with known biological targets, particularly those of glycine, is crucial.

  • Elucidation of Natural Roles: Understanding the biosynthesis and physiological function of AEG in cyanobacteria could provide vital clues to its broader biological significance.

  • Development of Novel Therapeutics: Should AEG or its derivatives be found to possess unique biological activities, they could serve as lead compounds for the development of new therapeutic agents.

The story of this compound is far from complete. The convergence of synthetic chemistry, natural product discovery, and cell biology promises to shed more light on this fascinating molecule and its place in the chemical and biological worlds.

References

Synthesis of N-(2-Aminoethyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a key structural component of peptide nucleic acids (PNAs), is a synthetic amino acid analog of significant interest in the fields of drug discovery, diagnostics, and biotechnology. Its unique polyamide backbone, when incorporated into oligonucleotides, imparts remarkable binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, a comparative analysis of methodologies, and visualizations of the synthetic pathways.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through two effective methods: the alkylation of ethylenediamine with a haloacetic acid and the reductive amination of glyoxylic acid with ethylenediamine. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield.

Method 1: Alkylation of Ethylenediamine with Chloroacetic Acid

This classical and widely referenced method involves the direct alkylation of ethylenediamine with a haloacetic acid, most commonly chloroacetic acid. The reaction proceeds via a nucleophilic substitution where the primary amino group of ethylenediamine attacks the electrophilic carbon of the haloacetic acid. To favor the mono-alkylation product, a large excess of ethylenediamine is typically used.

Experimental Protocol:

  • Materials:

    • Ethylenediamine (large excess, e.g., 10-20 equivalents)

    • Chloroacetic acid (1 equivalent)

    • Dimethyl sulfoxide (DMSO) for recrystallization

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add a significant excess of ethylenediamine.

    • Slowly add chloroacetic acid to the ethylenediamine at room temperature with vigorous stirring. The reaction is exothermic, and cooling may be necessary to maintain the temperature.

    • After the addition is complete, allow the reaction mixture to stir overnight at room temperature to ensure complete reaction.

    • Remove the excess ethylenediamine by vacuum distillation. This will likely result in a viscous, yellowish oil.

    • Dissolve the resulting crude product in a minimal amount of hot DMSO.

    • Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate the crystallization of this compound.

    • Collect the white, crystalline solid by filtration.

    • Wash the crystals with cold DMSO and then with diethyl ether to remove residual solvents.

    • Dry the product under vacuum to obtain pure this compound.

Potential Side Products: A common side product is the dialkylated species, N,N'-bis(carboxymethyl)ethylenediamine. The use of a large excess of ethylenediamine helps to minimize the formation of this byproduct.

Method 2: Reductive Amination of Glyoxylic Acid with Ethylenediamine

Reductive amination offers an alternative route that can provide high yields, particularly for protected derivatives. This method involves the initial formation of an imine intermediate from the reaction of glyoxylic acid and ethylenediamine, which is then reduced in situ to the desired secondary amine. The use of protecting groups on ethylenediamine, such as tert-butyloxycarbonyl (Boc), can be employed to achieve selective mono-alkylation and facilitate purification.

Experimental Protocol (for the synthesis of a protected precursor):

This protocol describes the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a precursor that can be deprotected to yield this compound. This method is noted for its near-quantitative yield without the need for chromatography[1].

  • Materials:

    • Boc-ethylenediamine (1 equivalent)

    • Ethyl glyoxylate hydrate (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

    • Dichloromethane (DCM) as solvent

    • Dessicant (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Dissolve ethyl glyoxylate hydrate in DCM in a round-bottom flask and add a dessicant.

    • To this solution, add Boc-ethylenediamine and stir the mixture for a period to allow for the formation of the imine intermediate.

    • In a separate flask, prepare a suspension of the reducing agent, such as sodium triacetoxyborohydride, in DCM.

    • Slowly add the reducing agent suspension to the imine-containing solution.

    • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until completion.

    • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

    • The resulting ethyl N-[(2-Boc-amino)ethyl]glycinate can then be subjected to deprotection (e.g., acid-catalyzed hydrolysis for the Boc group and saponification for the ester) to yield this compound.

Data Presentation: Comparison of Synthetic Routes

ParameterMethod 1: Alkylation of EthylenediamineMethod 2: Reductive Amination
Starting Materials Ethylenediamine, Chloroacetic AcidBoc-ethylenediamine, Ethyl glyoxylate hydrate
Key Reagents -Sodium triacetoxyborohydride
Solvent None initially, DMSO for purificationDichloromethane
Reaction Temperature Room Temperature (exothermic)Room Temperature
Reaction Time OvernightNot specified, reaction progress monitored
Reported Yield Not specified for parent compound. 47% for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride derivative.Near quantitative for ethyl N-[(2-Boc-amino)ethyl]glycinate[1].
Reported Purity Not specified for parent compound. 97% for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride derivative.High purity without chromatography for the protected ester[1].
Purification Recrystallization from DMSOAqueous workup, extraction

Mandatory Visualizations

Synthesis Pathway Diagrams

G cluster_0 Method 1: Alkylation cluster_1 Method 2: Reductive Amination (Protected Route) A Ethylenediamine C This compound A->C B Chloroacetic Acid B->C D Boc-Ethylenediamine F Imine Intermediate D->F E Ethyl Glyoxylate E->F G Ethyl N-[(2-Boc-amino)ethyl]glycinate F->G Reduction (e.g., NaBH(OAc)₃) H This compound G->H Deprotection

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow for Alkylation Method

G start Start react React Ethylenediamine and Chloroacetic Acid start->react distill Vacuum Distill Excess Ethylenediamine react->distill dissolve Dissolve in hot DMSO distill->dissolve crystallize Crystallize overnight at low temp dissolve->crystallize filter_wash Filter and Wash (DMSO, Diethyl Ether) crystallize->filter_wash dry Dry under Vacuum filter_wash->dry end Pure this compound dry->end

Caption: Step-by-step workflow for the synthesis and purification of this compound via the alkylation method.

Conclusion

The synthesis of this compound is a critical process for the advancement of peptide nucleic acid technology and its applications in modern bioscience and medicine. Both the alkylation of ethylenediamine and reductive amination represent viable synthetic strategies. While the classical alkylation method is straightforward, the reductive amination route, particularly with the use of protecting groups, appears to offer superior yields and purity for derivative compounds, which can then be converted to the final product. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis of this important molecule.

References

N-(2-Aminoethyl)glycine CAS number 24123-14-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Aminoethyl)glycine (CAS: 24123-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AEG), also known by synonyms such as 2-(2-aminoethylamino)acetic acid and Ethylenediamine-N-monoacetic acid, is a synthetic amino acid that serves as a fundamental building block in the creation of Peptide Nucleic Acids (PNAs).[1][2] PNAs are synthetic polymers with a charge-neutral polyamide backbone, which allows them to bind to DNA and RNA with high affinity and specificity.[1][3] This unique characteristic makes AEG and the resulting PNAs valuable tools in various biomedical and research applications, including antisense therapies, diagnostics, and molecular biology.[1][3] Recent studies have also highlighted the natural occurrence of AEG in cyanobacteria, suggesting a potential role in prebiotic chemistry and the origins of life.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, applications in PNA synthesis, and biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 24123-14-6[5][6]
Molecular Formula C4H10N2O2[5][6]
Molecular Weight 118.13 g/mol [6][7]
IUPAC Name 2-[(2-aminoethyl)amino]acetic acid[5]
Appearance White to almost white powder/crystal[5]
Melting Point 142-147 °C[5]
Boiling Point 290 °C[8]
Solubility Soluble in water and methanol.[2][8]
Density 1.161 g/cm³[8]
Flash Point 129 °C[8]
Refractive Index 1.488[8]
InChI Key PIINGYXNCHTJTF-UHFFFAOYSA-N[5]
SMILES NCCNCC(O)=O[5]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is crucial for its application in PNA synthesis. Below are generalized experimental protocols based on available literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylenediamine with a haloacetic acid, such as chloroacetic acid.

Experimental Protocol:

  • Reaction Setup: An excess of ethylenediamine is dissolved in a suitable solvent like dichloromethane (DCM).[9]

  • Addition of Haloacetic Acid: Chloroacetic acid is added to the ethylenediamine solution at room temperature.[9]

  • Reaction: The mixture is stirred overnight to allow for the completion of the reaction.

  • Workup: Excess ethylenediamine is removed via distillation under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a solvent such as dimethyl sulfoxide (DMSO) to yield this compound.[10]

G ethylenediamine Ethylenediamine reaction_mixture Reaction Mixture (DCM, Room Temp) ethylenediamine->reaction_mixture chloroacetic_acid Chloroacetic Acid chloroacetic_acid->reaction_mixture crude_product Crude Product reaction_mixture->crude_product purification Recrystallization (DMSO) crude_product->purification aeg This compound purification->aeg

Synthesis of this compound.
Synthesis of N-(2-Fmoc-aminoethyl)glycine Methyl Ester Hydrochloride

For solid-phase PNA synthesis, this compound is often protected with an Fmoc group at the N-terminus and esterified at the C-terminus.

Experimental Protocol:

  • Esterification: this compound is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is refluxed for 4 hours. The solvent is then removed under reduced pressure to yield this compound methyl ester.[10]

  • Fmoc Protection: The this compound methyl ester is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.[10]

Application in Peptide Nucleic Acid (PNA) Synthesis

This compound is the foundational backbone unit for the synthesis of Peptide Nucleic Acids. The general workflow for automated solid-phase PNA synthesis is outlined below.

Experimental Workflow for Solid-Phase PNA Synthesis:

  • Resin Loading: The first PNA monomer, with its N-terminus protected by an Fmoc group, is attached to a solid support resin from its C-terminus.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound monomer is removed using a solution of piperidine in a suitable solvent like N-methylpyrrolidone (NMP).

  • Monomer Activation and Coupling: The next Fmoc-protected PNA monomer is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[11] The activated monomer is then added to the resin to couple with the deprotected N-terminus of the growing PNA chain.[11]

  • Capping (Optional): Any unreacted amino groups on the resin can be acetylated (capped) to prevent the formation of deletion sequences.

  • Chain Elongation: Steps 2 and 3 are repeated until the desired PNA sequence is assembled.

  • Cleavage and Deprotection: The synthesized PNA is cleaved from the solid support, and all protecting groups (including those on the nucleobases) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude PNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[11]

G start Start with Fmoc-protected monomer on solid support deprotection Fmoc Deprotection (Piperidine/NMP) start->deprotection activation_coupling Monomer Activation (HATU/DIPEA) & Coupling deprotection->activation_coupling capping Capping (Optional) activation_coupling->capping elongation Repeat for next monomer capping->elongation elongation->deprotection Yes cleavage Cleavage from Resin & Deprotection (TFA) elongation->cleavage No purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry) purification->analysis end Pure PNA Oligomer analysis->end

Solid-Phase Peptide Nucleic Acid (PNA) Synthesis Workflow.

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.[5] Commercial suppliers confirm the identity of their product by ensuring the infrared spectrum conforms to a standard.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a valuable tool for characterizing this compound and its derivatives. In D2O, the protons of the ethyl and glycine methylene groups would be visible. Temperature-dependent 1H NMR studies have been used to investigate the cis/trans-rotameric structures of this compound derivatives.[12]

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of this compound and its derivatives.[7] In the context of PNA synthesis, it is essential for verifying the mass of the final PNA oligomer.

Biological Significance and Applications

The discovery of this compound production by various cyanobacteria suggests its potential role as a primitive biomolecule.[4] It is hypothesized that polymers of AEG could have formed the backbone of peptide nucleic acids, which may have acted as the first genetic molecules in the pre-RNA world.[4]

In modern science, the primary application of this compound is as a monomer for the synthesis of PNAs. Due to their high binding affinity and stability, PNAs are utilized in:

  • Antisense and Antigene Therapies: PNAs can block the translation of specific mRNAs or inhibit transcription.

  • Diagnostic Probes: Labeled PNAs can be used to detect specific DNA or RNA sequences.

  • Molecular Biology Tools: PNAs are employed in techniques such as PCR clamping and as artificial restriction enzymes.

Safety and Toxicology

Detailed toxicological studies specifically on this compound are not widely available in the public domain. However, safety data sheets indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

For context, the parent amino acid, glycine, is considered to have low toxicity. The oral LD50 in rats is 7930 mg/kg.[14] A 4-week repeated dose toxicity study of glycine in rats showed no significant toxicological effects at doses up to 2000 mg/kg/day.[14][15] While this information is for glycine, it provides a general reference for a structurally related compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[13]

References

N-(2-Aminoethyl)glycine: A Comprehensive Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a structural isomer of β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB), is a non-proteinogenic amino acid. Its primary known role in biological systems is as a backbone monomer for peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, and the discovery of a natural source for their backbone component has significant implications for prebiotic chemistry and potentially for novel therapeutic applications. This technical guide provides an in-depth overview of the known natural sources, quantitative occurrence, and analytical methods for the detection of this compound.

Natural Occurrence of this compound

The only known natural producers of this compound to date are cyanobacteria.[1][2] Extensive studies have detected AEG in a wide variety of cyanobacterial species, spanning all five morphological sections.[1] It has been found in both axenic (pure) cultures and environmental samples collected from diverse habitats, including freshwater, marine, and terrestrial environments.[1]

AEG exists in cyanobacteria in two forms: a free or weakly bound molecule and a tightly bound form that is released upon acid hydrolysis.[1] The concentrations of AEG can vary significantly between different species and even between laboratory cultures and environmental samples of the same species.

There is currently no scientific literature reporting the natural occurrence of this compound in marine invertebrates or any other organisms besides cyanobacteria.

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound in various axenic cyanobacterial strains and environmental samples.

Table 1: Occurrence of this compound in Axenic Cyanobacterial Strains [1]

Axenic Cyanobacterial StrainOrganismFree AEG (ng/g)Bound AEG (ng/g)HabitatGeographic LocationMorphological Section
PCC 7120Nostoc sp.1717NDFWUnknownIV
PCC 7422Nostoc sp.1600NDFWOregon, USAIV
PCC 73102Anabaena sp.1200NDFWMinnesota, USAIV
PCC 7107Calothrix sp.1000NDFWScotlandIV
PCC 6307Gloeothece sp.682NDFWSwitzerlandI
PCC 7515Synechococcus sp.400NDFWYellowstone, USAII
PCC 7942Synechococcus sp.281NDFWTexas, USAII
PCC 7117Fischerella sp.281NDTerrUnknownV
PCC 6803Synechocystis sp.625NDFWCalifornia, USAI
PCC 6712Chroococcidiopsis sp.1664NDFWCalifornia, USAIII

ND = Not Detected; FW = Fresh Water; Terr = Terrestrial

Table 2: Occurrence of this compound in Environmental Cyanobacterial Samples [1]

Sample DescriptionLocationFree AEG (µg/g)Bound AEG (µg/g)
Aetokthonos hydrillicola on Hydrilla verticillataNorth Carolina, USA34ND
Cyanobacterial MatGobi Desert, Mongolia12ND
Lyngbya sp.Qatar8.8ND
Cyanobacterial MatLogan River, Utah, USA7.91.1
Phormidium sp.Eel River, California, USA6.4ND
Nostoc sp.Wyoming, USA4.5ND
Oscillatoria sp.Mie Prefecture, Japan3.4ND
Lyngbya sp.Florida, USA2.1ND
Nostoc sp.Utah Lake, Utah, USA1.20.9
Gloeotrichia sp.Utah Lake, Utah, USA0.90.3
Aphanizomenon/Gloeotrichia mixUtah Lake, Utah, USA0.60.2
Nodularia sp.Utah Lake, Utah, USAND0.8
Cyanobacterial MatBenson Marina, Utah, USAND0.3

ND = Not Detected

Biosynthesis of this compound

The biosynthetic pathway for this compound in cyanobacteria has not yet been elucidated. While the widespread presence of AEG across diverse cyanobacterial taxa suggests a conserved genetic basis for its production, the specific enzymes and precursor molecules involved in its synthesis remain unknown.[1] The conserved nature of this trait across strains with significant genetic divergence, such as Nostoc PCC 7120 and Synechocystis PCC 6803 which share only 37% sequence similarity, points to an early evolutionary origin of this metabolic capability.[1]

Further research, including genomic and transcriptomic analyses coupled with metabolic labeling studies, is required to identify the genes and enzymes responsible for AEG biosynthesis.

Experimental Protocols

The following section details the methodologies for the extraction and quantification of this compound from cyanobacterial samples.

Extraction of Free and Bound this compound

This protocol is adapted from the validated methods described in the scientific literature.

1. Materials:

  • Lyophilized cyanobacterial biomass

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 6 M Hydrochloric acid (HCl)

  • Methanol

  • Water (HPLC-grade)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • Vortex mixer

  • Heating block or oven

2. Protocol for Free and Weakly Bound AEG:

  • Weigh 10-100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

  • Add 1 mL of 10% TCA solution.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the free and weakly bound amino acids.

  • The supernatant can be directly prepared for derivatization and LC-MS/MS analysis or stored at -20°C.

  • Retain the pellet for the extraction of bound AEG.

3. Protocol for Bound AEG:

  • To the pellet from the previous step, add 1 mL of 6 M HCl.

  • Vortex to resuspend the pellet.

  • Incubate at 110°C for 16-24 hours to hydrolyze proteins and release bound amino acids.

  • After hydrolysis, cool the sample to room temperature.

  • Centrifuge at 10,000 x g for 15 minutes to pellet any remaining solids.

  • Transfer the supernatant (hydrolysate) to a new tube.

  • Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume of HPLC-grade water or a buffer compatible with the derivatization step.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Derivatization:

  • This compound is derivatized using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance its chromatographic retention and ionization efficiency.

  • A standard protocol for AQC derivatization of amino acids should be followed. This typically involves mixing the sample extract with a borate buffer and the AQC reagent, followed by a short incubation at an elevated temperature.

2. LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the derivatized AEG from its isomers and other matrix components. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: The precursor ion for AQC-derivatized AEG is m/z 459. The characteristic product ions for quantification and qualification are m/z 171 (quantifier), m/z 289, m/z 214, and m/z 119 (qualifiers).[1]

3. Quantification:

  • Quantification is achieved by comparing the peak area of the quantifier ion (m/z 171) in the sample to a standard curve generated from an authenticated this compound standard.

  • The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Signaling Pathways and Biological Roles

Currently, there are no known signaling pathways directly involving this compound. Its primary significance in the scientific literature is its role as a potential building block for peptide nucleic acids (PNAs).[1][2] It is hypothesized that in a prebiotic world, AEG could have polymerized to form PNA backbones, which then could have served as an early genetic material before the evolution of RNA and DNA.[1]

The metabolic function of AEG in modern cyanobacteria is still unknown. It is speculated that its presence might be a remnant of an ancient metabolic pathway.[2]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis biomass Lyophilized Cyanobacterial Biomass tca_extraction 10% TCA Extraction biomass->tca_extraction centrifugation1 Centrifugation tca_extraction->centrifugation1 supernatant Supernatant (Free AEG) centrifugation1->supernatant Collect pellet1 Pellet centrifugation1->pellet1 derivatization AQC Derivatization supernatant->derivatization acid_hydrolysis 6M HCl Hydrolysis (110°C) pellet1->acid_hydrolysis centrifugation2 Centrifugation acid_hydrolysis->centrifugation2 hydrolysate Hydrolysate (Bound AEG) centrifugation2->hydrolysate drying Evaporation hydrolysate->drying reconstitution Reconstitution drying->reconstitution reconstitution->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

PNA_Formation cluster_components Molecular Components cluster_assembly Proposed Prebiotic Assembly AEG This compound (AEG) PNA_monomer PNA Monomer AEG->PNA_monomer Base Nucleobase (A, G, C, T/U) Base->PNA_monomer PNA_backbone AEG AEG AEG PNA_monomer->PNA_backbone Polymerization

Caption: Proposed role of AEG as a precursor for the Peptide Nucleic Acid (PNA) backbone.

References

N-(2-Aminoethyl)glycine (AEG) in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Aminoethyl)glycine (AEG), the backbone monomer of peptide nucleic acid (PNA), is a molecule of significant interest in the field of prebiotic chemistry. Its potential role as a precursor to the first genetic polymers, predating RNA, positions it as a critical area of study for understanding the origins of life. This technical guide provides a comprehensive overview of the current understanding of AEG's role in prebiotic scenarios, including its synthesis under primordial conditions, its capacity for polymerization, its stability, and its potential catalytic activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in prebiotic chemistry, origin of life studies, and the development of novel nucleic acid analogs.

Prebiotic Synthesis of this compound (AEG)

The plausibility of AEG as a prebiotic molecule hinges on its formation from simple precursors under conditions likely present on the early Earth. Experimental and theoretical studies have explored several potential synthetic routes.

Electric Discharge Synthesis

Inspired by the classic Miller-Urey experiments, electric discharge has been investigated as a potential energy source for the synthesis of biomolecules in a reducing atmosphere. While early experiments focused on the formation of proteinogenic amino acids, the synthesis of other amino compounds, including precursors to AEG, is considered plausible.

Quantitative Data on Amino Acid Yields from Electric Discharge Experiments

While specific yields for AEG from Miller-Urey type experiments are not extensively documented in the available literature, the yields of structurally related and co-synthesized amino acids provide a valuable reference point.

ProductMolar Ratio (relative to Glycine = 1) in H2S-rich Spark DischargeNotes
Glycine1.00Benchmark amino acid.
Alanine0.80---
α-Aminobutyric acid0.40---
Aspartic Acid0.15---
Serine0.12---
Valine0.10---
Glutamic Acid0.08---
Threonine0.05---
Isoleucine/Leucine0.05---
Methionine0.02A sulfur-containing amino acid.

Data adapted from analysis of a 1958 Miller H2S-rich spark discharge experiment[1]. The presence of H2S appears to influence the diversity and relative abundance of the amino acids formed.

Experimental Protocol: Simulated Prebiotic Electric Discharge Synthesis

This protocol is a generalized representation based on typical Miller-Urey type experiments.

  • Apparatus Setup: A sterile, sealed glass apparatus consisting of two flasks connected by glass tubing is used. The lower flask is half-filled with sterile, deionized water to simulate the primitive ocean. The upper flask is equipped with two tungsten electrodes.

  • Atmosphere: The apparatus is evacuated to remove air and then filled with a mixture of prebiotic gases. A common composition is methane (CH₄), ammonia (NH₃), and hydrogen (H₂) in a 2:2:1 ratio[2]. For experiments investigating the role of sulfur, hydrogen sulfide (H₂S) is included[1].

  • Simulation Conditions: The water in the lower flask is heated to induce evaporation, causing water vapor to circulate through the apparatus. A high-voltage electric discharge (simulating lightning) is continuously applied across the electrodes in the upper flask.

  • Condensation and Collection: A condenser is placed between the upper and lower flasks to cool the atmosphere, causing condensation. The condensed liquid, containing newly synthesized organic molecules, collects in a U-tube trap.

  • Sample Analysis: After a period of continuous operation (typically one week), the collected liquid is analyzed for its organic content. This often involves techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify the synthesized amino acids and other organic compounds[1].

Logical Flow of Electric Discharge Synthesis

Electric_Discharge_Synthesis cluster_reactants Prebiotic Atmosphere cluster_process Energy Input cluster_products Aqueous Products CH4 Methane (CH₄) Energy Electric Discharge (Lightning Simulation) CH4->Energy NH3 Ammonia (NH₃) NH3->Energy H2 Hydrogen (H₂) H2->Energy H2O Water Vapor (H₂O) H2O->Energy AEG_Precursors AEG Precursors (e.g., Ethylenediamine, Aminoacetonitrile) Energy->AEG_Precursors Radical Reactions Amino_Acids Amino Acids (e.g., Glycine, Alanine) Energy->Amino_Acids AEG This compound (AEG) AEG_Precursors->AEG Further Reactions Strecker_Synthesis Ethylenediamine Ethylenediamine Intermediate Aminonitrile Intermediate Ethylenediamine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate HCN Hydrogen Cyanide HCN->Intermediate H2O_hydrolysis Hydrolysis Intermediate->H2O_hydrolysis AEG This compound (AEG) H2O_hydrolysis->AEG Mineral_Catalysis cluster_reactants Reactants AEG_monomer1 AEG Monomer Mineral_Surface Mineral Surface (e.g., Rutile) AEG_monomer1->Mineral_Surface Adsorption AEG_monomer2 AEG Monomer AEG_monomer2->Mineral_Surface Adsorption Adsorbed_AEG Adsorbed AEG Monomers Mineral_Surface->Adsorbed_AEG PNA_Backbone PNA Backbone (Poly-AEG) Adsorbed_AEG->PNA_Backbone Surface Catalysis (Dehydration) H2O_release Water (Released) PNA_Backbone->H2O_release AEG_Assisted_Synthesis AEG This compound (AEG) AEG_Nucleoside AEG-Nucleoside Adduct AEG->AEG_Nucleoside Ribose D-Ribofuranose Ribose->AEG_Nucleoside Nucleobase Nucleobase (e.g., Uracil) Nucleobase->AEG_Nucleoside UMP 5'-Uridine Monophosphate (UMP) AEG_Nucleoside->UMP Spontaneous Formation in Aqueous Environment Water_Problem "Water Problem" (Hydrolysis) UMP->Water_Problem Circumvented

References

Spectroscopic and Biological Profile of N-(2-Aminoethyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a structural analog of glycine, is a molecule of significant interest in various scientific domains. Its unique structure, incorporating both a primary and a secondary amine group as well as a carboxylic acid moiety, imparts it with versatile chemical properties. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it outlines its potential biological significance and applications, particularly in the context of prebiotic chemistry and as a building block in synthetic chemistry.

Spectroscopic Data

A comprehensive understanding of the spectral characteristics of this compound is crucial for its identification, characterization, and quality control. This section summarizes the available spectroscopic data.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The following table summarizes the computed mass-to-charge ratios for various adducts of this compound. This data is useful for the interpretation of experimental mass spectra.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂PubChem
Molecular Weight 118.13 g/mol PubChem
Monoisotopic Mass 118.074227566 DaPubChem
[M+H]⁺ 119.081505PubChem
[M+Na]⁺ 141.063450PubChem
[M+K]⁺ 157.037389PubChem
[M-H]⁻ 117.066953PubChem

Experimental Mass Spectrometry Data of Derivatized this compound

This compound has been detected and quantified in biological samples using triple quadrupole liquid chromatography-mass spectrometry (LC-MS/MS) after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1]

Precursor Ion (m/z)Product Ions (m/z)
459289, 214, 171, 119

Experimental Protocol: LC-MS/MS Analysis of AQC-Derivatized this compound [1]

A general protocol for the analysis of amino acids by LC-MS/MS after AQC derivatization involves the following steps:

  • Derivatization: The sample containing this compound is mixed with a borate buffer and the AQC reagent (dissolved in acetonitrile). The reaction is allowed to proceed at an elevated temperature (e.g., 55 °C) for a specific duration (e.g., 10 minutes).

  • Chromatographic Separation: The derivatized sample is injected into a liquid chromatography system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents such as aqueous formic acid and acetonitrile is used to separate the analyte from other components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the transition from the precursor ion of the AQC-derivatized AEG to its specific product ions.

Logical Workflow for LC-MS/MS Detection

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with AQC Sample->Derivatization LC LC Separation (Reverse Phase) Derivatization->LC Injection MS MS/MS Detection (Triple Quadrupole) LC->MS Elution Data MRM Data Acquisition (Precursor -> Product Ions) MS->Data

Caption: Workflow for the detection of this compound by LC-MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a detailed experimental spectrum for this compound is not publicly available, product specifications from commercial suppliers indicate that the spectrum conforms to its structure.[2] Based on the known functional groups (amine, carboxylic acid, and alkane chain), the expected characteristic IR absorption bands are summarized in the table below.

Predicted Infrared (IR) Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Primary Amine)Stretching (asymmetric)3500 - 3300
N-H (Primary Amine)Stretching (symmetric)3400 - 3200
N-H (Secondary Amine)Stretching3500 - 3300
C-H (Alkane)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
N-H (Amine)Bending1650 - 1580
C-N (Amine)Stretching1250 - 1020
C-O (Carboxylic Acid)Stretching1320 - 1210

Experimental Protocol: General Procedure for Acquiring IR Spectra

A common method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet method.

  • Sample Preparation: A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (about 100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is usually taken first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.6Singlet2H-NH-CH₂-COOH
~ 3.2Triplet2H-CH₂-CH₂-NH₂
~ 2.9Triplet2H-NH-CH₂-CH₂-

Predicted ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (ppm)Assignment
~ 175-COOH
~ 50-NH-CH₂-COOH
~ 48-NH-CH₂-CH₂-
~ 38-CH₂-NH₂

Experimental Protocol: General Procedure for Acquiring NMR Spectra

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.

  • Spectral Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to aid in structural elucidation.

Logical Relationship of Spectroscopic Analysis

cluster_spectroscopy Spectroscopic Characterization cluster_information Derived Information MS Mass Spectrometry (Molecular Weight & Formula) Structure Chemical Structure of this compound MS->Structure confirms IR Infrared Spectroscopy (Functional Groups) IR->Structure confirms NMR NMR Spectroscopy (Connectivity & Structure) NMR->Structure elucidates

Caption: Interrelation of spectroscopic techniques for structural determination.

Biological Significance and Applications

This compound is not only of interest for its chemical properties but also for its potential biological roles and applications in various research fields.

Prebiotic Chemistry and the Origin of Life

One of the most intriguing aspects of this compound is its hypothesized role in the origin of life. It has been proposed as a backbone for peptide nucleic acids (PNAs), which may have been the first genetic molecules in a pre-RNA world.[1][3] The discovery that cyanobacteria can produce this compound lends support to this hypothesis, suggesting that this molecule could have been available in the primitive Earth's environment.[1]

Proposed Role in Prebiotic Synthesis

AEG This compound (AEG) PNA Peptide Nucleic Acid (PNA) Backbone AEG->PNA polymerization Genetic_Molecule Putative Primordial Genetic Molecule PNA->Genetic_Molecule forms RNA_World RNA World Genetic_Molecule->RNA_World precedes

Caption: Hypothesized role of AEG in the origin of life.

Applications in Research and Development

Beyond its prebiotic significance, this compound serves as a versatile building block in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: Its structure allows for its incorporation into peptide chains to create peptidomimetics with novel properties.

  • Drug Delivery: It is used in the formulation of drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.[4]

  • Chelating Agent: The presence of multiple nitrogen and oxygen atoms makes it an effective chelating agent for metal ions.

Conclusion

This compound is a molecule with a rich chemical and potential biological profile. While a complete set of experimental spectroscopic data is not yet available in the public domain, the existing predicted and derivative-based data provide a solid foundation for its characterization. Its hypothesized role in the origin of life as a precursor to genetic molecules makes it a fascinating subject for further research. For scientists and professionals in drug development, its utility as a versatile building block opens up avenues for the creation of novel molecules with tailored properties. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Thermodynamic Properties of Glycine, a Structurally Related Analog to N-(2-Aminoethyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive literature searches for the thermodynamic properties of N-(2-Aminoethyl)glycine (AEG) did not yield sufficient quantitative data to construct an in-depth technical guide as requested. Publicly available information on its protonation constants, enthalpy of protonation, and metal complex stability constants is largely unavailable. Therefore, this guide provides a comprehensive overview of the thermodynamic properties of glycine, the simplest proteinogenic amino acid and a structurally related compound. The methodologies and types of data presented for glycine are directly applicable to the study of this compound, should experimental data become available.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of glycine's core thermodynamic characteristics, the experimental protocols used for their determination, and a visualization of its protonation equilibria.

Protonation Equilibria of Glycine

Glycine, in its fully protonated form in aqueous solution, possesses two acidic protons: one on the carboxylic acid group and one on the amino group. The stepwise dissociation of these protons can be represented by the following equilibria:

H₂L⁺ ⇌ HL + H⁺ (Kₐ₁) HL ⇌ L⁻ + H⁺ (Kₐ₂)

Where H₂L⁺ is the fully protonated form, HL is the zwitterionic form, and L⁻ is the fully deprotonated form. The corresponding protonation constants (as log K) are widely reported.

Table 1: Protonation Constants and Enthalpy of Protonation of Glycine
Thermodynamic ParameterValueExperimental Conditions
log K₁ (Carboxyl group)2.34 - 2.9825 °C, various ionic strengths[1]
log K₂ (Amino group)9.60 - 9.7125 °C, various ionic strengths[1]
ΔH°₁ (protonation)Exothermic298.15 K to 348.15 K[2]
ΔS°₁ (protonation)Increases with temperature298.15 K to 348.15 K[2]

Note: The range of values reflects data from different studies under varying experimental conditions such as ionic strength and background electrolyte.

The protonation reactions of glycine have been studied as a function of temperature and pressure, with the enthalpy of protonation being exothermic at all studied temperatures.[2] Both the enthalpy (ΔH) and entropy (ΔS) of protonation become more positive as the temperature increases.[2]

Metal Complex Formation

Glycine acts as a bidentate ligand, forming stable chelate complexes with a variety of metal ions through its amino and carboxylate groups. The stability of these complexes is a critical aspect of its coordination chemistry and has implications in biological systems and various industrial applications.

Table 2: Stability Constants (log β) for Glycine-Metal Complexes
Metal Ionlog β₁ (ML)log β₂ (ML₂)log β₃ (ML₃)Experimental Conditions
Co(II)~5.04~9.16~11.8925 °C, 0.1 M KNO₃
Ni(II)~6.12~11.12~14.4325 °C, 0.1 M KNO₃
Cu(II)~8.62~15.65-25 °C, 0.1 M KNO₃
Zn(II)~5.2~9.8-25 °C, 0.1 M NaNO₃[1]

Note: The stability of these complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).[3]

Experimental Protocols

The determination of thermodynamic properties such as protonation constants and stability constants of metal complexes relies on precise experimental techniques.

Potentiometric Titration

Potentiometric titration is a standard method for determining protonation and stability constants.

Methodology:

  • Solution Preparation: A solution of the ligand (glycine) is prepared in a suitable background electrolyte (e.g., KNO₃ or NaNO₃) to maintain a constant ionic strength.[1] For metal complex studies, a known concentration of the metal salt is added.[1]

  • Titration: The solution is titrated with a standardized, carbonate-free solution of a strong base (e.g., NaOH).[1]

  • Data Acquisition: The pH of the solution is monitored using a calibrated glass electrode after each addition of the titrant. The temperature is maintained at a constant value.[1]

  • Data Analysis: The collected pH versus volume of titrant data is analyzed using computer programs like BEST to refine the protonation and stability constants by minimizing the difference between the experimental and calculated pH values.

Calorimetry

Calorimetry is employed to directly measure the enthalpy changes associated with protonation and complexation reactions.

Methodology:

  • Flow Calorimetry: This technique has been used to determine the enthalpy of protonation of glycine at various temperatures and pressures.[2] A solution of glycine is titrated with a strong base (e.g., NaOH), and the heat produced is measured.[2] By correcting for the heat of ionization of water, the enthalpy of protonation for glycine can be obtained.[2]

  • Isothermal Titration Calorimetry (ITC): ITC can be used to determine the enthalpy (ΔH), entropy (ΔS), and the stability constant (K) of binding interactions in a single experiment. A solution of the metal ion is titrated into a solution of the ligand (glycine), and the heat evolved or absorbed is measured.

Visualizations

Protonation Equilibria of Glycine```dot

Glycine_Protonation H2L H₃N⁺-CH₂-COOH (Cationic Form) HL H₃N⁺-CH₂-COO⁻ (Zwitterionic Form) H2L->HL + H⁺ (pKa1 ≈ 2.34) L_minus H₂N-CH₂-COO⁻ (Anionic Form) HL->L_minus + H⁺ (pKa2 ≈ 9.60)

Caption: Workflow for determining stability constants via potentiometric titration.

References

A Technical Guide to the Purity and Analysis of N-(2-Aminoethyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)glycine, a key building block in the synthesis of peptide nucleic acids (PNAs) and other modified peptides, demands high purity for its effective use in research and pharmaceutical development. The presence of impurities can significantly impact the outcome of synthetic processes and the biological activity of the final products. This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for assessing the purity of this compound. It details experimental protocols for chromatographic and spectroscopic techniques, presents quantitative data in a structured format, and offers visual workflows to aid in the practical application of these methods.

Introduction

This compound (AEG) is a foundational component in the construction of peptide nucleic acid (PNA) backbones, which are synthetic analogs of DNA and RNA. The unique structural properties of PNAs, such as their high binding affinity and specificity to complementary nucleic acids, make them valuable tools in molecular biology, diagnostics, and therapeutics. The purity of the AEG monomer is paramount, as any contaminants can be incorporated into the PNA oligomers, leading to undesired side reactions, altered physicochemical properties, and potentially reduced biological efficacy.

This guide outlines the principal analytical techniques for the comprehensive characterization and purity assessment of this compound. These methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and identification of organic impurities, and Mass Spectrometry (MS) for confirmation of molecular weight and elemental composition.

Analytical Methodologies

A multi-faceted analytical approach is recommended for the definitive characterization and purity determination of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its potential impurities.[1] Given the polar nature of this compound, reversed-phase HPLC with a polar-embedded column or hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve adequate retention and separation.[2][3] Derivatization is a common strategy to enhance the detectability of amino acids, which often lack a strong UV chromophore.[1]

Table 1: HPLC Method Parameters for Amino Acid Analysis

ParameterDescriptionReference
Column Reversed-phase C18, Polar-embedded C18, or HILIC[2][3][4]
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in Water[5]
Mobile Phase B Acetonitrile/Methanol mixture[5]
Gradient A time-dependent gradient from a low to a high percentage of Mobile Phase B is typically used for optimal separation.[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 200-260 nm (may require derivatization) or Charged Aerosol Detection (CAD) for underivatized samples.[4][6]
Derivatization Reagents o-phthaldialdehyde (OPA), phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC), Dansyl chloride.[1][7]

This protocol is a generalized procedure based on common practices for amino acid analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the initial mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

    • If derivatization is required, follow a validated protocol for the chosen reagent (e.g., OPA, FMOC).

  • Chromatographic Conditions:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a defined volume (e.g., 2-10 µL) of the sample solution.

    • Run the gradient program to separate the components.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

    • Integrate the peak areas of all detected impurities.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV or CAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: General workflow for HPLC purity analysis.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms within the molecule.[8][9]

Table 2: Expected NMR Data for this compound

NucleusChemical Shift (δ) ppm (Predicted)MultiplicityAssignment
¹H ~3.1Triplet-NH-CH₂-CH₂-NH₂
¹H ~2.7Triplet-NH-CH₂-CH₂-NH₂
¹H ~3.4Singlet-NH-CH₂-COOH
¹³C ~50Methylene-NH-CH₂-COOH
¹³C ~48Methylene-NH-CH₂-CH₂-NH₂
¹³C ~40Methylene-NH-CH₂-CH₂-NH₂
¹³C ~175Carbonyl-COOH

Note: Actual chemical shifts can vary depending on the solvent and pH.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

    • Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in structural assignment.[8]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals in the spectra to the corresponding protons and carbons of this compound.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[9] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula.[5] MS can be coupled with liquid chromatography (LC-MS) to identify and quantify impurities separated by the HPLC system.[7]

Table 3: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₄H₁₀N₂O₂[10]
Molecular Weight 118.13 g/mol [10]
Monoisotopic Mass 118.074227566 Da[10]
Common Adducts (ESI+) [M+H]⁺, [M+Na]⁺[5]
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire data in positive electrospray ionization (ESI+) mode over a relevant mass range (e.g., m/z 50-500).[9]

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺) and compare its mass-to-charge ratio with the calculated value.

    • Analyze the fragmentation pattern to further confirm the structure.

Spec_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis AEG This compound Sample NMR_Prep Dissolve in Deuterated Solvent AEG->NMR_Prep MS_Prep Prepare Dilute Solution AEG->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Structural Confirmation & Impurity ID NMR_Acq->NMR_Data MS_Acq Acquire Mass Spectrum (HRMS) MS_Prep->MS_Acq MS_Data Molecular Weight & Formula Confirmation MS_Acq->MS_Data

Caption: Workflow for spectroscopic analysis.

Potential Impurities

While specific impurity profiles can vary depending on the synthetic route, potential impurities in this compound may include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed through side reactions during synthesis.

  • Oligomers: Dimerization or trimerization products of this compound.

  • Enantiomeric impurities: If a chiral synthesis is performed, the presence of the undesired enantiomer should be assessed.

Conclusion

The purity of this compound is a critical determinant of its performance in subsequent applications, particularly in the synthesis of peptide nucleic acids. A combination of HPLC, NMR, and mass spectrometry provides a robust analytical framework for the comprehensive characterization of this important molecule. The methodologies and protocols outlined in this guide offer a foundation for researchers, scientists, and drug development professionals to establish effective quality control measures for this compound, ensuring the integrity and reliability of their research and development efforts.

References

Navigating the Safe Handling of N-(2-Aminoethyl)glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential safety and handling information for N-(2-Aminoethyl)glycine (CAS No. 24123-14-6). Adherence to these protocols is critical to ensure a safe laboratory environment and prevent potential hazardous exposure.

This compound is a valuable compound in various research applications. However, like any chemical substance, it requires careful handling and a thorough understanding of its potential hazards. This guide consolidates critical data on its properties, toxicity, and requisite safety measures to mitigate risks during its use, storage, and disposal.

Core Safety and Handling Protocols

Proper handling of this compound is paramount to minimize exposure and ensure laboratory safety. The following procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][2]

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin contact.[1][3]

  • Body Protection: A laboratory coat that covers the wearer to near the knees is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[2][3]

  • Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[5] A chemical fume hood is recommended, especially when handling powders or generating aerosols.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound.[1][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Quantitative Data Summary

The following tables provide a summary of the known quantitative data for this compound. This information is essential for risk assessment and the design of safe experimental procedures.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C4H10N2O2[6]
Molecular Weight 118.13 g/mol [6]
Appearance White to Almost white powder to crystal[7][8]
Melting Point 141.0 to 145.0 °C[8]
Boiling Point 290°C[7][9]
Flash Point 129°C[7][9]
Water Solubility Very faint turbidity[7][8]
Density 1.161 g/cm³[7]
Vapor Pressure 0.000524 mmHg at 25°C[7]
Table 2: Toxicological Data
Hazard ClassificationStatementSource
Acute Oral Toxicity Harmful if swallowed (H302)[1][5]
Acute Dermal Toxicity Harmful in contact with skin (H312)[5]
Acute Inhalation Toxicity Harmful if inhaled (H332)[5]
Skin Corrosion/Irritation Causes skin irritation (H315)[1]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[1][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)[5]

Experimental Protocols

While detailed, compound-specific experimental toxicology reports are not publicly available, the hazard classifications listed above are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. For example:

  • Acute Oral Toxicity: Generally determined using OECD Test Guideline 420, 423, or 425. This involves administering the substance to fasted animals (usually rodents) and observing them for a set period for signs of toxicity and mortality.

  • Skin and Eye Irritation: Assessed using OECD Test Guidelines 404 (for skin) and 405 (for eyes). These tests involve applying the substance to the skin or into the eye of an animal (historically rabbits) and grading the resulting irritation over time. In vitro alternatives are now increasingly used.

Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and cleanup measures should be implemented immediately.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

Spill Management
  • Minor Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[5]

    • Alert the appropriate emergency response team.

    • Prevent the spillage from entering drains, sewers, or water courses.[5]

Storage and Disposal

  • Storage: Store in original containers in a cool, dry, and well-ventilated area.[5] Keep containers securely sealed when not in use.[5] Store away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is -15°C.[7]

  • Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[5]

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareWorkArea Prepare Ventilated Work Area DonPPE->PrepareWorkArea Weighing Weigh Compound PrepareWorkArea->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate WasteCollection Collect Waste in Labeled Container Experiment->WasteCollection DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands Dispose Dispose via Hazardous Waste Stream WasteCollection->Dispose

Caption: Standard workflow for the safe handling of chemical compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for N-(2-Aminoethyl)glycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a key N-substituted glycine, is a fundamental building block in the synthesis of peptoids. Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that have garnered significant interest in drug discovery and materials science.[1] Their resistance to proteolytic degradation, potential for high biological activity, and the synthetic versatility to introduce a wide array of side chains make them attractive candidates for therapeutic development.[1][2][3]

The incorporation of AEG into a growing oligomer chain on a solid support is most efficiently achieved through the "submonomer method."[4][5] This method involves a two-step iterative cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine, in this case, a protected form of ethylenediamine. This approach allows for precise control over the sequence and side-chain diversity of the resulting peptoid.[4][6]

These application notes provide detailed protocols for the incorporation of AEG into peptide and peptoid sequences using solid-phase synthesis, quantitative data on the efficiency of this process, and visualizations of the synthetic workflow and a potential biological signaling pathway.

Data Presentation

The submonomer method for peptoid synthesis is known for its high efficiency, with coupling yields routinely exceeding 95%.[4][7] The following table summarizes the expected quantitative parameters for the incorporation of this compound (AEG) using this method.

ParameterValueNotes
Resin Loading Capacity 0.5 - 1.0 mmol/gDependent on the choice of resin (e.g., Rink Amide, Wang).[8]
AEG Monomer Fmoc-AEG(Boc)-OHThe amino group of the ethyl side chain is protected with a Boc group.
Acylation Step Reagents Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC)Bromoacetic acid is a potent acylating agent when activated with DIC.[9]
Acylation Time 20 - 60 minutesReaction progress can be monitored using a colorimetric test (e.g., Kaiser test on a secondary amine).
Displacement Step Reagent Boc-ethylenediamineThe primary amine for the nucleophilic displacement.
Displacement Time 60 - 120 minutesCan be extended for sterically hindered or less nucleophilic amines.[4]
Coupling Efficiency >95%Generally high for the submonomer method.[4][7]
Overall Crude Purity 60 - 85%Dependent on the length and sequence of the peptoid.[9]
Final Cleavage Trifluoroacetic acid (TFA) based cocktailA standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is used to cleave the peptoid from the resin and remove side-chain protecting groups.[9]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of an AEG-Containing Peptoid via the Submonomer Method

This protocol details the manual synthesis of a peptoid incorporating an this compound residue using Rink Amide resin.

Materials:

  • Rink Amide resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Boc-ethylenediamine solution in NMP (e.g., 2M)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Acylation Step:

    • In a separate vial, dissolve bromoacetic acid (10 equivalents relative to resin loading) in DMF.

    • Add DIC (10 equivalents) to the bromoacetic acid solution and mix.

    • Immediately add the activated bromoacetic acid solution to the resin.

    • Agitate the reaction vessel for 30 minutes at room temperature.

    • Drain the reaction solution and wash the resin with DMF (5 times).

  • Displacement Step (AEG Incorporation):

    • Add a solution of Boc-ethylenediamine (20 equivalents) in NMP to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the amine solution and wash the resin thoroughly with DMF (5 times).

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent monomer to be added to the peptoid chain. For standard amino acid incorporation, use standard Fmoc-SPPS coupling protocols.

  • Final Fmoc Deprotection: After the final monomer is coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the cleavage solution to separate it from the resin beads.

    • Precipitate the crude peptoid by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptoid under vacuum.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Monitoring Coupling Efficiency

The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the solid support. A positive result (blue beads) indicates incomplete coupling.

Materials:

  • Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, Pyridine)

  • Small glass test tube

  • Heating block or water bath (100-115 °C)

Procedure:

  • Take a small sample of resin beads (a few beads) from the reaction vessel after the coupling step and wash them with ethanol.

  • Add a few drops of each Kaiser test solution to the beads in a small test tube.

  • Heat the tube at 115 °C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/colorless beads/solution: Indicates the absence of free primary amines (complete coupling).

Visualizations

Experimental Workflow

The following diagram illustrates the submonomer synthesis cycle for incorporating an this compound (AEG) residue during solid-phase peptoid synthesis.

submonomer_synthesis_workflow start Start: Resin with free amine acylation Step 1: Acylation (Bromoacetic Acid + DIC) start->acylation wash1 Wash (DMF) acylation->wash1 displacement Step 2: Displacement (Boc-ethylenediamine) wash1->displacement wash2 Wash (DMF) displacement->wash2 cycle_end AEG Incorporated Ready for next cycle wash2->cycle_end cycle_end->acylation Repeat for next monomer

Caption: Submonomer synthesis cycle for AEG incorporation.

Potential Signaling Pathway

The tetrapeptide AEDG (Ala-Glu-Asp-Gly) has been shown to regulate the synthesis of cytokines such as Interleukin-1β (IL-1β) and Interleukin-7 (IL-7) and is implicated in neurogenesis.[10] The following diagram illustrates a hypothetical signaling pathway based on this information.

aedg_signaling_pathway aedg AEDG Peptide receptor Cell Surface Receptor (Hypothetical) aedg->receptor Binds intracellular_cascade Intracellular Signaling Cascade receptor->intracellular_cascade Activates transcription_factors Activation of Transcription Factors intracellular_cascade->transcription_factors il1b IL-1β Gene Expression transcription_factors->il1b il7 IL-7 Gene Expression transcription_factors->il7 neurogenesis_genes Neurogenesis-related Gene Expression transcription_factors->neurogenesis_genes cellular_response Cellular Response: - Immune modulation - Neuronal differentiation il1b->cellular_response il7->cellular_response neurogenesis_genes->cellular_response

Caption: Hypothetical signaling pathway for the AEDG peptide.

References

Synthesis of Fmoc-N-(2-Aminoethyl)glycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(2-Aminoethyl)glycine, also known as Fmoc-Aeg-OH, is a key building block in the synthesis of peptide nucleic acids (PNAs) and other modified peptides. Its unique structure, featuring a secondary amine in the backbone, imparts valuable properties to the resulting oligomers, including resistance to enzymatic degradation and altered hybridization characteristics. These application notes provide detailed protocols for the synthesis of Fmoc-N-(2-Aminoethyl)glycine, catering to the needs of researchers in peptide chemistry, drug discovery, and molecular diagnostics.

Synthesis Strategies

Two primary synthetic routes for Fmoc-N-(2-Aminoethyl)glycine are presented, offering flexibility based on the availability of starting materials and desired scale.

Route 1: Direct Fmoc Protection of N-(2-Aminoethyl)glycine

This is the most straightforward approach, involving the selective N-protection of the primary amine of commercially available this compound with an Fmoc-reagent.

Route 2: Multi-step Synthesis from Ethylenediamine

This route provides a more scalable and potentially cost-effective synthesis of the this compound backbone followed by Fmoc protection.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the described synthetic protocols.

Table 1: Reagents and Stoichiometry for Route 1

ReagentMolecular Weight ( g/mol )Molar Equivalents
This compound118.131.0
Fmoc-OSu337.321.05
Sodium Bicarbonate (NaHCO₃)84.012.5
Dioxane--
Water--

Table 2: Key Parameters for Synthesis Protocols

ParameterRoute 1Route 2 (Step 3)
Reaction Time 12-24 hours1 hour
Temperature Room TemperatureRoom Temperature
Solvent Dioxane/WaterDichloromethane
Purification Acidification & ExtractionAqueous Wash
Reported Yield Variable~47% (for methyl ester)[2]
Reported Purity High after purification~97% (for methyl ester)[2]

Experimental Protocols

Route 1: Direct Fmoc Protection of this compound

This protocol is adapted from general procedures for the N-Fmoc protection of amino acids.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Slowly add the Fmoc-OSu solution to the this compound solution with vigorous stirring at room temperature.

  • Allow the reaction to stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Route 2: Multi-step Synthesis via this compound Methyl Ester

This protocol is based on a patented synthetic method for the methyl ester derivative.[2] The final step would be the hydrolysis of the ester to obtain the desired carboxylic acid.

Step 1: Synthesis of this compound (AEG)

  • React ethylenediamine with a halogenated acetic acid (e.g., chloroacetic acid).

  • Recrystallize the crude product from DMSO to obtain this compound.

Step 2: Synthesis of this compound Methyl Ester

  • Suspend this compound (75g, 0.64 mol) in methanol (1.5L).[2]

  • Cool the suspension to 0°C and slowly add thionyl chloride (230 mL, 3.2 mol).[2]

  • Reflux the mixture for 4 hours.[2]

  • Remove the solvent under reduced pressure to obtain the crude this compound methyl ester.

Step 3: Synthesis of N-(2-Fmoc-aminoethyl)glycine Methyl Ester

  • Suspend the crude this compound methyl ester (from the previous step) in dichloromethane (2.5L).[2]

  • Add Fmoc-OSu (110g, 0.33 mol) to the suspension.[2]

  • Add diisopropylethylamine (DIPEA) (97 mL, 0.54 mol) dropwise.[2]

  • Stir the reaction at room temperature for 1 hour.[2]

  • Monitor the reaction by TLC.

  • Upon completion, add 1 M aqueous hydrochloric acid (1L) to precipitate the product.[2]

  • Filter the white solid and wash with dichloromethane.

  • Dry the solid to obtain N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.

Step 4: Hydrolysis of the Methyl Ester

  • Dissolve the N-(2-Fmoc-aminoethyl)glycine methyl ester in a suitable solvent mixture (e.g., THF/water).

  • Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to yield Fmoc-N-(2-Aminoethyl)glycine.

Mandatory Visualizations

Synthesis_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound C Dissolve AEG in NaHCO₃/Water A->C B Fmoc-OSu D Dissolve Fmoc-OSu in Dioxane B->D E Mix and Stir (12-24h, RT) C->E D->E F Aqueous Work-up E->F G Acidification (pH 2-3) F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Fmoc-N-(2-Aminoethyl)glycine I->J

Caption: Workflow for the direct Fmoc protection of this compound.

Synthesis_Route_2 cluster_step1 Step 1: AEG Synthesis cluster_step2 Step 2: Esterification cluster_step3 Step 3: Fmoc Protection cluster_step4 Step 4: Hydrolysis A Ethylenediamine + Halogenated Acetic Acid B This compound (AEG) A->B C AEG + Methanol/Thionyl Chloride B->C D AEG Methyl Ester C->D E AEG Methyl Ester + Fmoc-OSu/DIPEA D->E F Fmoc-AEG Methyl Ester E->F G Ester Hydrolysis (LiOH) F->G H Fmoc-N-(2-Aminoethyl)glycine G->H

Caption: Multi-step synthesis of Fmoc-N-(2-Aminoethyl)glycine from ethylenediamine.

References

Applications of Boc-N-(2-Aminoethyl)glycine in Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-N-(2-Aminoethyl)glycine, also known as N-Boc-aeg-OH, is a pivotal building block in modern organic synthesis, primarily recognized for its integral role in the construction of peptide nucleic acids (PNAs).[1] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine units.[1] This modification imparts PNAs with unique properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the ethylenediamine moiety allows for controlled, stepwise assembly of the PNA backbone using standard solid-phase peptide synthesis (SPPS) techniques.[2] Beyond PNA synthesis, N-substituted glycine derivatives like Boc-N-(2-Aminoethyl)glycine are valuable in the design and synthesis of peptidomimetics, where they serve to introduce conformational constraints and improve metabolic stability.[3]

This document provides detailed application notes and experimental protocols for the use of Boc-N-(2-Aminoethyl)glycine in the synthesis of PNA monomers and their subsequent oligomerization, as well as its application in the synthesis of peptidomimetics.

Application 1: Synthesis of Peptide Nucleic Acid (PNA) Monomers

The most prominent application of Boc-N-(2-Aminoethyl)glycine is in the preparation of PNA monomers. These monomers consist of the this compound backbone linked to a nucleobase (adenine, cytosine, guanine, or thymine) via a methylene carbonyl linker. The Boc protecting group is crucial for the sequential addition of these monomers during solid-phase synthesis.

A widely used strategy for PNA monomer synthesis involves the use of N-Boc-ethylenediamine as a key intermediate, which can be used to synthesize the Boc-N-(2-aminoethyl)glycine backbone. This backbone is then coupled with the desired nucleobase acetic acid to yield the final PNA monomer.

Experimental Protocol: Synthesis of Boc-PNA-Thymine (T) Monomer

This protocol describes a representative synthesis of the Boc-protected thymine PNA monomer, adapted from established synthetic routes.

Step 1: Synthesis of Ethyl N-(2-(tert-butoxycarbonylamino)ethyl)glycinate

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-ethylenediamine (1 equivalent) in a suitable solvent such as acetonitrile.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl N-(2-(tert-butoxycarbonylamino)ethyl)glycinate as a colorless oil.

Step 2: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)glycine (Boc-aeg-OH)

  • Saponification: Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Base Hydrolysis: Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification and Extraction: Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-N-(2-aminoethyl)glycine (Boc-aeg-OH) as a white solid.

Step 3: Coupling with Thymine-1-acetic acid

  • Activation: In a separate flask, dissolve thymine-1-acetic acid (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in an anhydrous solvent like dimethylformamide (DMF).

  • Coupling Reaction: Add the Boc-aeg-OH from Step 2 to the activated thymine-1-acetic acid solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the urea byproduct (in the case of DCC). Concentrate the filtrate and purify the residue by column chromatography to obtain the final Boc-PNA-T monomer.

Quantitative Data for PNA Monomer Synthesis
StepProductStarting MaterialKey ReagentsTypical Yield (%)Reference
1Ethyl N-(2-(tert-butoxycarbonylamino)ethyl)glycinateN-Boc-ethylenediamineEthyl bromoacetate, DIPEA60-70Adapted from literature
2Boc-N-(2-aminoethyl)glycine (Boc-aeg-OH)Ethyl N-(2-(tert-butoxycarbonylamino)ethyl)glycinateLiOH85-95Adapted from literature
3Boc-PNA-T MonomerBoc-aeg-OH, Thymine-1-acetic acidDCC or HATU70-80Adapted from literature

Application 2: Solid-Phase Synthesis of PNA Oligomers

Boc-protected PNA monomers are extensively used in solid-phase peptide synthesis (SPPS) to assemble PNA oligomers of a desired sequence. The Boc/Z or Boc/acyl protection strategies are commonly employed, where the Boc group serves as the temporary N-terminal protecting group and the Z (benzyloxycarbonyl) or acyl groups protect the exocyclic amines of the nucleobases.[4][5]

Experimental Protocol: Manual Solid-Phase Synthesis of a PNA Oligomer (Boc Strategy)

This protocol outlines a general cycle for the manual solid-phase synthesis of a PNA oligomer on a suitable resin (e.g., MBHA resin).

  • Resin Swelling: Swell the resin in a suitable solvent like dichloromethane (DCM) or DMF in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for 1-2 minutes (pre-wash).

    • Treat again with the TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM and then with a neutralization buffer (e.g., 5% DIPEA in DMF).

  • Coupling:

    • Pre-activate the incoming Boc-PNA monomer (3-4 equivalents) with a coupling agent like HATU (2.9 equivalents) and an activator base such as DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 5-10 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent monomer in the desired sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin and dry it.

    • Treat the resin with a cleavage cocktail (e.g., HF/p-cresol or TFMSA/TFA) to cleave the PNA from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude PNA with cold diethyl ether.

    • Purify the PNA oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified PNA by mass spectrometry (e.g., MALDI-TOF).

Quantitative Data for Solid-Phase PNA Synthesis
ParameterValueConditions/NotesReference(s)
Average Coupling Yield per Cycle 97.1% - 99.4%Automated synthesis, Boc/Z strategy[6]
Overall Yield (17-mer PNA) ~90%Optimized automated protocol[6]
Coupling Time 30-60 minutesManual synthesisGeneral Protocol
Deprotection Time ~30 minutes50% TFA in DCMGeneral Protocol

Application 3: Synthesis of Peptidomimetics

N-substituted glycine oligomers, also known as peptoids, are a class of peptidomimetics that can be readily synthesized using building blocks like Boc-N-(2-Aminoethyl)glycine.[3] The "sub-monomer" approach is commonly used for peptoid synthesis, which involves a two-step cycle of acylation and displacement. While Boc-N-(2-Aminoethyl)glycine itself can be incorporated, a more common strategy for creating diverse peptoids involves using a haloacetic acid for acylation followed by displacement with a primary amine. However, Boc-N-(2-Aminoethyl)glycine can be used to introduce a specific side chain with a protected amino group for further functionalization.

Experimental Protocol: Incorporation of a Boc-Protected Aminoethyl Side Chain into a Peptoid Dimer

This protocol illustrates the synthesis of a simple peptoid dimer on a solid support, incorporating an N-Boc-aminoethyl side chain.

  • Resin Preparation: Start with a suitable resin for peptide synthesis (e.g., Rink Amide resin).

  • First Cycle (Acylation):

    • Swell the resin in DMF.

    • Perform an acylation step by reacting the resin with bromoacetic acid (5 equivalents) and a carbodiimide coupling agent like diisopropylcarbodiimide (DIC, 5 equivalents) in DMF for 1-2 hours.

    • Wash the resin with DMF.

  • First Cycle (Displacement):

    • Displace the bromide by reacting the resin with a primary amine (e.g., isobutylamine, 10 equivalents) in a solvent like N-methyl-2-pyrrolidone (NMP) or DMSO overnight.

    • Wash the resin with DMF and DCM.

  • Second Cycle (Acylation):

    • Repeat the acylation step with bromoacetic acid and DIC.

  • Second Cycle (Displacement with a Boc-protected Amine):

    • For this step, a Boc-protected diamine like N-Boc-ethylenediamine would be used.

    • React the bromoacetylated resin with N-Boc-ethylenediamine (10 equivalents) in NMP or DMSO overnight.

    • Wash the resin with DMF and DCM.

  • Cleavage:

    • Cleave the peptoid dimer from the resin using a standard TFA cleavage cocktail.

  • Purification and Characterization:

    • Purify the crude product by RP-HPLC and characterize by mass spectrometry.

Diagrams

Synthesis_of_Boc_PNA_T_Monomer cluster_step1 Step 1: Backbone Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Coupling N-Boc-ethylenediamine N-Boc-ethylenediamine Step1_Product Ethyl N-(2-(tert-butoxycarbonylamino)ethyl)glycinate N-Boc-ethylenediamine->Step1_Product DIPEA Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Step1_Product Step2_Product Boc-N-(2-aminoethyl)glycine (Boc-aeg-OH) Step1_Product->Step2_Product LiOH, H2O Final_Product Boc-PNA-T Monomer Step2_Product->Final_Product DCC or HATU Thymine_acetic_acid Thymine-1-acetic acid Thymine_acetic_acid->Final_Product

Caption: Synthetic workflow for the preparation of a Boc-protected PNA-Thymine monomer.

Solid_Phase_PNA_Synthesis start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash deprotection->wash1 coupling Couple Boc-PNA Monomer (HATU/DIPEA) wash1->coupling wash2 Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride) wash2->capping wash3 Wash capping->wash3 repeat Repeat n times wash3->repeat Next cycle cleavage Cleavage from Resin (HF or TFMSA) wash3->cleavage Final cycle repeat->deprotection purification RP-HPLC Purification cleavage->purification final_pna Purified PNA Oligomer purification->final_pna

Caption: General workflow for solid-phase synthesis of PNA oligomers using the Boc strategy.

Peptoid_Dimer_Synthesis cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 Resin Rink Amide Resin Acylation1 Acylation (Bromoacetic acid, DIC) Resin->Acylation1 Displacement1 Displacement (Isobutylamine) Acylation1->Displacement1 Acylation2 Acylation (Bromoacetic acid, DIC) Displacement1->Acylation2 Displacement2 Displacement (N-Boc-ethylenediamine) Acylation2->Displacement2 Cleavage Cleavage (TFA) Displacement2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Peptoid Dimer Purification->Final_Product

Caption: Workflow for the synthesis of a peptoid dimer incorporating a Boc-protected aminoethyl side chain.

References

N-(2-Aminoethyl)glycine: A Foundational Building Block for Peptide Nucleic Acid (PNA) Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

N-(2-Aminoethyl)glycine (AEG) is the cornerstone of peptide nucleic acid (PNA) chemistry, forming the uncharged, peptide-like backbone that distinguishes PNAs from natural nucleic acids.[1][2][3][4] This unique structural feature endows PNA oligomers with remarkable properties, including high-affinity binding to complementary DNA and RNA sequences, exceptional metabolic stability, and resistance to enzymatic degradation by nucleases and proteases.[1][3][4] These characteristics make AEG-based PNAs powerful tools in molecular biology, diagnostics, and the development of novel therapeutics, such as antisense and antigene agents.[3][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound as a building block for the synthesis of PNA oligomers.

I. Overview of PNA Synthesis Using AEG

The synthesis of PNA oligomers is a multi-step process that begins with the preparation of protected AEG monomers, followed by their sequential assembly into oligomers using solid-phase peptide synthesis (SPPS) techniques.[1][7][8]

Workflow for PNA Oligomer Synthesis

PNA_Synthesis_Workflow cluster_monomer PNA Monomer Synthesis cluster_oligomer PNA Oligomer Synthesis (SPPS) AEG This compound (AEG) Protect_AEG Protection of AEG Backbone (e.g., Fmoc, Boc) AEG->Protect_AEG Couple_Monomer Coupling of Nucleobase to AEG Backbone Protect_AEG->Couple_Monomer Nuc_Acid Nucleobase Acetic Acid (Protected) Nuc_Acid->Couple_Monomer PNA_Monomer Protected PNA Monomer Couple_Monomer->PNA_Monomer First_Mono Coupling of First PNA Monomer PNA_Monomer->First_Mono Resin Solid Support Resin (e.g., ChemMatrix, TentaGel) Resin->First_Mono Deprotection Iterative Deprotection (e.g., Piperidine for Fmoc) First_Mono->Deprotection Coupling Iterative Coupling of Subsequent Monomers Deprotection->Coupling Add next monomer Coupling->Deprotection Repeat n times Cleavage Cleavage from Resin and Final Deprotection (e.g., TFA) Coupling->Cleavage PNA_Oligomer Purified PNA Oligomer Cleavage->PNA_Oligomer SPPS_Cycle Resin_Bound_PNA Resin-Bound PNA (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Bound_PNA->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Next Monomer (HATU/DIPEA, 70-80°C) Washing1->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Washing2 Wash (DMF) Washing2->Deprotection Repeat for next cycle Capping->Washing2 PNA_Hybridization pna_backbone AEG Backbone (Neutral Charge) dna_backbone Sugar-Phosphate Backbone (Negative Charge) pna_backbone->dna_backbone Watson-Crick Base Pairing (High Affinity) High Stability High Stability pna_backbone->High Stability Nuclease Resistance Nuclease Resistance pna_backbone->Nuclease Resistance

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-(2-Aminoethyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG) is the fundamental building block of peptide nucleic acids (PNAs), synthetic analogs of DNA and RNA.[1][2] In PNAs, the sugar-phosphate backbone of natural nucleic acids is replaced by a repeating AEG framework, which imparts unique properties such as high binding affinity to DNA and RNA and resistance to enzymatic degradation.[2] The purity of AEG is therefore a critical parameter in the synthesis of high-quality PNA oligomers used in various research, diagnostic, and therapeutic applications, including antisense therapies and genetic editing.[2] This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with both direct UV detection and a more sensitive method involving pre-column derivatization.

Materials and Reagents

  • This compound (AEG) reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • 0.22 µm syringe filters

Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water to obtain a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the AEG sample in HPLC grade water to a final concentration within the range of the working standards.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

Two primary methods are presented for the HPLC analysis of this compound. Method 1 utilizes direct UV detection, which is simpler but less sensitive. Method 2 employs pre-column derivatization with o-Phthalaldehyde (OPA) for enhanced sensitivity via fluorescence detection.

ParameterMethod 1: Direct UV DetectionMethod 2: Pre-column Derivatization with OPA
HPLC System Standard HPLC system with UV DetectorStandard HPLC system with Fluorescence Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmC18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B, 2-15 min: 5-30% B, 15-17 min: 30-5% B, 17-20 min: 5% B0-2 min: 10% B, 2-20 min: 10-50% B, 20-22 min: 50-10% B, 22-25 min: 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C35°C
Detection Wavelength UV at 210 nmExcitation: 340 nm, Emission: 455 nm
Injection Volume 10 µL10 µL

Experimental Protocols

Method 1: Direct UV Detection Protocol
  • Equilibrate the HPLC system with the mobile phase (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (water) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of AEG in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Pre-column Derivatization with OPA

This method requires the preparation of a derivatization reagent. The reaction of OPA with the primary amine of AEG in the presence of a thiol (3-MPA) yields a highly fluorescent isoindole derivative.[3]

Preparation of OPA Reagent:

  • Dissolve 100 mg of OPA in 1 mL of ethanol.

  • Add this solution to 10 mL of a 0.5 M boric acid buffer (pH adjusted to 9.5 with sodium hydroxide).

  • Add 100 µL of 3-Mercaptopropionic acid and mix well.

  • This reagent should be prepared fresh daily.

Derivatization Protocol:

  • In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Immediately inject 10 µL of the mixture into the HPLC system.

HPLC Analysis Protocol:

  • Equilibrate the HPLC system with the mobile phase (90% A, 10% B) until a stable baseline is achieved.

  • Perform the derivatization for each standard and sample immediately before injection.

  • Construct a calibration curve by plotting the peak area against the concentration of the derivatized standard solutions.

  • Determine the concentration of the derivatized AEG in the sample solutions from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the two HPLC methods. These are typical values and may vary depending on the specific instrumentation and experimental conditions.

ParameterMethod 1: Direct UV DetectionMethod 2: Pre-column Derivatization with OPA
Expected Retention Time 3 - 5 minutes10 - 15 minutes
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~1 µg/mL~10 ng/mL
Limit of Quantitation (LOQ) ~3 µg/mL~30 ng/mL
Precision (%RSD) < 2%< 2%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_method2 Method 2 Only cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh AEG Standard/Sample prep_dissolve Dissolve in Water prep_start->prep_dissolve prep_filter Filter (0.22 µm) prep_dissolve->prep_filter derivatize Pre-column Derivatization (OPA + 3-MPA) prep_filter->derivatize hplc_inject Inject into HPLC prep_filter->hplc_inject Method 1 derivatize->hplc_inject Method 2 hplc_separate C18 Column Separation hplc_inject->hplc_separate hplc_detect Detection (UV or Fluorescence) hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peak Area data_acquire->data_integrate data_quantify Quantify Concentration data_integrate->data_quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship AEG This compound (AEG Monomer) PNA Peptide Nucleic Acid (PNA Oligomer) AEG->PNA is the backbone of Applications Applications PNA->Applications Research Research Tools Applications->Research Diagnostics Diagnostics Applications->Diagnostics Therapeutics Therapeutics (Antisense) Applications->Therapeutics

Caption: Relationship of AEG monomer to PNA oligomers and their applications.

References

Application Notes and Protocols for N-(2-Aminoethyl)glycine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a versatile amino acid derivative, is gaining significant attention in the field of drug delivery for its potential to enhance the therapeutic efficacy of various pharmaceutical agents. Its unique structural features, including a primary amine, a secondary amine, and a carboxylic acid group, allow for its use as a functional building block in the design of sophisticated drug delivery systems. AEG can be incorporated into nanoparticles, liposomes, and hydrogels to improve drug solubility, stability, and to facilitate targeted delivery.[1] This document provides detailed application notes and experimental protocols for the utilization of AEG in the development of advanced drug delivery platforms.

A primary application of AEG is as the backbone of Peptide Nucleic Acids (PNAs), which are synthetic DNA mimics with a neutral this compound backbone instead of a charged sugar-phosphate backbone.[1][2][3] This neutrality confers high binding affinity and stability to PNA-DNA or PNA-RNA duplexes, making PNAs promising candidates for antisense and antigene therapies.[2][3] However, the neutral charge also poses a challenge for cellular uptake.[1][2] Strategies to overcome this include the conjugation of PNAs with cell-penetrating peptides (CPPs) or their encapsulation within nanoparticle delivery systems.

Core Applications of this compound in Drug Delivery

  • Surface Functionalization of Nanoparticles: AEG and its derivatives can be conjugated to the surface of various nanoparticles (e.g., PLGA, silica, gold) to introduce amine or carboxyl functionalities. These functional groups can then be used for the attachment of targeting ligands (e.g., antibodies, peptides) or to modulate the surface charge and hydrophilicity of the nanoparticles, thereby influencing their biodistribution and cellular uptake.

  • Component of Hydrogels: The amine and carboxyl groups of AEG can participate in cross-linking reactions to form hydrogels. These AEG-containing hydrogels can be designed to be biodegradable and stimuli-responsive (e.g., pH-sensitive), allowing for the controlled release of encapsulated drugs.

  • Backbone of Peptide Nucleic Acids (PNAs): As the fundamental building block of PNAs, AEG plays a crucial role in the development of gene-targeting therapies. PNA-based drugs can be delivered using various nanoparticle systems to protect them from degradation and facilitate their entry into cells.

  • Modification of Liposomes: AEG can be used to modify the surface of liposomes, creating functional handles for the attachment of targeting moieties or to alter the liposome's surface properties to enhance circulation time and reduce non-specific uptake.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing AEG-based or analogous drug delivery systems. It is important to note that specific values are highly dependent on the nanoparticle composition, the specific drug, and the experimental conditions.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
Porous Silicon Nanoparticles (pSiNPs)Anionic PNA-E8Not ReportedNot Reported[4]
Porous Silicon Nanoparticles (pSiNPs)Cationic PNA-R8Not ReportedNot Reported[4]
Porous Silicon Nanoparticles (pSiNPs)Neutral PNANot ReportedNot Reported[4]
PLA-V6K2 NanoparticlesDoxorubicinNot specified44 ± 9[5]
PLA-V6K2 NanoparticlesPaclitaxelNot specified>90[5]
NGR-modified LiposomesBrucineNot specifiedNot specified[6][7]

Table 2: In Vitro Drug Release Kinetics

Drug Delivery SystemDrugRelease ConditionsRelease ProfileReference
pSiNPsAnionic PNA-E8PBS, pH 7.4, 37°CBurst release of ~95% within 2 hours[4]
pSiNPsCationic PNA-R8PBS, pH 7.4, 37°C~80% release within 8 hours[4]
pSiNPsNeutral PNAPBS, pH 7.4, 37°CSustained release with ~55% released in 8 hours[4]
PLA-V6K2 NanoparticlesDoxorubicinNot specifiedSlower than PLA-EG nanoparticles[5]
NGR-modified LiposomesBrucineNot specifiedFitted well with Weibull's equation[7]

Table 3: Cytotoxicity Data (IC50 Values)

Cell LineDrug Delivery SystemDrugIC50 ValueIncubation TimeReference
HeLaPNA-d(AAKK)4 conjugateAntisense PNA against hCav-1Not specifiedNot specified[3]
Primary Endothelial CellsPNA-d(AAKK)4 conjugateAntisense PNA against hCav-1Not specifiedNot specified[3]
4T1 Mouse Breast CarcinomaDOX loaded PLA-V6K2 NPsDoxorubicinHigher toxicity than free DOXNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized PLGA Nanoparticles

This protocol describes the synthesis of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their subsequent surface functionalization with this compound using a two-step carbodiimide coupling reaction.

Materials:

  • PLGA-COOH (Poly(lactic-co-glycolic acid) with carboxyl end groups)

  • This compound (AEG)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Acetone

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • PLGA Nanoparticle Formulation (Single Emulsion-Solvent Evaporation): a. Dissolve 100 mg of PLGA-COOH in 2 mL of DCM. b. If encapsulating a hydrophobic drug, dissolve it in the organic phase at this stage. c. Prepare a 2% (w/v) PVA solution in deionized water (aqueous phase). d. Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on an ice bath for 2 minutes. e. Stir the resulting emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation. f. Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes. g. Wash the nanoparticles three times with deionized water to remove excess PVA.

  • Surface Activation of PLGA Nanoparticles: a. Resuspend the PLGA nanoparticle pellet in 10 mL of PBS (pH 7.4). b. Add 50 mg of EDC and 30 mg of NHS to the nanoparticle suspension to activate the carboxyl groups on the PLGA surface. c. Stir the mixture for 1 hour at room temperature. d. Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes and discard the supernatant.

  • Conjugation of this compound: a. Dissolve 50 mg of this compound in 10 mL of PBS (pH 7.4). b. Add the AEG solution to the activated nanoparticle pellet and resuspend. c. Stir the reaction mixture for 12 hours at room temperature. d. Purify the AEG-functionalized nanoparticles by centrifugation at 15,000 rpm for 20 minutes, followed by three washes with deionized water. e. Lyophilize the final nanoparticle product for long-term storage.

Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency

This protocol outlines the procedure for quantifying the amount of drug loaded into the AEG-functionalized nanoparticles.

Materials:

  • Drug-loaded AEG-functionalized nanoparticles

  • A suitable organic solvent to dissolve the nanoparticles and the drug (e.g., DMSO, acetonitrile)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: a. Weigh a precise amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg). b. Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., 1 mL of DMSO) to disrupt the nanoparticles and release the drug.

  • Quantification: a. Prepare a standard curve of the free drug in the same solvent. b. Measure the absorbance or peak area of the drug in the dissolved nanoparticle solution using a UV-Vis spectrophotometer or HPLC. c. Determine the concentration of the drug in the solution using the standard curve.

  • Calculations:

    • Drug Loading Content (DLC %):

    • Encapsulation Efficiency (EE %):

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release kinetics of a drug from AEG-functionalized nanoparticles.

Materials:

  • Drug-loaded AEG-functionalized nanoparticles

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane tubing (MWCO appropriate for the drug)

  • Shaking incubator or water bath

Procedure:

  • Preparation: a. Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 1 mL of PBS (pH 7.4). b. Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Release Study: a. Immerse the dialysis bag in a larger volume of the same buffer (e.g., 50 mL) in a beaker. b. Place the beaker in a shaking incubator at 37°C. c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium. d. Immediately replace the withdrawn volume with 1 mL of fresh pre-warmed buffer to maintain sink conditions.

  • Analysis: a. Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC. b. Calculate the cumulative amount of drug released at each time point. c. Plot the cumulative percentage of drug release versus time to obtain the release profile.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure to assess the cytotoxicity of AEG-functionalized nanoparticles using the MTT assay.

Materials:

  • A relevant cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • AEG-functionalized nanoparticles (with and without drug)

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control. c. Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the cell viability (%) for each treatment group relative to the untreated control. c. Plot cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for N-(2-Aminoethyl)glycine as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), also known as Ethylenediamine-N-monoacetic acid (EDMA), is a versatile bifunctional molecule that serves as a valuable chelating agent for various metal ions. Its structure, featuring both a primary and a secondary amine group, along with a carboxylic acid moiety, allows for the formation of stable coordination complexes with a wide range of metal cations. This property makes AEG a compound of interest in diverse fields, including analytical chemistry, environmental remediation, and pharmaceutical sciences.

These application notes provide an overview of the chelating properties of this compound, summarize key quantitative data regarding its metal-binding affinities, and offer detailed experimental protocols for its use in chelation-related applications.

Chelating Properties of this compound

This compound typically acts as a tridentate ligand, coordinating to a central metal ion through the nitrogen atoms of its two amino groups and the oxygen atom of its carboxylate group. This multidentate coordination leads to the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key principle underlying the efficacy of AEG as a chelating agent.

The stability of these complexes is influenced by factors such as the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution (which affects the protonation state of the ligand), and the presence of other competing ligands.

Data Presentation: Stability Constants of this compound Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While comprehensive data for a wide range of metal ions with this compound are dispersed in the literature, the following table summarizes available stability constants for selected divalent metal ions. For comparative purposes, stability constants for the parent amino acid, glycine, are also included.

Metal IonLigandlog K₁log K₂Overall log β₂Reference(s)
Cu(II)This compound (EDMA)10.57.518.0
Ni(II)This compound (EDMA)7.55.513.0
Co(II)This compound (EDMA)6.04.510.5
Zn(II)This compound (EDMA)6.85.212.0
Cu(II)Glycine8.26.915.1
Ni(II)Glycine5.84.910.7
Co(II)Glycine4.93.98.8
Zn(II)Glycine5.04.39.3

Note: The stability constants for this compound are approximate values based on available literature for EDMA and related structures and are intended for comparative purposes. Exact values can vary with experimental conditions (temperature, ionic strength).

Experimental Protocols

Protocol 1: Determination of Metal-Chelating Capacity of this compound by Potentiometric Titration

This protocol describes the determination of the stability constants of this compound with a metal ion of interest using potentiometric pH titration. This method relies on monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standardized base.

Materials:

  • This compound (AEG)

  • Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free, e.g., 0.1 M)

  • Inert salt for maintaining ionic strength (e.g., KNO₃ or KCl)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

  • Calibrated burette

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a stock solution of the metal salt of known concentration (e.g., 0.01 M) in deionized water. A small amount of acid may be added to prevent hydrolysis of the metal ion.

    • Prepare a solution of the inert salt at a high concentration (e.g., 1 M) to maintain a constant ionic strength in the titration vessel.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions at the desired temperature.

    • In the thermostated titration vessel, add a known volume of the AEG stock solution.

    • Add the required volume of the inert salt solution to achieve the desired ionic strength (e.g., 0.1 M).

    • Add a known volume of standardized HCl to protonate the ligand fully.

    • Add deionized water to reach a defined total volume.

    • Place the vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

  • Titration:

    • Record the initial pH of the solution.

    • Begin the titration by adding small increments of the standardized NaOH solution.

    • After each addition, allow the pH to stabilize before recording the pH and the volume of NaOH added.

    • Continue the titration until the pH reaches a plateau in the alkaline region.

    • Repeat the titration with the addition of a known volume of the metal salt solution to the initial mixture (typically at a 1:1 or 2:1 ligand-to-metal ratio).

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added for both titrations (ligand alone and ligand + metal).

    • The displacement of the titration curve in the presence of the metal ion indicates the release of protons upon complex formation.

    • Use appropriate software (e.g., Hyperquad, BEST) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Protocol 2: Synthesis of a Metal-N-(2-Aminoethyl)glycine Complex

This protocol provides a general method for the synthesis of a solid metal complex with this compound.

Materials:

  • This compound (AEG)

  • Metal salt (e.g., Copper(II) acetate monohydrate)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Büchner funnel and filter paper

  • Oven or desiccator

Procedure:

  • Dissolution of Ligand: Dissolve a specific amount of this compound in a minimal amount of warm deionized water with stirring.

  • Dissolution of Metal Salt: In a separate beaker, dissolve the metal salt in ethanol. The molar ratio of ligand to metal can be varied (e.g., 2:1 for a potential ML₂ complex).

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A change in color and/or the formation of a precipitate may be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Isolation of the Complex: If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the synthesized complex in an oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator over a suitable drying agent.

  • Characterization: The resulting solid complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the ligand to the metal ion, and elemental analysis to determine the stoichiometry of the complex.

Visualizations

Chelation_of_Metal_Ion_by_AEG cluster_reactants Reactants cluster_product Product AEG This compound (AEG) AEG_Metal_Complex AEG-Metal Chelate Complex AEG->AEG_Metal_Complex Chelation Metal_ion Metal Ion (Mⁿ⁺) Metal_ion->AEG_Metal_Complex

Caption: Chelation of a metal ion by this compound.

Potentiometric_Titration_Workflow start Start: Prepare Solutions (AEG, Metal Salt, Acid, Base) setup Set up Titration Vessel (Ligand, Inert Salt, Acid) start->setup titration_ligand Titrate with NaOH (Ligand only) setup->titration_ligand titration_complex Titrate with NaOH (Ligand + Metal Ion) setup->titration_complex data_collection Record pH vs. Volume of NaOH titration_ligand->data_collection titration_complex->data_collection data_analysis Plot Titration Curves and Analyze Data with Software data_collection->data_analysis results Determine Protonation and Stability Constants data_analysis->results

Caption: Workflow for potentiometric titration.

Conclusion

This compound is a potent chelating agent with applications spanning various scientific disciplines. Its ability to form stable complexes with a range of metal ions makes it a valuable tool for researchers and professionals in drug development and beyond. The protocols and data presented here provide a foundation for utilizing AEG in chelation-related studies and applications. Further investigation into the stability constants with a broader array of metal ions and the exploration of its use in specific, applied contexts will continue to expand the utility of this versatile molecule.

Application Notes and Protocols for N-(2-Aminoethyl)glycine in Cell Culture Media Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (NAEG) is an amino acid derivative that has been noted for its potential inclusion in cell culture media to support the growth of various cell lines by providing essential nutrients.[1] As a structural analog of glycine, a crucial amino acid in cell metabolism, NAEG presents an interesting candidate for the optimization of cell culture media formulations, particularly in the production of biologics where media composition is critical for cell growth, viability, and protein expression.

These application notes provide a comprehensive guide for the evaluation of NAEG as a novel supplement in cell culture media. Due to the limited publicly available data specifically on the effects of NAEG in cell culture, this document presents a framework of detailed protocols and hypothetical data to guide researchers in their own evaluation of this compound. The methodologies are based on standard practices for assessing new media components.

Hypothetical Performance Data

The following tables represent the type of quantitative data that should be generated when evaluating the efficacy of NAEG in a cell culture system, such as a Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb). These are illustrative examples to guide data presentation.

Table 1: Effect of NAEG Supplementation on CHO Cell Growth and Viability

NAEG Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL)Viability at Harvest (%)
0 (Control)10.2 ± 0.565.1 ± 3.292.3 ± 1.5
110.8 ± 0.469.5 ± 2.893.1 ± 1.2
511.5 ± 0.675.3 ± 3.994.5 ± 1.1
1011.1 ± 0.572.8 ± 3.593.8 ± 1.4
209.8 ± 0.763.2 ± 4.189.5 ± 2.0

Table 2: Impact of NAEG on Monoclonal Antibody Titer and Specific Productivity

NAEG Concentration (mM)Final mAb Titer (g/L)Specific Productivity (qP) (pg/cell/day)
0 (Control)2.5 ± 0.138.4 ± 1.9
12.7 ± 0.138.8 ± 1.7
53.1 ± 0.241.1 ± 2.1
102.9 ± 0.140.0 ± 1.8
202.3 ± 0.236.5 ± 2.3

Experimental Protocols

Herein are detailed protocols for the evaluation of NAEG in a chosen cell line.

Protocol 1: Evaluation of NAEG on Cell Growth and Viability in a Batch Culture

Objective: To determine the optimal concentration of NAEG for promoting cell growth and maintaining viability.

Materials:

  • Suspension-adapted CHO cells (or other cell line of interest)

  • Basal cell culture medium (serum-free, chemically defined)

  • This compound (NAEG) stock solution (e.g., 100 mM in sterile water or PBS)

  • Shake flasks or spinner flasks

  • Automated cell counter or hemocytometer with trypan blue

  • Humidified incubator with temperature and CO2 control

Procedure:

  • Prepare a sterile, concentrated stock solution of NAEG.

  • Prepare culture media with varying final concentrations of NAEG (e.g., 0, 1, 5, 10, 20 mM) by adding the appropriate volume of the NAEG stock solution to the basal medium.

  • Inoculate shake flasks with the CHO cell line at a seeding density of 0.3 x 10^6 viable cells/mL in the prepared media.

  • Incubate the flasks at 37°C with 5% CO2 and appropriate agitation (e.g., 120 rpm).

  • On a daily basis, aseptically remove a sample from each flask to measure viable cell density and viability using an automated cell counter or a hemocytometer with trypan blue exclusion.

  • Continue the culture for a predetermined duration (e.g., 14 days) or until viability drops below a certain threshold (e.g., 80%).

  • Calculate the peak viable cell density and the integral of viable cell density (IVCD).

Protocol 2: Assessment of NAEG's Effect on Protein Production

Objective: To quantify the impact of NAEG supplementation on the production of a recombinant protein.

Materials:

  • Cell culture samples from Protocol 1

  • Protein A affinity chromatography system (for mAbs) or other appropriate quantification method (e.g., ELISA)

  • Standard for the recombinant protein of interest

Procedure:

  • On the final day of the batch culture (harvest), collect a larger volume of the cell culture suspension from each NAEG concentration.

  • Centrifuge the samples to pellet the cells and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Quantify the concentration of the recombinant protein in the clarified supernatant using an appropriate method such as Protein A HPLC for monoclonal antibodies.

  • Calculate the specific productivity (qP) using the following formula: qP = (P_final - P_initial) / IVCD where P is the protein concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of NAEG at high concentrations.

Materials:

  • Adherent or suspension cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • NAEG stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimal density and allow them to adhere (for adherent cells) or acclimate overnight.

  • Prepare serial dilutions of NAEG in complete culture medium at a wide range of concentrations (e.g., 0 to 100 mM).

  • Remove the existing medium and add 100 µL of the NAEG dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cells are not viable).

Visualizations

Workflow for Evaluating a Novel Media Supplement

The following diagram illustrates a general workflow for the systematic evaluation of a new cell culture media supplement like NAEG.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Process Optimization A Range-finding Study (e.g., 96-well plate) B Cytotoxicity Assay (MTT) Determine IC50 A->B C Shake Flask Batch Culture (Multiple Concentrations) B->C Select non-toxic concentrations D Monitor Cell Growth, Viability, and Metabolites C->D E Quantify Protein Titer and Specific Productivity D->E F Bioreactor Fed-batch Culture with Optimized NAEG Concentration E->F Identify optimal concentration G Develop Feeding Strategy F->G G cluster_0 Upstream Signals cluster_1 mTOR Signaling Cascade cluster_2 Cellular Responses AminoAcids Amino Acids (e.g., Glycine, NAEG) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) ProteinSynth Protein Synthesis (Translation) S6K1->ProteinSynth Promotes fourEBP1->ProteinSynth Inhibits CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Leads to

References

Protocol for Incorporating N-(2-Aminoethyl)glycine into Peptides: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of N-(2-Aminoethyl)glycine (AEG), a key component of peptide nucleic acids (PNAs), into peptide chains using solid-phase peptide synthesis (SPPS). This document offers detailed protocols, discusses potential challenges, and provides troubleshooting strategies to facilitate the synthesis of novel peptide-AEG chimeras for various research and therapeutic applications.

Introduction to this compound (AEG) in Peptide Synthesis

This compound (AEG) is a synthetic amino acid that forms the backbone of peptide nucleic acids (PNAs).[1] Incorporating AEG units into standard peptide sequences creates peptide-PNA chimeras, which can offer unique structural and biological properties. These hybrid molecules can exhibit enhanced enzymatic stability, altered conformational preferences, and novel binding capabilities, making them valuable tools in drug discovery and chemical biology.

The synthesis of peptides containing AEG is analogous to standard solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.[2] However, the N-substituted nature of AEG can present specific challenges, including steric hindrance during coupling and potential side reactions. Careful optimization of coupling conditions and a thorough understanding of the underlying chemistry are crucial for successful synthesis.

Quantitative Data on Coupling Efficiency

Coupling ReagentReagent TypeRelative ReactivityRecommended Use for AEG IncorporationPotential Side Reactions/Comments
HATU Uronium/Aminium SaltVery HighExcellent choice, especially for difficult couplings.Low risk of racemization. Can cause guanidinylation of the free amine if pre-activation is prolonged.
HBTU Uronium/Aminium SaltHighA reliable and widely used reagent for standard couplings.Less reactive than HATU.
HCTU Uronium/Aminium SaltVery HighA cost-effective alternative to HATU with similar reactivity.
PyBOP Phosphonium SaltHighGood for sterically hindered couplings. Byproducts are not colored.
DIC/Oxyma Carbodiimide/AdditiveModerate-HighA cost-effective option. Oxyma is a superior additive to HOBt in terms of safety and efficiency.Generally slower reaction rates compared to onium salts.

Note: Coupling efficiencies in SPPS are typically greater than 99% with modern reagents and optimized protocols.[4] For AEG incorporation, it is advisable to use highly efficient coupling reagents like HATU or HCTU to overcome potential steric hindrance. Monitoring the completion of the coupling reaction using a qualitative method like the Kaiser test is highly recommended.

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of a single Fmoc-protected AEG unit into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-AEG(Boc)-OH (or other suitably protected AEG monomer)

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU, HBTU, or HCTU

  • Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Kaiser test kit

Workflow for AEG Incorporation

The following diagram illustrates the key steps in a single cycle of AEG incorporation during Fmoc-SPPS.

AEG_Incorporation_Workflow Resin Peptide-Resin (Free N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 AEG_Coupling AEG Coupling: Fmoc-AEG(Boc)-OH HATU/DIPEA in DMF Washing1->AEG_Coupling Washing2 DMF Wash AEG_Coupling->Washing2 Kaiser_Test Kaiser Test (Check for completion) Washing2->Kaiser_Test Kaiser_Test->AEG_Coupling Positive (Recouple) Next_Cycle Proceed to Next Amino Acid Coupling Kaiser_Test->Next_Cycle Negative

Workflow for a single AEG incorporation cycle in SPPS.
Step-by-Step Manual Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test will be blue).

  • Coupling of the Amino Acid Preceding AEG:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash with DMF (3 times).

    • Perform a Kaiser test to ensure the reaction is complete (negative test). If the test is positive, recouple.

  • Fmoc Deprotection (as in step 2).

  • Coupling of Fmoc-AEG(Boc)-OH:

    • In a separate vial, dissolve Fmoc-AEG(Boc)-OH (3-5 equivalents) and HATU (0.95 equivalents relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) and pre-activate for 1-2 minutes.

    • Add the activated AEG solution to the resin.

    • Agitate for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended. A double coupling may also be beneficial.

    • Drain and wash with DMF (3 times).

    • Perform a Kaiser test. A negative result indicates complete coupling.

  • Coupling of the Subsequent Amino Acid: Repeat the deprotection and coupling steps for the next amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF, then DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.

Potential Challenges and Troubleshooting

ChallengePotential CauseRecommended Solution
Incomplete Coupling of AEG Steric hindrance of the N-substituted glycine. Aggregation of the growing peptide chain.Use a more powerful coupling reagent (e.g., HATU, HCTU). Increase the excess of the AEG monomer and coupling reagents (3-5 equivalents). Extend the coupling time (2-4 hours or overnight). Perform a double coupling.
Aggregation The sequence contains hydrophobic residues.Use a high-swelling resin (e.g., PEG-based resins). Incorporate backbone-modifying groups like pseudoprolines in the peptide sequence. Perform the synthesis at an elevated temperature.
Side Reactions Diketopiperazine formation: Can occur at the dipeptide stage, especially if Pro or Gly are the first two residues. Aspartimide formation: Can occur at Asp-Gly or Asp-Ser sequences.To minimize diketopiperazine formation, use a 2-chlorotrityl chloride resin if the C-terminus is an acid. To reduce aspartimide formation, use a protecting group on the aspartic acid side chain that is less prone to this side reaction.
Poor Solubility of Crude Peptide The peptide sequence is hydrophobic.Dissolve the crude peptide in a small amount of a strong solvent like DMSO or DMF before diluting with the HPLC mobile phase.

Biological Application: Cellular Uptake and Antisense Activity

Peptide-AEG chimeras, particularly when conjugated to cell-penetrating peptides (CPPs), can be designed to enter cells and modulate gene expression through an antisense mechanism. The AEG backbone provides resistance to proteases, enhancing the stability of the molecule.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of CPP-AEG peptide conjugates is a complex process that can involve multiple pathways.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell CPP_AEG CPP-AEG Peptide Conjugate Endocytosis Endocytosis CPP_AEG->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Target_mRNA Target mRNA Endosomal_Escape->Target_mRNA Hybridization Ribosome Ribosome Target_mRNA->Ribosome Blocks Ribosome Binding Translation_Inhibition Translation Inhibition Ribosome->Translation_Inhibition Protein_Downregulation Protein Downregulation Translation_Inhibition->Protein_Downregulation

Cellular uptake and antisense mechanism of a CPP-AEG peptide conjugate.

This diagram illustrates a common pathway where the conjugate is internalized via endocytosis, followed by endosomal escape into the cytoplasm.[2][6][7][8] Once in the cytoplasm, the AEG-containing portion of the molecule can bind to a complementary mRNA sequence, sterically blocking translation by the ribosome and leading to the downregulation of the target protein. This antisense application is a primary driver for the development of peptide-PNA chimeras.

References

Application Notes and Protocols for the Analytical Detection of N-(2-Aminoethyl)glycine (AEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), a structural isomer of the neurotoxin β-N-methylamino-L-alanine (BMAA), is a compound of interest in various research fields, including neuroscience and drug development. Accurate and sensitive detection of AEG in complex biological matrices is crucial for understanding its physiological roles and potential toxicological implications. This document provides detailed application notes and protocols for the analytical determination of AEG using state-of-the-art chromatographic and mass spectrometric techniques. The primary methods covered are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on pre-column derivatization to enhance analytical performance.

Analytical Techniques Overview

Due to the polar nature of this compound, direct analysis by conventional reversed-phase liquid chromatography or gas chromatography is challenging. Derivatization of the amino and carboxyl functional groups is a critical step to improve chromatographic retention, enhance volatility (for GC), and increase ionization efficiency for mass spectrometric detection.[1][2]

The two principal analytical workflows detailed in this document are:

  • UPLC-MS/MS with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQ-Fluor/AQC) Derivatization: This is a highly sensitive and specific method for the quantification of amino acids in biological samples.[3] The AQC reagent reacts with primary and secondary amines to form stable, fluorescent, and UV-active derivatives, which are then separated by UPLC and detected by tandem mass spectrometry.[4][5]

  • GC-MS with Silylation-Based Derivatization: This classic approach involves converting the polar functional groups of AEG into more volatile and thermally stable silyl derivatives, allowing for separation and detection by GC-MS.[6][7] A two-step derivatization involving silylation of the carboxyl group followed by acylation of the amino group can also be employed for comprehensive analysis of amino acids and related compounds.[8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of AEG and related amino acids using the described analytical techniques.

Table 1: UPLC-MS/MS Performance Data for AQC-Derivatized Amino Acids

ParameterValueReference
Limit of Detection (LOD)0.187 ng/mL[3]
Lower Limit of Quantitation (LLOQ)0.746 ng/mL[3]
Linearity Range0.746 - 764 ng/mL[3]
RecoveryAverage 108.6%[3]
Reproducibility (CV)Mean CV of 5.1%[9]

Table 2: GC-MS Performance Data for Derivatized Amino Acids (Two-Step Derivatization)

ParameterValueReference
Limit of Detection (LOD)10 - 90 ng/mL[8]
Limit of Quantitation (LOQ)80 - 500 ng/mL[8]
Linearity Range10 - 500 ng/mL[8]
Correlation Coefficient (r)0.938 - 0.999[8]

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of AEG with AccQ-Fluor (AQC) Derivatization

This protocol details the analysis of AEG in biological samples using a robust and sensitive UPLC-MS/MS method following pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

1. Sample Preparation (from Biological Matrix)

  • Extraction: For protein-bound AEG, perform acid hydrolysis of the sample.

  • Deproteinization: Precipitate proteins using a suitable agent (e.g., acetonitrile) and centrifuge to collect the supernatant.[10][11]

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization Protocol

  • Reconstitute the dried sample extract in 20 µL of 0.1 M HCl.[9]

  • Add 70 µL of AccQ•Tag™ Ultra Borate Buffer.[9]

  • Add 20 µL of freshly prepared AccQ•Tag™ Ultra reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) in acetonitrile.[9]

  • Vortex the mixture immediately for 30 seconds.

  • Incubate the reaction mixture at 55°C for 10 minutes.[9]

  • The derivatized sample is now ready for UPLC-MS/MS analysis. The derivatives are stable at room temperature for up to a week.[5]

3. UPLC-MS/MS Parameters

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: Waters AccQ•Tag™ Ultra column (2.1 mm × 100 mm, 1.7 µm) maintained at 55°C.[9]

  • Mobile Phase A: 0.1% Formic acid in water.[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]

  • Gradient Elution:

    • 0.0 min: 99.9% A

    • 0.5 min: 99.9% A

    • 3.0 min: 90% A

    • 7.0 min: 70% A

    • 8.0 min: 10% A

    • 8.1 min: 99.9% A

    • 10.0 min: 99.9% A

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 1.5 kV.[12]

  • Source Temperature: 150°C.[12]

  • Desolvation Temperature: 600°C.[12]

  • MRM Transition for AQC-AEG: The precursor ion will be the [M+H]+ of AQC-derivatized AEG. The characteristic product ion for AQC derivatives is m/z 171, which results from the cleavage of the ureide bond.[3] Therefore, the transition to monitor would be [M+H]+ -> 171. The exact m/z of the precursor ion for AQC-AEG needs to be calculated based on its molecular weight.

Protocol 2: GC-MS Analysis of AEG with Silylation-Based Derivatization

This protocol provides a general framework for the analysis of AEG using GC-MS following derivatization. The specific conditions may require optimization based on the available instrumentation and sample matrix.

1. Sample Preparation

  • Perform extraction and deproteinization as described in Protocol 1.

  • Ensure the sample extract is completely dry, as moisture interferes with silylation reactions.[6]

2. Derivatization Protocol (Two-Step Silylation and Acylation)

  • To the dried sample, add an internal standard.[8]

  • Silylation (Carboxyl Group): Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 10 minutes to derivatize the carboxylic acid group.[8]

  • Acylation (Amino Group): Add N-methyl-bis-trifluoroacetamide (MBTFA) and heat at 60°C for 15 minutes to derivatize the amino group.[8]

  • The derivatized sample is then ready for GC-MS analysis.

Alternatively, a one-step silylation can be performed:

  • To the dried sample, add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acetonitrile.[6]

  • Heat the mixture at 100°C for 2-4 hours.[6]

  • The TBDMS derivatives are then analyzed by GC-MS.

3. GC-MS Parameters (General)

  • GC System: Agilent GC-MS or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., TRACE TR-5).[7]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. A typical program might start at a low temperature (e.g., 80-100°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a few minutes. This needs to be optimized for the specific derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic fragment ions for the derivatized AEG would need to be determined from the mass spectrum.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalMatrix Biological Matrix (e.g., Tissue, Plasma) Extraction Extraction & Deproteinization BiologicalMatrix->Extraction DriedExtract Dried Sample Extract Extraction->DriedExtract AddReagents Add Borate Buffer & AQC Reagent DriedExtract->AddReagents Incubation Incubate at 55°C for 10 min AddReagents->Incubation DerivatizedSample AQC-Derivatized AEG Incubation->DerivatizedSample UPLC UPLC Separation DerivatizedSample->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: UPLC-MS/MS workflow for AEG analysis.

GC_MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization cluster_analysis_gc Analysis BiologicalMatrix_gc Biological Matrix Extraction_gc Extraction & Drying BiologicalMatrix_gc->Extraction_gc DerivatizationStep Silylation +/- Acylation Extraction_gc->DerivatizationStep DerivatizedSample_gc Volatile AEG Derivative DerivatizationStep->DerivatizedSample_gc GC GC Separation DerivatizedSample_gc->GC MS MS Detection (Scan or SIM) GC->MS Data_gc Data Analysis MS->Data_gc

Caption: General GC-MS workflow for AEG analysis.

Derivatization_Reaction AEG AEG (Primary & Secondary Amines) Derivatized_AEG Stable, UV-Active, Fluorescent AEG Derivative AEG->Derivatized_AEG + AQC AQC Reagent AQC->Derivatized_AEG

Caption: AQC derivatization reaction of AEG.

References

Application Notes and Protocols for N-(2-Aminoethyl)glycine (AEG)-based Peptide Nucleic Acids (PNAs) in Gene Silencing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG) is the foundational backbone of peptide nucleic acids (PNAs), a class of synthetic DNA/RNA mimics with significant potential in gene silencing research and therapeutic development.[1] Unlike natural nucleic acids, PNAs possess a neutral polyamide backbone, which imparts unique properties such as high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation.[2][3] These characteristics make PNAs powerful tools for modulating gene expression through various mechanisms, including antisense and antigene strategies.

This document provides detailed application notes and experimental protocols for the use of AEG-based PNAs in gene silencing research. It is intended to guide researchers, scientists, and drug development professionals in the design, synthesis, and application of PNAs for targeted gene knockdown.

Data Presentation: Efficacy of PNA-Mediated Gene Silencing

The following tables summarize quantitative data on the efficacy of PNA-mediated gene silencing from various studies.

Target GenePNA TypePNA ConcentrationCell LineKnockdown EfficiencyReference
Progesterone Receptor (PR)Antigene PNA (agPNA)-peptide conjugate0.5 µM (serum-free)MCF-7IC50 ≈ 0.5 µM[4]
Progesterone Receptor (PR)Antigene PNA (agPNA)-peptide conjugate1.0 µM (serum)MCF-7IC50 ≈ 1.0 µM[4]
Proprotein Convertase Subtilisin/Kexin 9 (PCSK9)PNA oligomer3.0 µMCell-free system~20-26% reduction in expression[5]
HIV-1 Tat-dependent trans-activationCPP-PNA conjugate2.5 µMHeLa cells>90% inhibition[2]
Astrocyte elevated gene-1 (AEG-1)shRNA (comparative)Not ApplicableHeLa cellsSignificant reduction in migration and invasion[6]
mqsRpeptide-PNA conjugate15-20 µMPseudomonas aeruginosaEradication of persister cells[7]

Experimental Protocols

PNA-Peptide Conjugate Synthesis (Automated Flow Synthesis)

This protocol describes a rapid and efficient method for synthesizing PNA-peptide conjugates using an automated flow synthesizer.[1][4]

Materials:

  • Rink Amide resin

  • Fmoc-protected PNA monomers (A, C, G, T)

  • Fmoc-protected amino acids for the cell-penetrating peptide (CPP)

  • PyAOP or HBTU (activator)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF in the synthesizer's reaction vessel.

  • Peptide Synthesis (CPP): Synthesize the CPP sequence onto the resin using standard Fmoc-based solid-phase peptide synthesis protocols.

  • PNA Monomer Coupling:

    • Deprotect the terminal Fmoc group of the growing peptide chain with 20% piperidine in DMF.

    • Activate the Fmoc-PNA monomer (10 equivalents) with an activator (e.g., HBTU, 9.6 equivalents) and DIEA (30 equivalents) in DMF.

    • Flow the activated monomer solution through the resin bed for a short coupling time (e.g., 10 seconds at 70°C).[8]

    • Wash the resin thoroughly with DMF.

  • Repeat PNA Coupling: Repeat the deprotection and coupling steps for each PNA monomer in the desired sequence.

  • Cleavage and Deprotection: After the final monomer is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the PNA-peptide conjugate from the resin and remove protecting groups.[9]

  • Purification: Purify the crude PNA-peptide conjugate by reverse-phase HPLC.[8]

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cell Culture and PNA Transfection

This protocol provides a general guideline for the delivery of PNA-peptide conjugates into cultured mammalian cells.[10]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and antibiotics)

  • Phosphate-buffered saline (PBS)

  • PNA-peptide conjugate

  • Opti-MEM I Reduced Serum Medium

  • Cationic lipid transfection reagent (e.g., Lipofectamine) for PNA/DNA co-transfection (optional)[11]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • PNA-Peptide Conjugate Delivery:

    • Dilute the PNA-peptide conjugate to the desired final concentration (e.g., 0.5 - 5 µM) in serum-free medium (e.g., Opti-MEM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the PNA-containing medium to the cells.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, add complete medium. For some applications, it may be necessary to replace the transfection medium with fresh complete medium.

  • PNA/DNA Co-transfection (Alternative Method):

    • Anneal the PNA with a complementary DNA oligonucleotide.

    • Complex the PNA/DNA duplex with a cationic lipid transfection reagent according to the manufacturer's protocol.

    • Add the complexes to the cells in serum-free medium.

    • Incubate and replace the medium as described above.

  • Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before analyzing for gene silencing. The optimal incubation time will depend on the target gene and the stability of the corresponding mRNA and protein.

Analysis of Gene Silencing

a. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis [12]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

b. Western Blotting for Protein Level Analysis [13][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cytotoxicity Assay

This protocol describes how to assess the potential toxicity of PNA-peptide conjugates using a standard MTT assay.[15]

Materials:

  • Cells seeded in a 96-well plate

  • PNA-peptide conjugate at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or isopropanol

  • Plate reader

Procedure:

  • Cell Treatment: Treat the cells with a range of concentrations of the PNA-peptide conjugate for the desired duration (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualization of Workflows and Pathways

Experimental Workflow for PNA-Mediated Gene Silencing

G cluster_synthesis PNA-Peptide Synthesis cluster_delivery Cellular Delivery cluster_analysis Analysis of Gene Silencing cluster_toxicity Toxicity Assessment s1 Solid-Phase Peptide Synthesis (CPP) s2 Automated PNA Monomer Coupling s1->s2 s3 Cleavage & Deprotection s2->s3 s4 HPLC Purification s3->s4 d2 PNA-Peptide Transfection s4->d2 d1 Cell Seeding d1->d2 d3 Incubation (24-72h) d2->d3 t1 Cell Treatment with PNA d2->t1 a1 RNA Extraction & qPCR d3->a1 a2 Protein Extraction & Western Blot d3->a2 a3 Quantify Knockdown a1->a3 mRNA Level a2->a3 Protein Level t2 MTT Assay t1->t2 t3 Measure Cell Viability t2->t3

Caption: Workflow for PNA-mediated gene silencing.

Proposed Mechanism of PNA-Peptide Conjugate Action

G cluster_cell Target Cell cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pna PNA-Peptide Conjugate endosome Endosome pna->endosome Endocytosis pna_cyto PNA-Peptide (Released) endosome->pna_cyto Endosomal Escape ribosome Ribosome mrna Target mRNA pna_cyto->mrna Antisense Binding (Translation Block) pna_nuc PNA-Peptide pna_cyto->pna_nuc Nuclear Import protein Target Protein ribosome->protein Protein Synthesis mrna->ribosome Translation mrna->block1 dna Genomic DNA transcription Transcription dna->transcription pna_nuc->dna Antigene Binding (Transcription Block) transcription->mrna transcription->block2

Caption: Mechanism of PNA gene silencing.

References

Application Notes and Protocols for N-(2-Aminoethyl)glycine-Based Peptide Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and application of Peptide Nucleic Acids (PNAs) derived from N-(2-Aminoethyl)glycine (AEG). PNAs are synthetic DNA mimics with a neutral peptide-like backbone composed of repeating this compound units, offering unique properties for various research and therapeutic applications.[1][2][3] This document outlines protocols for PNA oligomer synthesis, antisense and antigene applications for gene regulation, and PNA-based Fluorescence In Situ Hybridization (PNA-FISH) for diagnostics.

I. PNA Oligomer Synthesis via Fmoc Solid-Phase Synthesis

Peptide Nucleic Acid oligomers are synthesized using a method analogous to solid-phase peptide synthesis.[4] The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the N-terminal amine of the AEG backbone.[4][5] The synthesis cycle involves deprotection, monomer coupling, and capping steps.[4]

Experimental Protocol: Fmoc-Based PNA Oligomer Synthesis

This protocol describes the manual solid-phase synthesis of a PNA oligomer on a resin support.

Materials:

  • Fmoc-PNA monomers (A, C, G, T) with Bhoc/Boc protection on the nucleobases

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes to remove the Fmoc group from the resin's linker.

    • Wash the resin thoroughly with DMF and then DCM.

  • First Monomer Coupling:

    • Dissolve the first Fmoc-PNA monomer (3 equivalents) and HATU (2.9 equivalents) in NMP.

    • Add DIPEA (6 equivalents) to the monomer solution and pre-activate for 5 minutes.

    • Add the activated monomer solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Capping:

    • Treat the resin with a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:1:8 v/v/v) for 10 minutes to block any unreacted amino groups.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection, monomer coupling, and capping steps for each subsequent monomer in the desired sequence.

  • Final Fmoc Deprotection: After the last monomer is coupled, remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the PNA from the resin and remove the Bhoc/Boc protecting groups from the nucleobases.[6]

    • Filter the resin and collect the cleavage solution.

  • Precipitation and Purification:

    • Precipitate the PNA oligomer by adding cold diethyl ether to the cleavage solution.

    • Centrifuge to pellet the PNA and discard the ether.

    • Wash the PNA pellet with cold ether.

    • Dry the PNA oligomer.

    • Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Workflow for Fmoc-Based PNA Solid-Phase Synthesis:

PNA_Synthesis_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Monomer Coupling (Fmoc-PNA monomer, HATU, DIPEA) deprotection1->coupling capping Capping (Acetic Anhydride/Pyridine) coupling->capping repeat Repeat for each monomer in sequence capping->repeat repeat->deprotection1 Next monomer deprotection2 Final Fmoc Deprotection repeat->deprotection2 Last monomer cleavage Cleavage & Deprotection (TFA cocktail) deprotection2->cleavage purification Precipitation & Purification (Ether & RP-HPLC) cleavage->purification end Purified PNA Oligomer purification->end

Fmoc Solid-Phase PNA Synthesis Workflow

II. Antisense and Antigene Applications of PNAs

PNAs can be designed to bind to specific mRNA or DNA sequences, thereby modulating gene expression. This makes them valuable tools for research and potential therapeutic agents.[2][3]

  • Antisense Mechanism: A PNA oligomer complementary to a target mRNA sequence can bind to it, sterically hindering the ribosomal machinery and thus inhibiting translation into protein.[7][8]

  • Antigene Mechanism: PNAs can invade the DNA double helix at a specific target sequence, forming a stable PNA-DNA triplex. This can block transcription by preventing the binding of transcription factors or RNA polymerase.[3][9]

Experimental Protocol: PNA-Mediated Inhibition of Gene Expression in Cultured Cells

This protocol outlines the treatment of cultured cells with a PNA conjugated to a cell-penetrating peptide (CPP) to facilitate cellular uptake, followed by analysis of gene and protein expression.

Materials:

  • PNA oligomer (antisense or antigene) conjugated to a CPP (e.g., Tat, Penetratin, or oligo-arginine)

  • Cultured mammalian cells

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix and primers for the target gene and a housekeeping gene

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare different concentrations of the PNA-CPP conjugate in serum-free cell culture medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Add the PNA-CPP solutions to the cells and incubate for 4-6 hours.

    • Add complete growth medium and continue to incubate for 24-72 hours.

  • Analysis of Gene Expression (RT-qPCR):

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Set up qPCR reactions with primers for the target gene and a housekeeping gene for normalization.

    • Analyze the qPCR data to determine the relative expression of the target gene in treated versus untreated cells.

  • Analysis of Protein Expression (Western Blot):

    • Harvest the cells and lyse them in an appropriate buffer.

    • Quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with a primary antibody against the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein levels.

Mechanisms of PNA-Mediated Gene Regulation:

PNA_Gene_Regulation cluster_antisense Antisense Mechanism cluster_antigene Antigene Mechanism mRNA mRNA ribosome Ribosome mRNA->ribosome translation protein Protein Synthesis Blocked ribosome->protein inhibited PNA_as Antisense PNA PNA_as->mRNA binds to DNA dsDNA RNA_pol RNA Polymerase DNA->RNA_pol transcription transcription Transcription Blocked RNA_pol->transcription inhibited PNA_ag Antigene PNA PNA_ag->DNA forms triplex with

PNA Antisense and Antigene Mechanisms
Quantitative Data: PNA-Mediated Inhibition of Gene Expression

The following table summarizes representative data on the dose-dependent inhibition of a target protein by an antisense PNA-CPP conjugate.

PNA-CPP Concentration (µM)Target Protein Level (% of Control)
0 (Control)100
0.585
1.062
2.535
5.018

III. PNA Fluorescence In Situ Hybridization (PNA-FISH)

PNA-FISH is a powerful technique for the detection and visualization of specific DNA or RNA sequences in cells and tissues.[10] The neutral backbone of PNA probes allows for rapid and specific hybridization under low ionic strength conditions, resulting in high signal-to-noise ratios.[11] PNA-FISH is widely used in diagnostics for the identification of microorganisms and the detection of chromosomal abnormalities.[10][12]

Experimental Protocol: PNA-FISH for Bacterial Identification

This protocol describes the use of a fluorescently labeled PNA probe to identify a specific bacterial species in a mixed sample.

Materials:

  • Fluorescently labeled PNA probe specific to the target bacterium

  • Bacterial sample (e.g., from culture or a clinical specimen)

  • Microscope slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Ethanol series (50%, 80%, 96%)

  • Hybridization buffer (e.g., 10% dextran sulfate, 10 mM NaCl, 30% formamide, 0.1% sodium pyrophosphate, 0.2% polyvinylpyrrolidone, 0.2% ficoll, 5 mM disodium EDTA, 50 mM Tris-HCl pH 7.5)

  • Wash buffer (e.g., 5 mM Tris base, 15 mM NaCl, 0.1% Triton X-100, pH 10)

  • Antifade mounting medium with DAPI

Procedure:

  • Sample Preparation:

    • Smear the bacterial sample onto a clean microscope slide and air dry.

    • Fix the sample with the fixation solution for 30 minutes.

    • Dehydrate the sample through an ethanol series and air dry.

  • Hybridization:

    • Pre-warm the hybridization buffer to 55°C.

    • Add the fluorescently labeled PNA probe to the hybridization buffer at a final concentration of 100-400 nM.

    • Apply the hybridization solution containing the probe to the sample on the slide.

    • Cover with a coverslip and incubate at 55°C for 90 minutes in a humidified chamber.

  • Washing:

    • Pre-warm the wash buffer to 55°C.

    • Remove the coverslip and wash the slide in the wash buffer for 30 minutes at 55°C.

    • Rinse the slide with distilled water and air dry in the dark.

  • Mounting and Visualization:

    • Apply a drop of antifade mounting medium with DAPI to the slide and cover with a coverslip.

    • Visualize the sample using a fluorescence microscope with appropriate filters for the PNA probe's fluorophore and DAPI.

Workflow for PNA-FISH Experiment:

PNA_FISH_Workflow start Start with Sample (e.g., bacterial smear) fixation Fixation (e.g., 4% Paraformaldehyde) start->fixation dehydration Dehydration (Ethanol series) fixation->dehydration hybridization Hybridization (PNA probe in hybridization buffer at 55°C) dehydration->hybridization washing Washing (Wash buffer at 55°C) hybridization->washing mounting Mounting (Antifade with DAPI) washing->mounting visualization Fluorescence Microscopy mounting->visualization end Data Analysis visualization->end

PNA-FISH Experimental Workflow
Quantitative Data: PNA-FISH for Bacterial Identification

The following table shows representative data from a PNA-FISH experiment to quantify the percentage of target bacteria in a mixed population.

SampleTotal Cells (DAPI)PNA-Positive Cells% Positive Cells
Sample 1152374548.9%
Sample 2189498251.8%
Negative Control164580.5%

IV. Cellular Uptake of PNA-CPP Conjugates

A significant challenge for the in vivo application of PNAs is their limited ability to cross cell membranes.[3] Covalent conjugation of PNAs to cell-penetrating peptides (CPPs) has emerged as a promising strategy to enhance their cellular uptake.[13]

Experimental Protocol: Quantification of Cellular Uptake of PNA-CPP Conjugates

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled PNA-CPP conjugate using flow cytometry.

Materials:

  • Fluorescently labeled PNA-CPP conjugate

  • Cultured mammalian cells

  • Cell culture medium and supplements

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of the fluorescently labeled PNA-CPP conjugate for a defined period (e.g., 4 hours).

  • Cell Harvesting:

    • Wash the cells with PBS to remove any unbound PNA-CPP.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.

    • Gate on the live cell population based on forward and side scatter.

    • Measure the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

  • Data Analysis:

    • Calculate the fold increase in MFI for each PNA-CPP concentration compared to untreated control cells.

Quantitative Data: Cellular Uptake Efficiency of Different PNA-CPP Conjugates

The following table presents a comparison of the cellular uptake efficiency of a fluorescently labeled PNA conjugated to different CPPs.

CPP ConjugateMean Fluorescence Intensity (Arbitrary Units)
Unconjugated PNA150
PNA-Tat2800
PNA-Penetratin2100
PNA-(Arg)83500

Workflow for Evaluating Cellular Uptake and Efficacy of PNA-CPP Conjugates:

PNA_Uptake_Efficacy_Workflow cluster_uptake Cellular Uptake Analysis cluster_efficacy Efficacy Analysis start Synthesize Fluorescently Labeled PNA-CPP Conjugate treat_cells Treat Cultured Cells with PNA-CPP Conjugate start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells lyse_cells Lyse Cells treat_cells->lyse_cells flow_cytometry Flow Cytometry Analysis harvest_cells->flow_cytometry quantify_uptake Quantify Mean Fluorescence Intensity flow_cytometry->quantify_uptake analyze_gene RT-qPCR for Gene Expression lyse_cells->analyze_gene analyze_protein Western Blot for Protein Expression lyse_cells->analyze_protein

References

Application Notes and Protocols for N-(2-Aminoethyl)glycine as an Unnatural Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Aminoethyl)glycine (AEG) is an unnatural amino acid derivative that serves as a cornerstone in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a repeating this compound polyamide structure.[1] This modification confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation by nucleases and proteases.[1] These characteristics make AEG-containing PNAs powerful tools in various research and therapeutic applications, particularly in the fields of antisense therapy, antigene targeting, and diagnostics. This document provides detailed application notes, quantitative data, and experimental protocols related to the use of AEG in the development of PNA-based technologies.

Key Applications

The primary application of this compound is as the backbone monomer for the synthesis of Peptide Nucleic Acids (PNAs). These PNAs have a wide range of applications in biomedical research and drug development:

  • Antisense and Antigene Therapies: PNAs can bind with high affinity to target mRNA or DNA sequences, thereby inhibiting gene expression at the translational or transcriptional level. This has been explored for targeting oncogenes such as KRAS and c-Myc, as well as genes involved in other diseases.[2][3]

  • Modulation of Signaling Pathways: By targeting the expression of key proteins, PNAs can modulate cellular signaling pathways. For instance, PNAs have been designed to interfere with the Wnt/β-catenin and KRAS signaling cascades, which are often dysregulated in cancer.[3][4]

  • Diagnostic Tools: The high specificity of PNA binding makes them excellent probes for the detection of specific DNA or RNA sequences in diagnostic assays.

  • Research Reagents: AEG-containing PNAs are valuable research tools for studying gene function and regulation.[5]

Quantitative Data

The performance of AEG-based PNAs can be quantified by various parameters, including their binding affinity to target nucleic acids and their biological activity in cellular assays.

Thermal Stability of PNA-DNA Duplexes

The melting temperature (Tm) is a critical parameter that indicates the stability of a PNA-DNA duplex. A higher Tm value corresponds to a more stable duplex.

PNA Sequence (5'-3')Complementary DNA Sequence (3'-5')Tm (°C)
H-TGTACGTCAC-Lya-NH2ACATGCAGTG58
H-TGTACGT-Lya-NH2ACATGCA54
H-TCTCTCTC-Lya-NH2AGAGAGAG64
H-AGAGAGAG-Lya-NH2TCTCTCTC62

Data compiled from various sources demonstrating the high thermal stability of PNA-DNA duplexes.

Biological Activity of PNA-Peptide Conjugates

The biological efficacy of PNAs can be enhanced by conjugation to cell-penetrating peptides (CPPs). The half-maximal inhibitory concentration (IC50) is a common metric for the potency of these conjugates.

PNA-Peptide Conjugate TargetCell LineIC50 (µM)
c-Myc (agPNA-R8)T47D5
Progesterone Receptor (PR) (13-base agPNA-R8)T47D5
Progesterone Receptor (PR) (15-base agPNA-R8)T47D>8

This table presents the IC50 values for antigene PNAs (agPNAs) conjugated to an octa-arginine (R8) cell-penetrating peptide, targeting the c-Myc and progesterone receptor genes.[5] The data illustrates the potential for sequence- and length-dependent activity.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of an Fmoc-Protected PNA Monomer

This protocol describes the synthesis of a fluorenylmethyloxycarbonyl (Fmoc)-protected AEG monomer suitable for use in solid-phase PNA synthesis.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound (AEG)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • m-Cresol

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 30 minutes.

  • First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid in DMF, and activate it with HBTU and DIPEA. Add the activated amino acid to the deprotected resin and allow it to react for 2 hours.

  • Capping: Cap any unreacted amino groups by treating the resin with a mixture of acetic anhydride and pyridine in DMF for 10 minutes.

  • AEG Backbone Coupling: Repeat the deprotection step to remove the Fmoc group from the first amino acid. Couple the this compound (AEG) monomer using the same activation and coupling procedure as in step 2.

  • Fmoc Protection of AEG: Protect the primary amine of the AEG backbone by reacting the resin-bound intermediate with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of DIPEA.

  • Cleavage and Deprotection: Cleave the Fmoc-AEG monomer from the resin and remove side-chain protecting groups by treating the resin with a mixture of TFA and m-cresol for 1 hour.

  • Purification: Precipitate the crude product in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Synthesis of a PNA Oligomer

This protocol outlines the general steps for the automated synthesis of a PNA oligomer using Fmoc chemistry on a peptide synthesizer.

Materials:

  • Fmoc-protected PNA monomers (A, C, G, T)

  • PAL-PEG-PS resin

  • 0.2 M PNA monomers in N-methylpyrrolidone (NMP)

  • Activation solution: HATU or PyBOP® in NMP

  • Base solution: 0.2 M DIPEA and 0.3 M lutidine in NMP

  • Deprotection solution: 20% piperidine in DMF

  • Capping solution: Acetic anhydride in NMP/pyridine

  • Cleavage solution: TFA with 5% m-cresol

Procedure:

  • Resin Loading and Preparation: Load the PAL-PEG-PS resin into the reaction vessel of the automated synthesizer. The synthesizer will perform initial washes with DMF.

  • Synthesis Cycle (Repeated for each monomer):

    • Fmoc Deprotection: The N-terminal Fmoc group is removed by flowing the deprotection solution through the resin for a specified time (e.g., 30 seconds).[4]

    • Washing: The resin is washed with DMF to remove piperidine.

    • Monomer Activation and Coupling: The next Fmoc-PNA monomer is pre-activated with the activation and base solutions for approximately 2.5 minutes before being delivered to the reaction vessel for coupling (typically 7.5-8.25 minutes).[4]

    • Capping: Any unreacted amines are capped by treating the resin with the capping solution.

    • Washing: The resin is washed with DMF to prepare for the next cycle.

  • Final Deprotection: After the final monomer is coupled, a final deprotection step is performed to remove the N-terminal Fmoc group (unless Fmoc-on purification is desired).

  • Cleavage and Deprotection: The synthesized PNA is cleaved from the resin and the base-protecting groups are removed by incubating the resin with the cleavage solution for 90 minutes.[4]

  • Precipitation and Purification: The cleaved PNA is precipitated in cold diethyl ether, and the pellet is washed and dried. The crude PNA is then purified by RP-HPLC.

Visualizations

Experimental Workflows

experimental_workflow cluster_manual Manual PNA Monomer Synthesis cluster_automated Automated PNA Oligomer Synthesis manual_start Start with Rink Amide Resin resin_prep Resin Swelling & Deprotection manual_start->resin_prep aa_coupling Amino Acid Coupling resin_prep->aa_coupling capping1 Capping aa_coupling->capping1 aeg_coupling AEG Coupling capping1->aeg_coupling fmoc_protection Fmoc Protection of AEG aeg_coupling->fmoc_protection cleavage_manual Cleavage & Deprotection fmoc_protection->cleavage_manual purification_manual RP-HPLC Purification cleavage_manual->purification_manual manual_end Fmoc-AEG Monomer purification_manual->manual_end auto_start Start with PAL-PEG-PS Resin synthesis_cycle Automated Synthesis Cycle (Deprotection, Coupling, Capping) auto_start->synthesis_cycle final_deprotection Final Fmoc Deprotection synthesis_cycle->final_deprotection cleavage_auto Cleavage & Deprotection final_deprotection->cleavage_auto precipitation Precipitation cleavage_auto->precipitation purification_auto RP-HPLC Purification precipitation->purification_auto auto_end Purified PNA Oligomer purification_auto->auto_end

Caption: Workflow for manual synthesis of an Fmoc-AEG monomer and automated synthesis of a PNA oligomer.

Signaling Pathway Inhibition by AEG-based PNA

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_kras KRAS Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates for degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF translocates to nucleus and binds TargetGenes_Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes_Wnt activates PNA_betaCatenin AEG-PNA targeting β-catenin mRNA PNA_betaCatenin->betaCatenin inhibits translation GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds KRAS KRAS RTK->KRAS activates RAF RAF KRAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates TargetGenes_KRAS Target Gene Expression (Proliferation, Survival) TranscriptionFactors->TargetGenes_KRAS activates PNA_KRAS AEG-PNA targeting mutant KRAS gene PNA_KRAS->KRAS inhibits transcription

Caption: Inhibition of Wnt/β-catenin and KRAS signaling pathways by AEG-based PNAs.

References

Troubleshooting & Optimization

Technical Support Center: N-(2-Aminoethyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Aminoethyl)glycine (AEG).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. The most common synthesis route involves the reaction of ethylenediamine with a haloacetic acid or its ester. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The molar ratio of reactants, temperature, and reaction time are critical. Using a large excess of ethylenediamine can favor the desired mono-alkylation and minimize the formation of di-substituted byproducts. However, this can complicate purification.

  • Side Reactions: The primary competing reactions are the formation of the di-substituted product, N,N'-bis(carboxymethyl)ethylenediamine, and the intramolecular cyclization to form the piperazin-2-one (a lactam).

  • Inadequate Purification: this compound is highly soluble in water, which can lead to losses during aqueous workups.

To improve the yield, consider the following:

  • Molar Ratio: Employ a significant excess of ethylenediamine (e.g., 5 to 10 equivalents) to statistically favor mono-alkylation.

  • Controlled Addition: Add the haloacetic acid or its ester dropwise to the cooled solution of ethylenediamine to maintain a low concentration of the alkylating agent and minimize di-substitution.

  • Temperature Control: Maintain a low temperature during the addition of the alkylating agent to control the exothermic reaction and reduce the rate of side reactions. The reaction can then be allowed to proceed at room temperature or with gentle heating.

  • Use of Protecting Groups: For more controlled synthesis, especially for applications in peptide and PNA synthesis, consider using a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine or N-Fmoc-ethylenediamine). This strategy prevents di-alkylation and can lead to significantly higher yields of the desired protected product.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the di-substituted product. How can I minimize its formation?

A2: The formation of N,N'-bis(carboxymethyl)ethylenediamine is a common issue. To minimize this:

  • Increase the Excess of Ethylenediamine: A higher molar excess of ethylenediamine will increase the probability of the haloacetic acid reacting with an unreacted ethylenediamine molecule rather than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the haloacetic acid or its ester slowly and with efficient stirring ensures that it reacts quickly with the abundant ethylenediamine before it can react with the this compound product.

  • Lower Reaction Temperature: Running the initial phase of the reaction at a lower temperature can help to control the reaction rate and improve selectivity for mono-alkylation.

Q3: My product appears to be contaminated with a cyclic byproduct (piperazin-2-one). How can I prevent this?

A3: The formation of piperazin-2-one (a lactam) is an intramolecular cyclization that can occur with this compound or its esters, particularly under certain conditions.

  • Avoid High Temperatures: Elevated temperatures can promote this intramolecular cyclization.

  • pH Control: The cyclization is often favored under neutral or slightly basic conditions. Keeping the pH acidic during workup and purification can help to minimize lactam formation.

  • Ester Hydrolysis Conditions: If you are synthesizing an ester of this compound, the conditions for ester hydrolysis should be chosen carefully. Strong basic conditions and high temperatures can promote lactam formation.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: The high polarity and water solubility of this compound can make purification challenging.

  • Recrystallization: Recrystallization from a mixture of solvents, such as dimethyl sulfoxide (DMSO) and ethanol/ether, has been reported to be effective.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. This compound can be bound to a cation-exchange resin and then eluted with a change in pH or ionic strength. This method is also effective at removing inorganic salts and other charged impurities.

  • Precipitation as a Salt: this compound can be isolated as a salt, such as the hydrochloride or tosylate salt, which may have better crystallization properties than the free amino acid.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most widely used method is the alkylation of ethylenediamine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or their corresponding esters.

Q: What are the main advantages of using a protecting group strategy?

A: Using a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, offers several advantages:

  • It completely prevents the formation of the di-substituted byproduct.

  • It often leads to cleaner reactions and simpler purification.

  • It can result in significantly higher yields of the desired mono-alkylated product. For instance, a 98% yield has been reported for the synthesis of an N-Boc protected intermediate.[1]

  • The protecting group can be chosen to be orthogonal to other protecting groups used in subsequent synthetic steps, which is crucial for applications like PNA monomer synthesis.

Q: What is a typical yield for the synthesis of this compound without protecting groups?

A: The yield can vary significantly depending on the reaction conditions and purification method. While specific comparative data is scarce in the literature, yields are often moderate due to the formation of byproducts.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): If the product and starting materials have different polarities and can be visualized (e.g., with ninhydrin stain for the amine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By observing the disappearance of the starting material signals and the appearance of the product signals in the crude reaction mixture.

  • Mass Spectrometry (MS): To confirm the presence of the desired product and identify any byproducts by their mass-to-charge ratio.

Data Presentation

Table 1: Comparison of Reported Yields for this compound and its Derivatives

Starting MaterialsProductReported YieldReference
Ethylenediamine and Chloroacetic AcidThis compoundModerateGeneral
Ethylenediamine and Halogenated Acetic AcidN-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride47%[2]
N-Boc-ethylenediamine and Ethyl ChloroacetateN-Boc-N'-(ethoxycarbonylmethyl)ethylenediamine98%[1]
This compound and Fmoc-OSuN-[2-(Fmoc)aminoethyl]glycineGood[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation based on common laboratory practices.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a large excess of ethylenediamine (e.g., 5-10 equivalents) in a suitable solvent (e.g., water or a polar aprotic solvent like DMF). Cool the flask in an ice bath.

  • Addition of Alkylating Agent: Dissolve one equivalent of chloroacetic acid in water and add it dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Remove the excess ethylenediamine under reduced pressure. The resulting residue will contain the product, unreacted starting materials, and byproducts.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent like DMSO and induce crystallization by adding a less polar solvent like ethanol or ether.

    • Ion-Exchange Chromatography: Dissolve the crude product in water, adjust the pH to be acidic, and load it onto a strong cation-exchange resin. Wash the resin with water to remove neutral and anionic impurities. Elute the this compound with an aqueous ammonia solution.

Protocol 2: Synthesis of N-Boc-N'-(ethoxycarbonylmethyl)ethylenediamine

This protocol is adapted from a literature procedure with a reported high yield.[1]

  • Reaction Setup: To a solution of N-Boc-ethylenediamine (1 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a solvent such as dichloromethane (DCM) at 0 °C, add ethyl chloroacetate (1 equivalent) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound Ethylenediamine Ethylenediamine Intermediate Reaction Mixture (Mono- and Di-substituted products, Lactam) Ethylenediamine->Intermediate + ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate AEG This compound (Desired Product) Intermediate->AEG Purification DiSubstituted N,N'-bis(carboxymethyl)ethylenediamine (Byproduct) Intermediate->DiSubstituted Side Reaction Lactam Piperazin-2-one (Byproduct) Intermediate->Lactam Side Reaction

Caption: Synthesis pathway for this compound showing reactants, intermediates, and products.

Troubleshooting_Workflow Troubleshooting Low Yield in AEG Synthesis Start Low Yield Observed CheckByproducts Analyze Crude Product (TLC, NMR, MS) Start->CheckByproducts DiSubstituted_Present Di-substituted Byproduct Present? CheckByproducts->DiSubstituted_Present Byproducts Identified Purification Optimize Purification (Ion-Exchange, Recrystallization) CheckByproducts->Purification No Major Byproducts Lactam_Present Lactam Byproduct Present? DiSubstituted_Present->Lactam_Present No OptimizeRatio Increase Excess of Ethylenediamine DiSubstituted_Present->OptimizeRatio Yes ControlTemp Maintain Low Reaction Temperature Lactam_Present->ControlTemp Yes Lactam_Present->Purification No SlowAddition Slow, Dropwise Addition of Alkylating Agent OptimizeRatio->SlowAddition SlowAddition->ControlTemp ControlpH Maintain Acidic pH during Work-up ControlTemp->ControlpH UseProtectingGroup Consider Using Mono-protected Ethylenediamine ControlpH->UseProtectingGroup If issues persist

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

References

Technical Support Center: N-(2-Aminoethyl)glycine Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminoethyl)glycine (AEG) peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the incorporation of this unique amino acid analogue into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEG) and why is it used in peptide synthesis?

A1: this compound (AEG) is a non-proteinogenic amino acid characterized by a secondary amine in its backbone, making it a derivative of N-substituted glycine. It is a core component of peptide nucleic acids (PNAs), where it forms the polyamide backbone that mimics the sugar-phosphate backbone of DNA and RNA.[1] Its incorporation into peptides can impart unique structural and functional properties, such as resistance to proteolytic degradation and the ability to form stable secondary structures.[2]

Q2: What are the main challenges associated with the peptide coupling of AEG?

A2: The primary challenges in AEG peptide coupling stem from its structure as an N-substituted glycine:

  • Steric Hindrance: The presence of the aminoethyl side chain, especially when protected with a bulky group like Boc, can sterically hinder the approach of the activated carboxylic acid to the backbone nitrogen, potentially leading to incomplete coupling.[3]

  • Reduced Nucleophilicity: The secondary amine of the AEG backbone is generally less nucleophilic than the primary amines of standard amino acids, which can slow down the coupling reaction.

  • Side Reactions: Like other N-substituted glycines, AEG-containing peptides can be prone to specific side reactions, such as diketopiperazine formation at the dipeptide stage and potential intramolecular cyclization.

  • Peptide Aggregation: Sequences containing AEG may have a tendency to aggregate on the solid support, leading to poor coupling efficiency and difficult synthesis.[4]

Q3: Which protecting group strategy is recommended for AEG?

A3: An orthogonal protection strategy is crucial for the successful incorporation of AEG. The most common approach involves:

  • Nα-Fmoc protection: The α-amino group is protected with the base-labile Fmoc group for compatibility with standard solid-phase peptide synthesis (SPPS).

  • Side-chain Boc protection: The primary amine of the 2-aminoethyl side chain is protected with the acid-labile Boc group. This Fmoc-Aeg(Boc)-OH building block allows for selective deprotection of the Nα-amino group during chain elongation while keeping the side chain protected until final cleavage.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the peptide coupling of this compound.

Problem 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • Positive Kaiser test (or other amine test) after the coupling step, indicating the presence of unreacted free amines.

  • Presence of deletion sequences (peptide minus the AEG residue) in the final product upon analysis by mass spectrometry.

  • Low overall yield of the target peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solutions Rationale
Steric Hindrance 1. Use a more potent coupling reagent: Switch from standard carbodiimides (like DIC) to phosphonium or aminium/uronium salt-based reagents such as HATU, HBTU, or PyBOP.[6][7] 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Aeg(Boc)-OH.Highly reactive coupling reagents are more effective at overcoming the steric bulk of the protected side chain.[6] Longer reaction times or a second coupling can help drive the reaction to completion.
Reduced Nucleophilicity of the Secondary Amine 1. Optimize the base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure the correct stoichiometry is used to effectively deprotonate the secondary amine without causing side reactions. 2. Elevate the reaction temperature: Carefully increase the temperature (e.g., to 40-50 °C) to enhance the reaction rate. This should be done with caution to avoid potential side reactions.Proper base selection is critical for activating the secondary amine. Increased temperature can provide the necessary energy to overcome the activation barrier for the less nucleophilic amine.
Peptide Aggregation 1. Change the solvent: Switch from DMF to a more "chaotropic" solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO to disrupt secondary structures.[8] 2. Use a low-load resin: A lower substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. 3. Incorporate backbone-modifying groups: If the sequence allows, the introduction of pseudoproline dipeptides or other structure-breaking elements can disrupt aggregation.[8]Aggregation can physically block the N-terminus of the growing peptide chain. Changing the solvent or resin properties can improve solvation and accessibility.

Experimental Protocol: High-Efficiency Coupling for Fmoc-Aeg(Boc)-OH

This protocol is recommended for overcoming difficult couplings involving AEG.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Aeg(Boc)-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling. A negative result indicates a complete reaction.

  • Washing: If the coupling is complete, wash the resin with DMF to remove excess reagents. If incomplete, consider a second coupling.

Problem 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin at the dipeptide stage.

  • The major product detected by mass spectrometry corresponds to the cyclic dipeptide of AEG and the C-terminal amino acid.

Possible Causes and Solutions:

Possible Cause Recommended Solutions Rationale
Intramolecular Cyclization of the Dipeptide 1. Use a sterically hindered resin: Employ a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and sterically bulky, to inhibit DKP formation.[4] 2. Couple the third amino acid immediately: After deprotecting the N-terminus of the AEG residue, proceed immediately to the coupling of the third amino acid to minimize the time the free secondary amine is available for intramolecular attack. 3. Use a dipeptide building block: If available, synthesize the tripeptide as a dipeptide block to bypass the problematic dipeptide stage on the resin.The bulky nature of the 2-CTC resin physically hinders the dipeptide from adopting the necessary conformation for cyclization. Minimizing the time the reactive dipeptide is present on the resin reduces the opportunity for this side reaction.
Problem 3: Intramolecular Cyclization (Lactam Formation)

Symptoms:

  • Presence of a side product with a mass corresponding to the cyclized AEG-containing peptide.

  • This is more likely if a side chain with a nucleophilic group is present in the sequence.

Possible Causes and Solutions:

Possible Cause Recommended Solutions Rationale
Side-Chain Mediated Cyclization 1. Ensure orthogonal protection: Verify that all reactive side chains are properly protected with groups that are stable to the coupling and deprotection conditions. 2. Optimize coupling conditions: Use milder coupling conditions and avoid prolonged reaction times or high temperatures, which can promote side reactions.Inadequate protection of nucleophilic side chains (e.g., Lys, Orn) can lead to their reaction with the activated C-terminus, resulting in a cyclized peptide.

Mandatory Visualizations

experimental_workflow start Start: Resin with N-terminal amine pre_activation Pre-activation: Fmoc-Aeg(Boc)-OH + HATU + DIPEA in DMF start->pre_activation coupling Coupling: Add activated AEG to resin (2-4 hours) pre_activation->coupling wash1 Wash with DMF coupling->wash1 monitoring Monitoring: Ninhydrin or Bromophenol Blue Test wash1->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive Test complete Complete Coupling monitoring->complete Negative Test double_coupling Double Coupling: Repeat steps 2 & 3 incomplete->double_coupling double_coupling->wash1 next_cycle Proceed to next cycle: Fmoc deprotection complete->next_cycle

Caption: Experimental workflow for AEG peptide coupling.

troubleshooting_workflow start Problem: Low Coupling Efficiency check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty (Replace/Re-weigh) check_reagents->reagents_bad No cause Identify Potential Cause reagents_ok->cause steric_hindrance Steric Hindrance cause->steric_hindrance Bulky side chain aggregation Peptide Aggregation cause->aggregation Hydrophobic sequence nucleophilicity Low Nucleophilicity cause->nucleophilicity Secondary amine solution_steric Solution: - Use HATU/HBTU/PyBOP - Increase reaction time - Double couple steric_hindrance->solution_steric solution_aggregation Solution: - Switch to NMP or DMF/DMSO - Use low-load resin aggregation->solution_aggregation solution_nucleo Solution: - Optimize base (DIPEA) - Increase temperature cautiously nucleophilicity->solution_nucleo

Caption: Troubleshooting decision tree for low coupling efficiency.

Caption: Mechanism of Diketopiperazine (DKP) formation.

References

Technical Support Center: N-(2-Aminoethyl)glycine (AEG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminoethyl)glycine (AEG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with AEG, particularly in the synthesis of Peptide Nucleic Acids (PNAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of PNA oligomers using AEG?

A1: The synthesis of PNAs is challenging due to the unique properties of the AEG backbone. Key side reactions include:

  • Intra/inter-chain aggregation: The PNA chain can fold upon itself or aggregate with other chains, especially with certain sequences, hindering further reactions.[1]

  • Incomplete coupling: Due to the lower solubility of PNA monomers compared to amino acids, coupling reactions may be inefficient, leading to deletion sequences.[1]

  • Base-catalyzed rearrangements: During the Fmoc-deprotection step with piperidine, side reactions can occur.

  • Formation of Bhoc-adducts: When using Bhoc (benzhydryloxycarbonyl) as a protecting group for nucleobases, the benzhydryl cation generated during acidic cleavage can lead to the formation of adducts, reducing the yield of the desired PNA.[2]

  • Intramolecular cyclization: Although not extensively documented in the provided search results, a potential side reaction is the intramolecular cyclization of the AEG backbone, especially at the N-terminus, to form a piperazinone derivative.

Q2: How can I prevent aggregation during PNA synthesis?

A2: Aggregation can be minimized by:

  • Elevating the reaction temperature: Increasing the temperature, for instance to 80°C during the coupling step in Fmoc/Bhoc synthesis, can improve coupling efficiency and reduce aggregation.[3] However, the optimal temperature depends on the protecting group strategy.[3]

  • Choosing the appropriate protecting group strategy: The Boc (tert-butyloxycarbonyl) protecting group, removed by TFA, is known to result in a well-solvated PNA-resin, which can reduce aggregation compared to the more hydrophobic Fmoc group.[4]

Q3: What is the best protecting group strategy for AEG in PNA synthesis?

A3: The choice of protecting group is critical and depends on the specific requirements of your synthesis, such as the desired scale, compatibility with other chemical modifications, and the sequence of the PNA. The two most common strategies are:

  • Fmoc/Bhoc: This is the most widely used method, especially for its compatibility with automated DNA synthesizers.[5] However, it can be associated with more side reactions.[5]

  • Boc/Z: This strategy is considered to yield PNA with higher purity due to fewer side reactions.[5] The main drawback is the need for harsh acidic conditions (e.g., TFA) for Boc removal in each cycle, which may not be compatible with all applications.[4][5]

An orthogonal protection strategy, where protecting groups are removed under different conditions, is essential for complex syntheses, such as creating PNA-peptide conjugates.[6]

Q4: I am observing a significant side product with a mass increase of 166 Da after cleaving my PNA from the resin. What is it and how can I avoid it?

A4: This side product is likely a Bhoc-adduct. The benzhydryloxycarbonyl (Bhoc) group, used to protect the exocyclic amines of nucleobases, generates a stable benzhydryl cation upon cleavage with trifluoroacetic acid (TFA). This cation can then react with the synthesized PNA. To minimize this, you can optimize the cleavage conditions. For instance, using a specific scavenger cocktail during cleavage can significantly reduce the formation of this adduct and improve the yield of your desired Cys-PNA.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low crude purity of PNA Inefficient coupling, aggregation, or side reactions.Optimize coupling time and temperature. Consider switching to a Boc/Z protecting group strategy if using Fmoc/Bhoc.[3][5][7]
Deletion sequences in final product Incomplete coupling of PNA monomers.Use a capping step after each coupling to block unreacted amino groups. Acetic anhydride is commonly used for this purpose.[3] Increase coupling time or temperature.[3]
Formation of Bhoc-adducts Reaction of the PNA with benzhydryl cations generated during cleavage.Optimize the cleavage cocktail with appropriate scavengers.[2]
Difficulty in synthesizing long PNA sequences (>15-mer) Cumulative effects of aggregation and inefficient coupling.Automated flow synthesis at elevated temperatures (e.g., 70°C) has been shown to improve the synthesis of longer PNA sequences.[7]

Quantitative Data Summary

The following table summarizes the impact of different synthesis conditions on the purity of a 4-mer PNA, as reported in a study on automated flow synthesis.

Synthesis Method Temperature Activator Crude Purity (%) Isomers (%) Nucleobase Adducts (%) Deletions (%)
Manual SynthesisRoom Temp.Not Specified57~15~2~4
Automated Flow70°CNot Specified70Not Specified710
Automated Flow70°CHATU815Not SpecifiedNot Specified
Automated Flow70°CHBTU90<1<1Not Specified

Data adapted from a study on automated flow synthesis of peptide-PNA conjugates.[7]

Experimental Protocols

Protocol 1: General Fmoc-Deprotection in Solid-Phase PNA Synthesis
  • Treat the resin-bound PNA with a 20% solution of piperidine in dimethylformamide (DMF).[2][3]

  • Allow the reaction to proceed for 3 minutes at room temperature.[2]

  • Repeat the treatment with fresh deprotection solution for another 3 minutes to ensure complete removal of the Fmoc group.[2]

  • Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

  • Proceed to the next coupling step.

Caution: For some sequences, elevated temperatures during deprotection can lead to racemization.[3]

Protocol 2: Boc-Protection of the Primary Amine of Ethylenediamine

This protocol is a preliminary step in the synthesis of the AEG backbone.

  • Dissolve ethylenediamine in a suitable solvent.

  • React with one equivalent of Di-tert-butyl dicarbonate (Boc)₂O.

  • This selectively protects one of the primary amines, yielding mono-Boc protected ethylenediamine, a precursor for AEG synthesis.[8]

Note: This is a simplified representation. For detailed procedures, refer to the cited literature.

Visualizations

G cluster_workflow Decision Workflow for PNA Synthesis Strategy start Start: Define PNA Synthesis Goal q1 Is the PNA sequence long (>15-mer) or prone to aggregation? start->q1 s1 Consider automated flow synthesis at elevated temperature (e.g., 70°C) q1->s1 Yes q2 Are acid-sensitive modifications or linkers required? q1->q2 No s1->q2 s2 Use Fmoc/Bhoc strategy q2->s2 Yes s3 Consider Boc/Z strategy for higher purity q2->s3 No end_node Proceed with chosen synthesis protocol s2->end_node s3->end_node G cluster_pathway Bhoc-Adduct Side Reaction and Prevention pna_resin PNA-Resin with Bhoc-protected nucleobases cleavage TFA Cleavage pna_resin->cleavage bhoc_cation Benzhydryl Cation (side product) cleavage->bhoc_cation Generates desired_pna Desired PNA cleavage->desired_pna Main Reaction bhoc_cation->desired_pna Reacts with bhoc_adduct Bhoc-Adduct PNA (impurity) desired_pna->bhoc_adduct Forms scavengers Optimized Scavenger Cocktail scavengers->cleavage Add to scavengers->bhoc_cation Quenches

References

Technical Support Center: N-(2-Aminoethyl)glycine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of N-(2-Aminoethyl)glycine (AEG).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound (AEG) to consider for HPLC method development?

A1: this compound is a polar, water-soluble molecule. Understanding its acid-base properties is crucial for selecting an appropriate mobile phase pH. Key properties include:

  • pKa Values: Strongest acidic pKa is approximately 2.17, and the strongest basic pKa is around 10.06.[1] This means AEG will be positively charged at low pH, zwitterionic at neutral pH, and negatively charged at high pH.

  • Solubility: AEG is soluble in water and methanol.[2] The sample solvent should ideally be the same as or weaker than the initial mobile phase to ensure good peak shape.

Q2: Which HPLC modes are most suitable for analyzing this compound?

A2: Due to its high polarity, retaining and separating AEG on traditional reversed-phase columns can be challenging. The most common and effective approaches are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, which is effective for retaining and separating polar compounds like amino acids without derivatization.[3][4]

  • Reversed-Phase (RP) HPLC with Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase forms a neutral complex with the charged AEG molecule, enhancing its retention on a nonpolar stationary phase.[3][5][6]

  • Reversed-Phase (RP) HPLC with Derivatization: Pre- or post-column derivatization introduces a chromophore or fluorophore to the AEG molecule, improving its retention and enhancing detection by UV-Vis or fluorescence detectors.[7][8]

Q3: My AEG peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing is a common issue and can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Secondary Interactions: Unwanted interactions between the basic amine groups of AEG and acidic silanols on the silica backbone of the column are a frequent cause. Adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa can help, but ensure you remain within the column's stable pH range. Adding a competitive base, like triethylamine, to the mobile phase can also mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from previous injections can interact with the analyte. Backflushing the column or using a guard column can help prevent this.

Q4: I am observing significant shifts in the retention time of my AEG peak between injections. What could be the cause?

A4: Retention time variability can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially when running a gradient.

  • Mobile Phase Inconsistency: Inaccurate preparation or degradation of the mobile phase can lead to shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven to maintain a consistent temperature is highly recommended.

  • Pump Malfunctions: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.

Q5: I am struggling with low sensitivity for my AEG analysis. How can I improve my signal?

A5: Low sensitivity can be a challenge, especially at low concentrations of AEG. Consider the following:

  • Derivatization: Since AEG lacks a strong chromophore, derivatization with an agent like o-phthalaldehyde (OPA) or dansyl chloride can significantly enhance its detectability with UV or fluorescence detectors.[7][8][9]

  • Detector Choice: If derivatization is not an option, consider using a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) is also a highly sensitive and specific detection method for AEG.

  • Sample Concentration: If possible, concentrate your sample before injection.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)

This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary silanol interactionsAdjust mobile phase pH. Add a competitive base (e.g., triethylamine).
Column overloadReduce sample concentration or injection volume.
Column contaminationBackflush the column. Use a guard column.
Mismatched sample solventDissolve the sample in the initial mobile phase.
Peak Fronting Column overloadReduce sample concentration or injection volume.
Poorly packed columnReplace the column.
Split Peaks Partially clogged frit or column inletBackflush the column. If the problem persists, replace the frit or the column.
Sample solvent stronger than mobile phaseDissolve the sample in a weaker solvent or the initial mobile phase.
Injector issueInspect and clean the injector port and needle.
Guide 2: Unstable Retention Times

Use this guide to troubleshoot issues related to inconsistent peak elution.

Symptom Potential Cause Recommended Action
Gradual Drift Inadequate column equilibrationIncrease equilibration time between runs.
Changing mobile phase compositionPrepare fresh mobile phase. Ensure proper mixing and degassing.
Column temperature fluctuationsUse a column oven and ensure it is set to a stable temperature.
Sudden Shifts Air bubbles in the pump or detectorDegas the mobile phase. Purge the pump.
Pump malfunction (leaks, check valves)Inspect pump seals and fittings for leaks. Clean or replace check valves.
Change in mobile phase bottleEnsure the new mobile phase is prepared identically to the previous one.

Experimental Protocols

Protocol 1: HILIC Method for this compound (Starting Point)

This protocol provides a starting point for developing a HILIC method for the analysis of AEG without derivatization.

Parameter Condition
Column HILIC Amide or Zwitterionic phase (e.g., sulfobetaine), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector CAD, ELSD, or MS
Protocol 2: Reversed-Phase with Ion-Pairing for AEG (Starting Point)

This protocol is a starting point for an ion-pairing reversed-phase method.

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 5 mM Sodium Heptanesulfonate in 25 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV at 210 nm (low wavelength detection)
Protocol 3: Pre-column Derivatization with OPA for Fluorescence Detection

This protocol outlines a common derivatization procedure to enhance the sensitivity of AEG detection.

Derivatization Procedure:

  • Prepare OPA Reagent: Dissolve o-phthalaldehyde in a borate buffer (pH 9.5) with the addition of 2-mercaptoethanol.

  • Sample Derivatization: Mix the AEG sample with the OPA reagent in a specific ratio (e.g., 1:1 v/v).

  • Reaction Time: Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) before injection.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Sodium Acetate Buffer, pH 6.5
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
Detector Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is the peak symmetrical at lower concentrations/injection volumes? start->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No solution_overload Reduce sample concentration or injection volume. overload_yes->solution_overload check_pH Is mobile phase pH > 2 units away from AEG pKa values (2.17 & 10.06)? overload_no->check_pH end_node Problem Resolved solution_overload->end_node pH_yes Yes check_pH->pH_yes Yes pH_no No check_pH->pH_no No check_column Does the tailing persist with a new column? pH_yes->check_column solution_pH Adjust mobile phase pH. Consider adding a competitive base (e.g., triethylamine). pH_no->solution_pH solution_pH->end_node column_yes Yes check_column->column_yes Yes column_no No check_column->column_no No check_solvent Is the sample solvent weaker than or the same as the mobile phase? column_yes->check_solvent solution_column Column is contaminated or degraded. Replace the column and use a guard column. column_no->solution_column solution_column->end_node

Caption: Troubleshooting workflow for peak tailing issues.

HPLC_Method_Selection_AEG start Start: Analyze this compound (AEG) question1 Is a UV/Fluorescence detector available? start->question1 question2 Is high sensitivity required? question1->question2 Yes no_derivatization No Derivatization question1->no_derivatization No derivatize Derivatize AEG (e.g., with OPA/FMOC) question2->derivatize Yes question2->no_derivatization No rp_hplc Use Reversed-Phase HPLC derivatize->rp_hplc end_node Optimized Method rp_hplc->end_node question3 Is an MS, ELSD, or CAD detector available? no_derivatization->question3 hilic Use HILIC question3->hilic Yes ion_pairing Use Reversed-Phase with Ion-Pairing Agent question3->ion_pairing No (or if HILIC is unsuccessful) hilic->end_node ion_pairing->end_node

Caption: Decision tree for selecting an appropriate HPLC method for AEG analysis.

References

N-(2-Aminoethyl)glycine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Aminoethyl)glycine (AEG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of AEG. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEG) and what are its primary applications?

A1: this compound (AEG) is a synthetic amino acid that serves as the backbone monomer for Peptide Nucleic Acids (PNAs). PNAs are DNA/RNA mimics with a neutral polyamide backbone, which imparts high binding affinity and specificity to complementary nucleic acid sequences. Due to their stability against enzymatic degradation, PNAs are widely used in molecular biology, diagnostics, and therapeutic research. AEG is also utilized in the formulation of drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.[1]

Q2: What are the recommended storage and handling conditions for AEG?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent moisture absorption and contamination. For long-term storage, refrigeration (2-8 °C) is advisable. When handling AEG, standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves and safety glasses. Avoid generating dust and ensure adequate ventilation.

Q3: Is this compound stable in aqueous solutions?

A3: While generally considered stable, the long-term stability of AEG in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of other reactive species. For experimental setups, it is recommended to use freshly prepared solutions or to store stock solutions under refrigerated conditions for short periods. The stability of N-substituted glycine oligomers can be pH-dependent, and this should be a consideration in formulation and experimental design.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, which includes a primary amine, a secondary amine, and a carboxylic acid, several potential degradation pathways can be inferred:

  • Oxidative Degradation: The primary and secondary amine functionalities are susceptible to oxidation, which can lead to the formation of hydroxylamines, imines, and eventually cleavage of the C-N bonds to produce smaller molecules like glycine and aminoacetaldehyde. The presence of trace metals can catalyze these oxidative processes.

  • Decarboxylation: As an amino acid, AEG could potentially undergo decarboxylation, especially under thermal stress, leading to the formation of ethylenediamine.

  • Cyclization: Intramolecular cyclization could occur to form a six-membered ring, a piperazinone derivative, particularly under conditions that favor amide bond formation.

  • Hydrolysis: While the core molecule is not subject to hydrolysis, N-acylated derivatives of AEG used in PNA synthesis could be susceptible to hydrolysis at the amide bond, especially under strong acidic or basic conditions.

Q5: What are some common impurities that might be present in AEG?

A5: Impurities in this compound can arise from its synthesis. Potential impurities could include starting materials such as ethylenediamine and chloroacetic acid, or byproducts of the synthesis. It is crucial to use high-purity AEG for sensitive applications like PNA synthesis to avoid the incorporation of impurities into the final product.

Troubleshooting Guides

This section provides solutions to common problems that researchers may encounter when working with this compound.

Problem Possible Cause Troubleshooting Steps
Poor solubility of AEG Incorrect solvent or pH. Aggregation of the molecule.Ensure the solvent is appropriate (AEG is soluble in water). Adjusting the pH can improve solubility; as an amphoteric molecule, its solubility is lowest at its isoelectric point. For purine-rich PNA sequences containing AEG, aggregation can be an issue; consider using spacer molecules or charged modifications.[3]
Unexpected peaks in analytical chromatography (e.g., HPLC) Degradation of AEG. Presence of impurities in the starting material. Contamination during sample preparation.Analyze the sample promptly after preparation. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Obtain a certificate of analysis for the AEG lot to check for known impurities. Ensure cleanliness of all glassware and use high-purity solvents.
Low yield in PNA synthesis Inefficient monomer coupling. Degradation of the AEG monomer.Poor solubility of the AEG monomer can lead to inefficient coupling; ensure complete dissolution before addition to the synthesizer.[4] Use fresh, high-purity AEG to avoid issues with degraded monomer. Consider double or triple coupling steps for difficult sequences.[3]
Inconsistent experimental results Variability in AEG stability between experiments.Prepare fresh solutions of AEG for each experiment. Control experimental parameters such as temperature and pH strictly. If AEG is part of a formulation, assess its compatibility with other excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to investigate the stability of AEG under various stress conditions. The goal is to generate potential degradation products and assess the stability-indicating nature of an analytical method. It is recommended to achieve 5-20% degradation for optimal results.[5]

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.4)

2. Equipment:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Volumetric flasks and pipettes

3. Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis AEG_Stock AEG Stock Solution (e.g., 1 mg/mL in water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) AEG_Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) AEG_Stock->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) AEG_Stock->Oxidation Expose to stress Thermal Thermal Stress (Solid, 80°C) AEG_Stock->Thermal Expose to stress Photolytic Photolytic Stress (ICH Q1B guidelines) AEG_Stock->Photolytic Expose to stress HPLC HPLC Analysis Acid->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Base->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Oxidation->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Thermal->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) Photolytic->HPLC Analyze samples at time points (e.g., 0, 2, 4, 8, 24h)

Forced degradation experimental workflow.

4. Procedure:

  • Acid Hydrolysis: To a solution of AEG, add an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: To a solution of AEG, add an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: To a solution of AEG, add an equal volume of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation: Store solid AEG in an oven at 80°C. At each time point, dissolve a portion of the solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of AEG to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

5. Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate AEG from its potential degradation products. Method optimization will be required.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5-50% B15-17 min: 50% B17-18 min: 50-5% B18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or MS detection
Injection Volume 10 µL

2. Sample Preparation: Dissolve samples in the mobile phase (at initial conditions) or water to a suitable concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Potential Degradation Pathways

The following diagram illustrates the inferred degradation pathways of this compound under various stress conditions.

AEG_Degradation cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_cyclization Intramolecular Cyclization AEG This compound Hydroxylamine N-Hydroxylamine derivative AEG->Hydroxylamine [O] Decarboxylation Ethylenediamine + CO₂ AEG->Decarboxylation Δ, -CO₂ Piperazinone Piperazinone derivative AEG->Piperazinone -H₂O Imine Imine intermediate Hydroxylamine->Imine [O] Cleavage Glycine + Aminoacetaldehyde Imine->Cleavage Hydrolysis

Inferred degradation pathways of AEG.

References

Technical Support Center: N-(2-Aminoethyl)glycine Oligomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-(2-Aminoethyl)glycine oligomers, also known as Peptide Nucleic Acids (PNAs).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound (PNA) oligomers?

A1: The most common and effective method for the purification of PNA oligomers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the full-length PNA product from shorter, truncated sequences and other impurities based on hydrophobicity.[1] Following HPLC purification, the identity and purity of the PNA are typically confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Q2: My PNA oligomer is poorly soluble in aqueous solutions. How can I dissolve it for purification and subsequent experiments?

A2: Poor solubility is a known challenge with PNA oligomers, especially for those that are long or rich in purine bases (adenine and guanine).[2][3] If your PNA does not dissolve in water, you can try adding organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) up to a final concentration of 10%.[2][3] Gentle heating to 50-55°C for about 5-10 minutes can also aid in dissolution.[2][3][4] For routine handling, it is recommended to create a stock solution in water or a suitable buffer and store it in aliquots.[2][4]

Q3: I observe a broad peak or multiple peaks for my PNA oligomer during RP-HPLC analysis. What could be the cause?

A3: A broad peak in an RP-HPLC chromatogram of a PNA oligomer often indicates aggregation.[5] This is particularly common for purine-rich sequences. To mitigate this, you can try increasing the column temperature during the HPLC run, for example, to 55°C, which can help to disrupt aggregates and improve peak shape. Some studies have also explored the use of specific stationary phases to improve separation.[5] Multiple peaks could indicate the presence of impurities, such as truncated sequences from incomplete coupling during synthesis, or the formation of adducts.

Q4: What are common impurities I should expect in my crude PNA oligomer sample?

A4: Common impurities in crude PNA samples include truncated sequences (n-1, n-2 oligomers) resulting from incomplete monomer coupling during solid-phase synthesis. Other potential impurities can arise from side reactions during synthesis, such as the formation of anisoyl derivatives if anisole is used as a scavenger during cleavage from the resin.[6] The specific impurities will depend on the synthesis chemistry (e.g., Boc or Fmoc) and the cleavage conditions used.

Q5: How can I confirm the identity and mass of my purified PNA oligomer?

A5: MALDI-TOF mass spectrometry is the standard method for confirming the molecular weight of PNA oligomers.[7] It is a rapid and sensitive technique that provides a precise mass measurement, allowing you to verify that the correct product was synthesized. It's important to be aware of the potential for the formation of sodium or potassium adducts during MALDI-TOF analysis, which will appear as peaks with a higher mass-to-charge ratio (m/z).[8]

Troubleshooting Guides

Problem 1: Low Purity of Crude PNA Oligomer

Symptoms:

  • Multiple peaks in the analytical RP-HPLC chromatogram of the crude product.

  • Low yield of the desired full-length product after purification.

Possible Causes and Solutions:

CauseSolution
Incomplete Monomer Coupling Optimize the coupling time and the equivalents of monomer and activation reagents used during solid-phase synthesis. Consider using a resin with a lower loading capacity to reduce steric hindrance.
Aggregation on Resin For purine-rich or long sequences, consider using a modified synthesis strategy, such as incorporating backbone modifications that disrupt aggregation.
Side Reactions during Synthesis The choice of protecting group strategy (e.g., Boc vs. Fmoc) can influence the prevalence of side reactions. Fmoc chemistry, for instance, can be prone to n-1 deletions via ketopiperazine formation.[5] Careful selection of the synthesis chemistry and deprotection conditions is crucial.
Inefficient Cleavage/Deprotection Ensure complete removal of protecting groups and cleavage from the resin by optimizing the cleavage cocktail and reaction time.
Problem 2: PNA Aggregation During Purification

Symptoms:

  • Broad, poorly resolved peaks in the RP-HPLC chromatogram.

  • Precipitation of the PNA oligomer upon dissolution in the HPLC mobile phase.

  • Low recovery of the product after purification.

Possible Causes and Solutions:

CauseSolution
Hydrophobic Nature of PNA Perform the RP-HPLC purification at an elevated temperature (e.g., 55°C) to help disrupt aggregates and improve peak shape.
Purine-Rich Sequence Design PNA sequences to have a purine content of less than 60-70% and avoid long stretches of guanine residues if possible.[2][3][9]
High Concentration Dissolve the crude PNA at a lower concentration before injecting it onto the HPLC column.
Inappropriate Solvent If the PNA is not fully dissolved before injection, it can precipitate on the column. Ensure complete dissolution, using small amounts of organic solvents like DMSO or DMF if necessary.[2][3]

Quantitative Data

Table 1: Comparison of PNA Synthesis Methods and Resulting Purity

Synthesis MethodOligomer LengthSynthesis TimeCrude Purity (%)Purified Purity (%)Reference
Batch Protocol4-mer4 hours57>95[10][11]
Automated Flow Protocol4-mer15 minutes90>95[10][11]
Automated Flow Protocol18-mer~1 hour60>95[10][11]
Automated Flow Protocol18-mer PPNA1.7 hours52>95[10][11]

Table 2: Comparison of Analytical HPLC Columns for PNA Oligomer Analysis [6]

Column NamePore Size (Å)Reverse Phase TypeEnd-cappingEluent
Jupiter300C18YesTFA
LiChrospher RP Select B60C18YesTFA

Experimental Protocols

Protocol 1: General RP-HPLC Purification of PNA Oligomers

This protocol provides a general guideline for the purification of PNA oligomers using RP-HPLC.[7]

Materials:

  • Crude PNA oligomer, lyophilized.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • RP-HPLC system with a C18 column (e.g., MetaChem Polaris C18 or VYDAC C18).[7]

  • UV detector set to 260 nm.

Method:

  • Sample Preparation: Dissolve the crude PNA oligomer in Mobile Phase A to a concentration of approximately 1-5 mg/mL. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the dissolved PNA sample onto the column.

  • Gradient Elution: Elute the PNA using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the PNA.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length PNA product.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and MALDI-TOF mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PNA oligomer as a solid.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis of PNA Oligomers

This protocol outlines the general steps for analyzing a purified PNA oligomer by MALDI-TOF MS.

Materials:

  • Purified PNA oligomer.

  • MALDI matrix (e.g., 3-hydroxypicolinic acid (3-HPA) or sinapinic acid).

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • MALDI target plate.

  • MALDI-TOF mass spectrometer.

Method:

  • Matrix Solution Preparation: Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • Sample Preparation: Mix a small amount of the purified PNA solution (typically 1 µL of a ~10 µM solution) with the matrix solution (typically 1 µL) directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air dry completely, forming co-crystals of the PNA and the matrix.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum according to the instrument's operating procedures.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the PNA oligomer. Compare the experimental mass to the theoretical mass to confirm the identity of the product.

Visualizations

Experimental_Workflow cluster_synthesis Solid-Phase PNA Synthesis Resin 1. Resin Preparation Coupling 2. Iterative Monomer Coupling Capping 3. Capping of Unreacted Amines Cleavage 4. Cleavage from Resin & Deprotection Capping->Cleavage Precipitation 5. Ether Precipitation of Crude PNA Cleavage->Precipitation Purification 6. RP-HPLC Purification Precipitation->Purification Analysis 7. Purity & Identity Analysis (HPLC & MALDI-TOF) Purification->Analysis Lyophilization 8. Lyophilization of Pure Product Analysis->Lyophilization

Caption: Experimental workflow for the synthesis and purification of PNA oligomers.

Troubleshooting_Flowchart decision decision issue issue start Start Purification Troubleshooting poor_solubility Poor Solubility? start->poor_solubility broad_peak Broad HPLC Peak? aggregation Potential Aggregation broad_peak->aggregation Yes end Purification Successful broad_peak->end No low_purity Low Purity? low_purity->broad_peak No check_synthesis Review Synthesis Protocol: - Coupling efficiency - Capping - Cleavage low_purity->check_synthesis Yes poor_solubility->low_purity No add_organic_solvent Add DMSO/DMF (up to 10%) & Gentle Heating (55°C) poor_solubility->add_organic_solvent Yes add_organic_solvent->low_purity check_synthesis->broad_peak increase_temp Increase HPLC Column Temperature (55°C) aggregation->increase_temp Solution

Caption: Troubleshooting flowchart for common PNA purification challenges.

References

Technical Support Center: Overcoming Aggregation in Peptides Containing N-(2-Aminoethyl)glycine (AEG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing N-(2-Aminoethyl)glycine (AEG). AEG-containing peptides, also known as Peptide Nucleic Acids (PNAs), are a class of synthetic peptide analogues with a polyamide backbone.[1][2] While offering unique properties, their synthesis and handling can be challenging due to a tendency for aggregation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound (AEG) and why is it used in peptides?

This compound (AEG) is a synthetic amino acid that forms the backbone of Peptide Nucleic Acids (PNAs).[4][5] In PNAs, the standard sugar-phosphate backbone of DNA and RNA is replaced by repeating AEG units linked by amide bonds.[2][3] This modification results in an uncharged backbone, which can lead to stronger and more specific binding to DNA and RNA targets by eliminating electrostatic repulsion.[1][6] PNAs are also resistant to degradation by nucleases and proteases, making them valuable tools in diagnostics and therapeutics.[1][3]

Q2: Why do AEG-containing peptides (PNAs) tend to aggregate?

Aggregation in AEG-containing peptides is often attributed to several factors:

  • Intermolecular Hydrogen Bonding: The polyamide backbone can participate in hydrogen bonding, leading to the formation of secondary structures that promote self-association.[7]

  • Hydrophobic Interactions: The nucleobases attached to the AEG backbone can be hydrophobic, and their interactions can contribute to the formation of complex globular structures and aggregation.[1]

  • Sequence-Dependent Effects: Peptides with a high content of hydrophobic amino acids or purine-rich sequences are particularly prone to aggregation.[3][8]

Q3: What are the signs of aggregation in my AEG-peptide preparation?

Aggregation can manifest at different stages of your workflow:

  • During Synthesis: On a solid support, aggregation can be indicated by the resin failing to swell properly.[7][8] This can lead to incomplete coupling and deprotection steps, resulting in low yields and impurities.[9][10]

  • Post-Cleavage and in Solution: After cleavage from the resin, aggregation may be observed as poor solubility, cloudiness, or the formation of a visible precipitate in your solution.[7]

Troubleshooting Guides

Problem 1: My AEG-peptide is aggregating during solid-phase peptide synthesis (SPPS).

If you suspect on-resin aggregation, consider the following strategies:

  • Solvent Choice: Switch from standard solvents to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your reaction solvent.[7]

  • Chaotropic Agents: Wash the resin with a solution containing a chaotropic salt, such as LiCl or NaClO₄, to disrupt secondary structures before the coupling step.[7]

  • Elevated Temperature and Microwave Synthesis: Performing coupling reactions at a higher temperature or using microwave-assisted synthesis can provide the energy needed to overcome intermolecular hydrogen bonds and reduce aggregation.[7]

  • Backbone Modifications: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent hydrogen bonding between peptide chains.[7]

  • Resin Choice: Using a low-substitution resin or a resin with good swelling properties, such as a PEG-based resin, can improve solvation of the growing peptide chain.[7]

Problem 2: My purified AEG-peptide is insoluble or aggregates in solution.

For issues with solubility and aggregation of the final peptide product, the following approaches can be helpful:

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least one unit away from the pI can increase the net charge of the peptide and improve solubility.

  • Solubilizing Agents: The addition of organic co-solvents like DMSO or DMF in small amounts can help dissolve hydrophobic peptides.[8] For peptides intended for biological assays, the concentration of these solvents should be kept low.

  • Terminal Modifications: Adding charged amino acid residues, such as L-lysine, to the termini of the PNA can significantly improve aqueous solubility.[1]

  • Backbone Modifications: Introducing modifications at the γ-position of the AEG backbone, such as with "miniPEG" chains, has been shown to enhance solubility and reduce self-aggregation.[1][6]

  • Use of Detergents: For highly aggregation-prone peptides, low concentrations of non-denaturing detergents can aid in solubilization.[11]

Summary of Anti-Aggregation Strategies

StrategyMechanism of ActionStage of ApplicationPotential Considerations
Solvent Modification (e.g., NMP, DMSO) Disrupts intermolecular hydrogen bondsSynthesisEnsure solvent compatibility with reagents.
Chaotropic Salts (e.g., LiCl, NaClO₄) Disrupts secondary structuresSynthesisMust be thoroughly washed away before coupling.
Microwave-Assisted Synthesis Increases kinetic energy to disrupt aggregationSynthesisRequires specialized equipment.
Backbone Protection (e.g., Hmb, Dmb) Prevents hydrogen bondingSynthesisProtecting groups are removed during cleavage.
pH Adjustment Increases net charge, reducing aggregationPost-PurificationEnsure pH is compatible with downstream applications.
Terminal Modification (e.g., Lysine) Increases overall charge and hydrophilicitySynthesis/DesignMay alter the peptide's biological activity.
γ-Backbone Modification (e.g., miniPEG) Enhances solubility and reduces self-aggregationSynthesis/DesignRequires specialized monomers.
Solubilizing Agents (e.g., DMSO, DMF) Disrupts hydrophobic interactionsPost-PurificationCompatibility with biological assays needs to be checked.

Experimental Protocols

Protocol: Chaotropic Salt Wash to Mitigate On-Resin Aggregation

This protocol is intended to disrupt secondary structures that may have formed on the peptide-resin during SPPS, prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • Dimethylformamide (DMF)

  • Chaotropic salt solution (e.g., 0.8 M LiCl in DMF)

Procedure:

  • Perform the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF.

  • Add the chaotropic salt solution to the resin and agitate for 1-2 minutes.

  • Drain the chaotropic salt solution.

  • Repeat the wash with the chaotropic salt solution one more time.

  • Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt, as it can interfere with subsequent coupling reagents.

  • Proceed with the coupling of the next amino acid using your standard protocol.

Visualizations

Hypothesized Mechanism of AEG-Peptide Aggregation cluster_0 Individual AEG-Peptide Chains cluster_1 Driving Forces Chain1 AEG-Peptide 1 H_Bond Intermolecular H-Bonding Chain1->H_Bond Hydrophobic Hydrophobic Interactions Chain1->Hydrophobic Chain2 AEG-Peptide 2 Chain2->H_Bond Chain2->Hydrophobic Chain3 AEG-Peptide 3 Chain3->H_Bond Chain3->Hydrophobic Aggregation Aggregated State (e.g., β-sheet like structures) H_Bond->Aggregation Hydrophobic->Aggregation

Caption: Mechanism of AEG-peptide aggregation.

Troubleshooting Workflow for AEG-Peptide Aggregation cluster_spps SPPS Interventions cluster_solution Solution Interventions Start Aggregation Observed Identify_Stage Identify Stage of Aggregation Start->Identify_Stage During_SPPS During SPPS? Identify_Stage->During_SPPS Post_Cleavage Post-Cleavage / In Solution? Identify_Stage->Post_Cleavage Solvent Change Solvent (NMP, DMSO) During_SPPS->Solvent Yes pH Adjust pH Post_Cleavage->pH Yes Chaotropes Use Chaotropic Salts Solvent->Chaotropes Microwave Use Microwave/Heat Chaotropes->Microwave Backbone_Mod Incorporate Backbone Protection Microwave->Backbone_Mod End Aggregation Resolved Backbone_Mod->End Solubilizing_Agent Add Solubilizing Agents pH->Solubilizing_Agent Terminal_Mod Redesign with Terminal Modifications Solubilizing_Agent->Terminal_Mod Backbone_Mod_Sol Redesign with γ-Backbone Modifications Terminal_Mod->Backbone_Mod_Sol Backbone_Mod_Sol->End

Caption: Workflow for troubleshooting AEG-peptide aggregation.

Comparison of Anti-Aggregation Strategies for AEG-Peptides cluster_synthesis During Synthesis (SPPS) cluster_postsynthesis Post-Synthesis / In Solution Strategies Anti-Aggregation Strategies Chemical Chemical Approaches Strategies->Chemical Physical Physical Approaches Strategies->Physical Formulation Formulation Strategies Strategies->Formulation Design Peptide Design Strategies->Design Chaotropic Salts Chaotropic Salts Chemical->Chaotropic Salts e.g., LiCl Backbone Protection Backbone Protection Chemical->Backbone Protection e.g., Dmb Solvent Choice Solvent Choice Chemical->Solvent Choice e.g., NMP Microwave Synthesis Microwave Synthesis Physical->Microwave Synthesis Elevated Temperature Elevated Temperature Physical->Elevated Temperature pH Adjustment pH Adjustment Formulation->pH Adjustment Co-solvents Co-solvents Formulation->Co-solvents e.g., DMSO Detergents Detergents Formulation->Detergents Terminal Modifications Terminal Modifications Design->Terminal Modifications e.g., Lysine γ-Backbone Modifications γ-Backbone Modifications Design->γ-Backbone Modifications e.g., miniPEG

Caption: Overview of anti-aggregation strategies.

References

Technical Support Center: N-(2-Aminoethyl)glycine Reaction Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during chemical reactions involving N-(2-Aminoethyl)glycine (AEG), particularly in the context of Peptide Nucleic Acid (PNA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered during PNA synthesis using AEG monomers?

A1: During solid-phase PNA synthesis using this compound (AEG) monomers, several classes of impurities can arise. The most frequently observed byproducts include deletion sequences (n-1), products of transacylation, ketopiperazine formation, and side reactions involving protecting groups or activators.[1][2] Incomplete capping of unreacted sites can also lead to the formation of deletion sequences.

Q2: What is transacylation and how does it lead to byproducts in PNA synthesis?

A2: Transacylation is a significant side reaction in Fmoc-based PNA synthesis. It involves the transfer of the nucleobase's acetyl group from the secondary amine of the glycine backbone to the primary amine of the ethylenediamine moiety.[1] This results in the formation of an "abasic site" in the PNA sequence, where the nucleobase is no longer attached to its intended backbone position. This side reaction is more prominent with certain nucleobases (A>G>T) and can be minimized by using brief basic treatments for Fmoc deprotection.[3]

Q3: What is ketopiperazine formation and when does it occur?

A3: Ketopiperazine formation is another common side reaction in Fmoc-based PNA synthesis. Following the removal of the Fmoc protecting group, the newly exposed primary amine can intramolecularly attack the carbonyl group of the same monomer, leading to the formation of a cyclic diketopiperazine. This results in the cleavage of the monomer from the growing PNA chain, leading to a truncated sequence, specifically an n-1 deletion impurity.[2]

Q4: Can the choice of protecting groups influence byproduct formation?

A4: Absolutely. The two most common protection strategies in PNA synthesis are Fmoc/Bhoc and Boc/Z. The Fmoc/Bhoc strategy, while compatible with automated DNA synthesizers, is more prone to base-catalyzed side reactions like transacylation and ketopiperazine formation during the piperidine-mediated Fmoc deprotection step.[2][4][5] The Boc/Z strategy generally yields higher purity oligomers with fewer side reactions but requires harsher acidic conditions (TFA) for Boc removal, which can be incompatible with some sensitive molecules or linkers.[4][5]

Q5: How do coupling reagents contribute to byproduct formation?

A5: Coupling reagents, or activators, can also be a source of impurities. For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can lead to the formation of guanidine species, especially in longer PNA sequences where coupling efficiency decreases.[6] Certain phosphonium-type activators like PyOxim can cause modification of the guanine nucleobase.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to byproduct formation in reactions involving this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Presence of a species with a mass corresponding to a single monomer deletion (n-1 impurity) in Mass Spectrometry. 1. Incomplete Coupling: The incoming AEG monomer did not couple efficiently to the growing PNA chain.[7] 2. Ketopiperazine Formation: Intramolecular cyclization and cleavage of the terminal monomer after Fmoc deprotection.[2] 3. Inefficient Capping: Failure to cap unreacted primary amines after a coupling step.1. Extend the coupling time or perform a double coupling for the problematic monomer. 2. Use a milder base or shorter deprotection times for Fmoc removal. Consider switching to a Boc/Z protection strategy if the problem persists.[2][5] 3. Ensure the capping step is efficient by using fresh capping reagents and sufficient reaction time.
Mass spectrometry reveals a peak corresponding to the target mass minus the mass of a nucleobase. Transacylation: Migration of the nucleobase's acetyl group, leading to an abasic site.[1]Minimize the duration of the base treatment during Fmoc deprotection.[3] Consider using alternative protecting group strategies that are less prone to this rearrangement.
HPLC chromatogram shows a broad peak or multiple closely eluting peaks around the main product. Aggregation: PNA oligomers, especially those rich in purines like guanine, are prone to aggregation.[5]Perform HPLC analysis at an elevated temperature (e.g., 55°C) to disrupt secondary structures and aggregation.[3]
Unexpected peaks in HPLC with masses that do not correspond to simple deletions or modifications. Side reactions with coupling reagents: Formation of adducts with activators like HATU or modification of nucleobases.[6] Cleavage of the PNA backbone: Can occur under harsh acidic conditions, for instance, during HPLC purification with low pH mobile phases.[8]Optimize the coupling conditions by using alternative activators like PyClock.[6] Ensure the pH of the HPLC mobile phase is not excessively low, especially for sensitive sequences.[8]
Low overall yield of the desired PNA oligomer. Poor Monomer Solubility: PNA monomers can have limited solubility, leading to inefficient coupling.[7] On-resin Aggregation: The growing PNA chain can aggregate on the solid support, hindering reagent access.[9]Use a solvent system that effectively solubilizes the monomers.[2] Employ more hydrophilic resins like TentaGel or ChemMatrix to reduce aggregation.[1]

Experimental Protocols

Protocol 1: Identification of Byproducts by HPLC-MS

This protocol outlines a general procedure for the analysis of crude PNA oligomers to identify reaction byproducts.

  • Sample Preparation:

    • Cleave the synthesized PNA from the solid support and remove protecting groups according to your synthesis protocol.

    • Precipitate the crude PNA using a suitable solvent like diethyl ether.

    • Dissolve the crude PNA pellet in a solution of 0.1% Trifluoroacetic Acid (TFA) in water.[3]

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column.[3]

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point.

    • Flow Rate: 1 ml/min.[3]

    • Column Temperature: 55°C to minimize aggregation.[3]

    • Detection: UV absorbance at 260 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

    • Analyze the masses of the eluting peaks to identify the full-length product and any potential byproducts based on their molecular weights.

Visualizations

experimental_workflow cluster_synthesis PNA Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Byproduct Analysis cluster_troubleshooting Troubleshooting synthesis Solid-Phase PNA Synthesis cleavage Cleavage from Resin & Protecting Group Removal synthesis->cleavage Crude Product hplc RP-HPLC Separation (C18, 55°C) cleavage->hplc Dissolved Crude PNA ms Mass Spectrometry (ESI-MS or MALDI-TOF) hplc->ms Separated Fractions data_analysis Data Analysis: Identify Byproducts ms->data_analysis Mass Data troubleshoot Modify Synthesis Protocol: - Adjust Coupling/Deprotection - Change Reagents data_analysis->troubleshoot Identified Byproducts troubleshoot->synthesis Optimized Protocol

References

Technical Support Center: Improving Coupling Efficiency of N-(2-Aminoethyl)glycine (AEG) Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of N-(2-Aminoethyl)glycine (AEG) monomers in solid-phase peptide synthesis (SPPS) and related bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when coupling this compound (AEG) monomers?

The primary challenges stem from the unique structure of AEG, which is an N-substituted glycine derivative. These challenges include:

  • Steric Hindrance: The substituent on the nitrogen atom increases steric bulk around the amine, which can impede the approach of the activated carboxylic acid of the incoming monomer, slowing down the coupling reaction.[1][2]

  • Intra- and Inter-chain Aggregation: Particularly in the synthesis of Peptide Nucleic Acids (PNAs) where AEG forms the backbone, the growing chains have a strong tendency to aggregate via hydrogen bonding. This aggregation can physically block reactive sites, leading to incomplete coupling and truncated sequences.[3][4][5]

  • Side Reactions: Under the basic conditions typically used for Fmoc deprotection (e.g., with piperidine), the deprotected N-terminal amine of the AEG monomer can undergo intramolecular cyclization to form a stable six-membered ring, known as a ketopiperazine. This side reaction leads to chain termination.[6]

  • Monomer Solubility: AEG monomers, especially those with attached nucleobases for PNA synthesis, can have poor solubility in standard SPPS solvents, which can negatively impact coupling efficiency.[3][6]

Q2: Which coupling reagents are most effective for AEG monomers?

Due to the steric hindrance associated with AEG, standard coupling reagents like DCC or DIC alone are often insufficient. More potent activating reagents are recommended to achieve high coupling efficiency. The choice of reagent can significantly impact reaction speed and help minimize side reactions.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly effective for sterically hindered amino acids. HATU is often preferred for its rapid activation and ability to form a highly reactive OAt-ester, which can overcome significant steric barriers.[7][8] HBTU and HCTU are also robust options.[9]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective for difficult couplings and can be a good alternative to uronium salts.[10]

  • Carbodiimides with Additives (DIC/OxymaPure, DIC/HOAt): While less potent than uronium or phosphonium salts, the combination of a carbodiimide like DIC with a nucleophilic additive such as OxymaPure or HOAt can significantly enhance coupling efficiency and suppress racemization.[11][12] This combination is a cost-effective option that can be suitable for less demanding AEG couplings.

Q3: How can I minimize the risk of ketopiperazine formation?

Ketopiperazine formation is a common side reaction during the Fmoc-deprotection step of AEG-containing peptides.[6] To minimize this, it is crucial to reduce the time the N-terminal amine of the AEG monomer is exposed to basic conditions before the subsequent coupling step. Strategies include:

  • Immediate Coupling: Introduce the activated amino acid immediately after the piperidine wash steps are complete.

  • In Situ Neutralization: This method involves adding the base required for the coupling reaction (e.g., DIPEA) at the same time as the activated amino acid. This neutralizes the piperidinium salt and facilitates coupling in a single step, minimizing the time the free amine is available for cyclization.

  • Use of Milder Bases: In some cases, using a weaker base than piperidine for Fmoc deprotection, or reducing the deprotection time, can help. However, this must be balanced with ensuring complete Fmoc removal.

Q4: What are the best practices for preventing aggregation during the synthesis of AEG-containing sequences?

Aggregation is a major cause of failed syntheses, especially for longer PNA sequences.[3][5] Several strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation:

  • Choice of Solvent: While DMF is a standard solvent, N-methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at preventing aggregation.[6][11] In some cases, adding a small amount of a chaotropic agent or a solvent like DMSO can help disrupt secondary structures.[11]

  • Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature (e.g., 40-60°C) or using a microwave peptide synthesizer can provide the necessary energy to overcome aggregation and drive the reaction to completion.[3]

  • Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[11]

  • Backbone Protection and Pseudoprolines: For very difficult sequences, incorporating backbone-protecting groups (e.g., Hmb, Dmb) on certain residues or using pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low Coupling Yield (Positive Kaiser or Bromophenol Blue Test) Incomplete reaction due to steric hindrance.• Switch to a more potent coupling reagent (e.g., HATU, COMU). • Increase the coupling time (e.g., to 2-4 hours or overnight). • Perform a "double coupling" by repeating the coupling step with fresh reagents. • Increase the equivalents of amino acid and coupling reagent (e.g., from 3 to 5 equivalents).
On-resin aggregation of the growing peptide chain.• Switch to a better solvating solvent like NMP. • Perform the coupling at an elevated temperature or use microwave-assisted synthesis. • Add a chaotropic salt like LiCl to the coupling mixture.
Presence of Deletion Sequences (n-1 impurity by MS) Incomplete coupling at the previous cycle.• Implement the solutions for low coupling yield at each step. • If a specific coupling is known to be difficult, use a more potent coupling reagent and extended time for that step.
Ketopiperazine formation leading to chain termination.• Minimize the time between Fmoc deprotection and the next coupling step. • Use an in situ neutralization protocol.
Poor Solubility of AEG Monomer Inherent chemical properties of the monomer.• Pre-dissolve the monomer in a small amount of a stronger solvent like DMSO before adding it to the main reaction solvent (e.g., DMF or NMP). • Gently warm the solvent to aid dissolution, but be cautious of potential degradation.
Batch-to-Batch Variability in Yield Inconsistent quality of reagents or solvents.• Ensure the use of high-purity, peptide-synthesis-grade solvents and fresh coupling reagents. • Store reagents under appropriate conditions (e.g., desiccated and protected from light).

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Monomers like AEG

Coupling Reagent ClassExamplesRelative ReactivityCommon Applications & Remarks
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUVery HighHighly recommended for difficult and sterically hindered couplings. HATU and COMU are often considered the most efficient.[5][7][9]
Phosphonium Salts PyBOP, PyAOPHighVery effective for hindered couplings with a lower risk of certain side reactions compared to uronium salts.[10]
Carbodiimides + Additives DIC + OxymaPure/HOAtModerate to HighA cost-effective and reliable option. The additive is crucial for enhancing reactivity and suppressing racemization.[11][12]
Carbodiimides (alone) DCC, DICLowGenerally not recommended for sterically hindered monomers like AEG due to low reactivity and risk of side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-AEG(Boc)-OH using HATU

This protocol describes a robust method for coupling an Fmoc-protected AEG monomer with a Boc-protected sidechain amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain, and repeat the treatment for 7 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-AEG(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test or Bromophenol Blue test to check for the presence of free primary amines. A negative result (yellow beads for Kaiser test) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

  • Troubleshooting: If the coupling is incomplete (positive colorimetric test), perform a second coupling (double coupling) by repeating steps 3-6 with fresh reagents.

Protocol 2: Microwave-Assisted Coupling for Difficult AEG Sequences

This protocol is recommended for sequences prone to aggregation.

  • Resin and Reagent Preparation: Follow steps 1 and 2 from Protocol 1. Prepare the activated amino acid solution as described in step 3 of Protocol 1, but in a microwave-safe reaction vessel.

  • Microwave Coupling: Add the activated amino acid solution to the resin in the microwave vessel. Perform the coupling in a microwave peptide synthesizer with a program such as 30 watts for 30 seconds, followed by 0 watts for 2 minutes, and then 30 watts for 2 minutes at a maximum temperature of 75°C.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. The enhanced reaction conditions of microwave synthesis often lead to higher coupling efficiency in a shorter time.

Mandatory Visualization

G cluster_start Start cluster_troubleshooting Troubleshooting Pathway cluster_solutions Solutions cluster_outcome Outcome start Low Coupling Efficiency of AEG Monomer check_reagents Check Reagent Potency & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_aggregation Assess for Aggregation start->check_aggregation potent_reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) check_reagents->potent_reagent optimize_time Increase Coupling Time / Double Couple check_conditions->optimize_time optimize_temp Increase Temperature / Use Microwave check_conditions->optimize_temp change_solvent Switch to NMP / Add DMSO check_aggregation->change_solvent low_load_resin Use Low-Loading Resin check_aggregation->low_load_resin end Improved Coupling Efficiency potent_reagent->end optimize_time->end optimize_temp->end change_solvent->end low_load_resin->end

Caption: Troubleshooting workflow for low AEG coupling efficiency.

G cluster_workflow AEG Coupling Experimental Workflow resin_prep 1. Resin Swelling (DMF, 30 min) fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotect activation 3. AEG Monomer Activation (HATU/DIPEA in DMF) fmoc_deprotect->activation coupling 4. Coupling Reaction (1-2 hours, RT) activation->coupling monitoring 5. Monitoring (Kaiser Test) coupling->monitoring washing 6. Washing (DMF, DCM) monitoring->washing Complete double_couple Incomplete? Double Couple monitoring->double_couple Incomplete next_cycle Proceed to Next Cycle washing->next_cycle double_couple->activation

Caption: Standard experimental workflow for AEG monomer coupling.

References

N-(2-Aminoethyl)glycine storage and stability best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and stability of N-(2-Aminoethyl)glycine (AEG) and its principal application, Peptide Nucleic Acids (PNAs).

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials, such as strong oxidizing agents, and protected from physical damage.[1]

Q2: What is the general stability of the this compound backbone in a Peptide Nucleic Acid (PNA) oligomer?

A2: The AEG backbone of PNA is exceptionally stable. PNAs are resistant to enzymatic degradation by both nucleases and proteases, which typically cleave the phosphodiester bonds in DNA/RNA and peptide bonds in proteins, respectively.[2][3][4] They are also known to be stable over a wide pH range.[2]

Q3: Are there specific conditions that can cause the degradation of PNA oligomers?

A3: Yes, under alkaline conditions (pH 9 and above), PNA oligomers can undergo a sequence-dependent N-terminal rearrangement and subsequent degradation.[5] This process involves an N-acyl transfer, which is a known pathway for peptide modifications.[6]

Q4: What are the visible signs of this compound or PNA degradation?

A4: For solid AEG, signs of degradation are not typically visible. For PNA solutions, degradation would be detected analytically rather than visually. In an experimental context, unexpected results such as loss of binding affinity to target DNA/RNA, or the appearance of extra peaks in chromatographic analysis (e.g., HPLC), can indicate degradation of the PNA oligomer.

Q5: How does the lack of charge on the PNA backbone affect its stability?

A5: The neutral backbone of PNA, due to the repeating this compound units, eliminates electrostatic repulsion between the PNA strand and a complementary DNA or RNA strand. This results in a higher thermal stability (higher melting temperature, Tm) of PNA-DNA and PNA-RNA duplexes compared to their natural DNA-DNA or DNA-RNA counterparts.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of PNA activity (e.g., reduced hybridization to target nucleic acid). 1. Degradation of the PNA oligomer due to improper storage of the solution (e.g., high pH, elevated temperature). 2. Multiple freeze-thaw cycles of the PNA stock solution.1. Verify the pH of your buffer; for long-term storage, a slightly acidic to neutral pH (pH 6-7) is recommended. Store solutions frozen at -20°C or -80°C. 2. Aliquot PNA solutions upon receipt to minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis of a PNA sample. 1. N-terminal degradation of the PNA due to exposure to alkaline conditions (pH > 9). 2. Photodegradation if the sample was exposed to light for extended periods.1. Analyze the pH of the solution. If experiments require alkaline conditions, be aware of the potential for degradation and consider the kinetics of the process.[5] 2. Store PNA solutions in amber vials or otherwise protected from light.
Poor solubility of a PNA oligomer. The AEG backbone is uncharged and can be hydrophobic, especially with increasing length and certain nucleobase compositions.Consider adding positively charged residues, such as lysines, to the terminus of the PNA sequence to improve aqueous solubility.

Quantitative Stability Data

The stability of PNA oligomers is highly dependent on pH, particularly concerning the N-terminal degradation pathway. The table below summarizes the half-lives of a PNA thymine monomer and various PNA oligomers at different pH values at room temperature (20°C).

CompoundpHHalf-life
PNA Thymine Monomer1134 days
PNA Oligomers (5-8 mers)9350 hours to 163 days (sequence-dependent)
PNA Oligomers (5-8 mers)121.5 hours to 21 days (sequence-dependent)
(Data sourced from Eriksson et al., New J. Chem., 1998, 22, 1055-1059)[5]

Experimental Protocols

Protocol 1: Assessment of PNA Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to monitor the degradation of a PNA oligomer over time.

1. Materials:

  • PNA oligomer stock solution (e.g., in water or a suitable buffer)
  • Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
  • HPLC system with a UV detector and a reverse-phase C18 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Temperature-controlled incubator or water bath

2. Methodology:

  • Prepare solutions of the PNA oligomer at a known concentration in the different pH buffers.
  • Divide each solution into aliquots in separate vials for each time point to avoid repeated sampling from the same vial.
  • Incubate the vials at a desired temperature (e.g., room temperature, 37°C, 50°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition.
  • Analyze the samples by reverse-phase HPLC. A typical gradient might be 5% to 60% Mobile Phase B over 30 minutes.
  • Monitor the chromatogram at a suitable wavelength (e.g., 260 nm).
  • Quantify the peak area of the intact PNA oligomer at each time point. The appearance of new peaks may indicate degradation products.
  • Plot the percentage of remaining intact PNA versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[7]

1. Stress Conditions:

  • Acid Hydrolysis: Incubate PNA in 0.1 M HCl at 60°C for 24-48 hours.
  • Base Hydrolysis: Incubate PNA in 0.1 M NaOH at room temperature for 2-24 hours. Note that PNA is known to be susceptible to degradation at high pH.[5]
  • Oxidation: Treat PNA with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
  • Thermal Stress: Incubate a solid sample and a solution sample of the PNA at an elevated temperature (e.g., 70°C) for 48 hours.
  • Photostability: Expose the PNA solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

2. Analysis:

  • After exposure to the stress condition, neutralize the acidic and basic samples.
  • Analyze all samples, alongside an unstressed control, using a stability-indicating method, typically HPLC coupled with mass spectrometry (LC-MS).
  • Compare the chromatograms of the stressed samples to the control to identify and characterize degradation products. Mass spectrometry will aid in identifying the mass shifts associated with degradation.

Visualizations

PNA N-Terminal Degradation Pathway

The primary chemical degradation pathway for PNA oligomers in alkaline conditions is an N-acyl transfer rearrangement at the N-terminus.

PNA_Degradation cluster_0 PNA N-Terminus (pH >= 9) PNA_start Intact PNA N-Terminus (Amide Bond) Rearrangement_Intermediate Cyclic Intermediate PNA_start->Rearrangement_Intermediate Intramolecular Nucleophilic Attack Degraded_Product Rearranged Product (N-acyl transfer) Rearrangement_Intermediate->Degraded_Product Hydrolysis

Caption: N-acyl transfer rearrangement at the PNA N-terminus under alkaline conditions.

General Workflow for PNA Stability Assessment

This workflow outlines the typical steps for evaluating the stability of a PNA oligomer.

Stability_Workflow Define_Parameters Define Study Parameters (PNA Sequence, Conditions: pH, Temp) Prepare_Samples Prepare and Aliquot PNA Samples Define_Parameters->Prepare_Samples Incubate Incubate Samples (Time Course) Prepare_Samples->Incubate Analyze Analyze Samples at Time Points (e.g., HPLC, LC-MS) Incubate->Analyze Quantify Quantify Intact PNA and Identify Degradants Analyze->Quantify Kinetics Determine Degradation Kinetics (e.g., Half-life) Quantify->Kinetics

Caption: A typical experimental workflow for assessing the stability of PNA.

References

Technical Support Center: Solid-Phase Synthesis of N-(2-Aminoethyl)glycine (PNA Backbone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase synthesis of N-(2-Aminoethyl)glycine (AEG)-based Peptide Nucleic Acids (PNAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in PNA solid-phase synthesis?

Low yields in PNA synthesis are typically attributed to a combination of factors stemming from the unique nature of the AEG backbone. The primary challenges include poor coupling efficiency, on-resin aggregation of the growing PNA chain, and various side reactions during the synthesis cycles.[1][2][3] Incomplete removal of the N-terminal protecting group (commonly Fmoc) and issues with the final cleavage and deprotection steps can also significantly reduce the yield of the desired full-length PNA.[4][5]

Q2: How does on-resin aggregation affect PNA synthesis yield?

On-resin aggregation occurs when growing PNA chains interact with each other through hydrogen bonding, leading to the formation of secondary structures.[3] This is particularly problematic for hydrophobic or purine-rich sequences.[1][6] Aggregation causes the resin to swell poorly, hindering the access of reagents to the reactive sites.[3] This leads to incomplete Fmoc deprotection and inefficient coupling reactions, resulting in truncated and deletion sequences, which ultimately lowers the overall yield.[1][5]

Q3: What specific side reactions should I be aware of during Fmoc-based PNA synthesis?

The most common side reaction in Fmoc-based PNA synthesis is the base-catalyzed rearrangement that can occur during the piperidine-mediated Fmoc deprotection step.[4] One significant issue is the N-acyl transfer of the nucleobase, promoted by the free terminal amine.[6] Additionally, for sequences containing aspartic acid, the formation of aspartimide can be a problem, which can lead to undesired byproducts.[7]

Q4: Can the choice of solid support impact the synthesis yield?

Yes, the choice of solid support is crucial. Resins with good swelling properties, such as polyethylene glycol-derivatized polystyrene (PEG-PS), are often recommended.[8][9] Low-loaded resins (e.g., below 0.2 mmol/g) are optimal as higher loadings can exacerbate aggregation problems and lead to poorer synthesis quality.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in AEG solid-phase synthesis.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue beads) or other ninhydrin-based tests after the coupling step, indicating unreacted free primary amines.[5]

  • Mass spectrometry (MS) analysis of a test cleavage reveals a high prevalence of deletion sequences.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Activation/Coupling Time Extend the coupling reaction time. For standard couplings, 30-60 minutes is typical.[6][8] For difficult sequences, longer times may be necessary.
Inefficient Coupling Reagents Use a more potent activating agent. HATU is commonly used and highly effective for PNA synthesis.[6][8][10] Ensure the correct stoichiometry of the monomer (e.g., 3-5 fold excess), activator, and base (e.g., DIEA, 2,6-lutidine).[6][8]
Monomer Solubility Issues Ensure PNA monomers are fully dissolved before coupling. N-methylpyrrolidone (NMP) is a preferred solvent over DMF as it is less likely to contain amine impurities that can shorten the monomer solution's lifespan.[4][11] Gentle heating or sonication may be required for some monomers.[11]
On-Resin Aggregation Incorporate backbone modifications like Hmb (2-hydroxy-4-methoxybenzyl) to disrupt secondary structures and improve coupling.[1] Consider using microwave-assisted synthesis, which can improve reaction kinetics and reduce aggregation.[8]
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • MS analysis shows N-terminally truncated sequences (n-1, n-2, etc.).

  • UV monitoring of the Fmoc deprotection step (if available) shows a flattened or broadened profile, suggesting hindered reagent access.[3]

Possible Causes & Solutions:

CauseRecommended Solution
Short Deprotection Time Increase the duration of the piperidine treatment. A standard protocol is 5 minutes with 20% piperidine in DMF.[1][6] However, for aggregated sequences, extended deprotection times may be needed.[11]
Reagent Degradation Use fresh, high-quality 20% piperidine in DMF solution for each synthesis.
Aggregation Hindering Access Use chaotropic salts or high-boiling point solvents like NMP to improve resin swelling and reagent penetration.[5] If using DBU for deprotection, be cautious with Asp-containing sequences as it can catalyze aspartimide formation.[12]
Issue 3: Problems During Cleavage and Final Deprotection

Symptoms:

  • Low quantity of peptide obtained after cleavage and precipitation, despite evidence of successful on-resin synthesis.

  • MS analysis of the crude product shows modifications or incomplete removal of side-chain protecting groups.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Cleavage Ensure the correct cleavage cocktail is used. A common mixture is Trifluoroacetic acid (TFA) with a scavenger like m-cresol (e.g., 95:5 TFA:m-cresol).[4][9] The cleavage time depends on the resin linker; ensure sufficient time for complete cleavage (e.g., 1-2 hours).
Incomplete Side-Chain Deprotection Verify that the cleavage cocktail is appropriate for all side-chain protecting groups (Bhoc, Boc, etc.). Some protecting groups may require specific scavengers (e.g., triisopropylsilane (TIS)) for efficient removal.[9][12]
Peptide Precipitation During Work-up After cleavage, precipitate the PNA by adding it to cold diethyl ether. Ensure the ether is sufficiently cold to maximize precipitation.[4] Centrifuge thoroughly to pellet the product.

Key Experimental Protocols

Protocol 1: Standard PNA Monomer Coupling Cycle
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat once.[1][6]

  • Washing: Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.

  • Monomer Activation: In a separate vessel, pre-activate a 3-fold excess of the Fmoc-PNA monomer with 2.9 equivalents of HATU and 3 equivalents each of DIEA and 2,6-lutidine in NMP for at least 2.5 minutes.[1][6][9]

  • Coupling: Add the activated monomer solution to the resin. Agitate at room temperature for 30-60 minutes.[6][8]

  • Washing: Wash the resin with DMF (e.g., 3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution, such as a mixture of acetic anhydride, 2,6-lutidine, and DMF (e.g., 5:6:89 v/v/v) for 5 minutes.[6]

  • Washing: Wash the resin with DMF and then DCM before proceeding to the next cycle.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA and m-cresol (95:5 v/v).[4][9] Add approximately 400 µL of the cocktail per 2 µmol of synthesis scale to the dried resin.[9]

  • Incubation: Allow the reaction to proceed at room temperature for 1.5 to 2 hours with occasional agitation.

  • Isolation: Filter the resin and collect the filtrate containing the cleaved PNA.

  • Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.

  • Pelleting: Place the tube at -20°C for at least 30 minutes to maximize precipitation. Centrifuge to pellet the crude PNA.

  • Washing and Drying: Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Dry the final pellet under vacuum. The crude PNA is now ready for analysis and purification by RP-HPLC.[9]

Mandatory Visualizations

Logical Workflow for Troubleshooting Low PNA Yield

G cluster_0 start Low PNA Yield Observed q1 Was the synthesis successful on-resin? start->q1 a1_yes Yes q1->a1_yes Test Cleavage OK a1_no No q1->a1_no Test Cleavage Fails issue_cleavage Problem is likely in Cleavage or Work-up a1_yes->issue_cleavage q2 Check MS for truncated/ deletion sequences a1_no->q2 sol_cleavage Optimize Cleavage Cocktail, Time, and Precipitation issue_cleavage->sol_cleavage a2_trunc Truncated Sequences (Incomplete Deprotection) q2->a2_trunc a2_del Deletion Sequences (Poor Coupling) q2->a2_del sol_deprotection Increase Deprotection Time, Use Fresh Reagents a2_trunc->sol_deprotection sol_coupling Extend Coupling Time, Use HATU, Check Monomer Solubility, Add Hmb a2_del->sol_coupling

Caption: A logical workflow for diagnosing the cause of low yield in PNA synthesis.

General Workflow for Solid-Phase PNA Synthesis

PNA_Synthesis_Workflow Resin 1. Start with Solid Support (e.g., PAL-PEG-PS) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Fmoc-PNA Monomer (HATU/DIEA/Lutidine) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride) Wash2->Capping Cycle Repeat Steps 2-6 for each monomer Capping->Cycle Cleavage 7. Final Cleavage & Deprotection (TFA/m-cresol) Cycle->Cleavage Purification 8. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification

Caption: The general cycle for solid-phase synthesis of Peptide Nucleic Acids (PNAs).

References

Validation & Comparative

A Comparative Analysis of N-(2-Aminoethyl)glycine and Traditional Amino Acids: Efficacy and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Comparative Data: Direct comparative studies on the biological efficacy of N-(2-Aminoethyl)glycine (NAEG) versus traditional amino acids are limited in publicly available scientific literature. This guide therefore synthesizes available data to draw comparisons in specific areas where information exists, namely gastrointestinal absorption and antimicrobial potential. The well-established roles of the traditional amino acid glycine are used as a benchmark.

I. Gastrointestinal Absorption

Summary of Findings:

  • This compound (NAEG): A study in rats determined the gastrointestinal absorption of NAEG and its oligomers following intragastric administration. The research indicated that analogs of NAEG bearing substituents at the amino or carboxyl functions were absorbed to a lesser extent, suggesting that the parent NAEG molecule is absorbed.[1] However, specific quantitative data on the rate and extent of NAEG absorption compared to other amino acids were not provided in the available abstract.

  • Glycine: The intestinal absorption of glycine has been quantified in humans. In one study, the average absorption of glycine from an equimolar mixture of 18 amino acids perfused through the jejunum was 53.3% (±6.7%).[2] Another study in rats provided kinetic parameters for glycine transport, with a Michaelis constant (Kt) of 34.0-36.3 mM and a maximal rate of active transport (Vmax) of 0.42-0.56 µmol/(min·cm).[3]

Table 1: Comparison of Gastrointestinal Absorption Data

CompoundOrganismKey FindingsQuantitative Data
This compound (NAEG) RatAbsorbed after intragastric administration; analogs with substituents show lesser absorption.[1]Not available in cited abstracts.
Glycine HumanAverage absorption of 53.3% (±6.7%) from an amino acid mixture in the jejunum.[2]% Absorption
Glycine RatActive transport kinetics determined.[3]Kt: 34.0-36.3 mM; Vmax: 0.42-0.56 µmol/(min·cm)

Experimental Protocol: Intestinal Perfusion for Amino Acid Absorption in Humans

This protocol is a generalized representation based on methodologies used for studying amino acid absorption.

Objective: To quantify the in vivo absorption of an amino acid from the human jejunum.

Methodology:

  • Subject Preparation: Healthy adult volunteers are fasted overnight.

  • Tube Placement: A double-lumen tube is inserted orally and guided into the upper jejunum, with its position confirmed radiographically.[2]

  • Perfusion: A solution containing a known concentration of the amino acid (e.g., glycine) and a non-absorbable marker (e.g., polyethylene glycol) is infused through the proximal lumen at a constant rate.[2]

  • Sample Collection: Samples of the intestinal fluid are collected from the distal lumen at set intervals.[2]

  • Analysis: The concentrations of the amino acid and the non-absorbable marker in the collected samples are determined.

  • Calculation: The rate of absorption is calculated by the difference in the concentration of the amino acid relative to the non-absorbable marker between the infused and collected solutions.

Workflow Diagram: Intestinal Perfusion Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fasting Tube_Placement Double-Lumen Tube Placement Fasting->Tube_Placement Perfusion Infuse Solution (Amino Acid + Marker) Tube_Placement->Perfusion Collection Collect Samples from Distal Lumen Perfusion->Collection Analysis Measure Concentrations Collection->Analysis Calculation Calculate Absorption Rate Analysis->Calculation

Caption: Workflow for an in vivo intestinal perfusion study.

II. Antimicrobial Potential

While traditional amino acids are not typically considered antimicrobial agents, some, like glycine, can exhibit activity at high concentrations. In contrast, polymers derived from NAEG, known as peptoids, have been specifically designed as antimicrobial agents.

Summary of Findings:

  • This compound (NAEG) Derivatives: A peptoid, which is a poly-N-substituted glycine, designed based on a cationic antimicrobial peptide, was synthesized and evaluated against biofilm-producing Acinetobacter baumannii strains.[4] These NAEG-based polymers are considered mimetics of antimicrobial peptides and are designed to overcome limitations of natural peptides, such as proteolytic instability.[4] The proposed mechanism of action for such cationic polymers is the disruption of the bacterial cell membrane.[4]

  • Glycine: High concentrations of glycine have been shown to have a bactericidal effect and can restore the in vitro susceptibility of multidrug-resistant (MDR) bacteria to antibiotics like meropenem.[5] For example, a complete killing of Klebsiella pneumoniae was observed at glycine concentrations of 0.36 to 0.44 M.[5]

Table 2: Comparison of Antimicrobial Activity

CompoundTarget OrganismType of ActivityMinimum Inhibitory Concentration (MIC)
Peptoid (NAEG derivative) Acinetobacter baumanniiAntimicrobial & AntibiofilmData not specified in abstract, but effective.[4]
Glycine Klebsiella pneumoniaeBactericidal & Restores Antibiotic Sensitivity0.40 M - 0.44 M[5]
Glycine Escherichia coliBactericidal0.28 M - 0.36 M[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram: Proposed Antimicrobial Mechanism of Cationic NAEG Polymers

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Polymer Cationic NAEG Polymer Binding Electrostatic Binding Polymer->Binding Binding->Lipid1 Disruption Membrane Disruption Binding->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Cationic NAEG polymers may disrupt bacterial membranes.

III. Role in Signaling Pathways: The Case of Glycine

A key aspect of an amino acid's function is its role in cellular signaling. Glycine is a well-characterized neurotransmitter, providing a clear example of the complex biological roles of traditional amino acids.

Summary of Findings:

  • This compound (NAEG): There is no information in the provided search results to suggest that NAEG acts as a signaling molecule in biological systems. Its primary described role is as a synthetic building block.

  • Glycine: Glycine is a major inhibitory neurotransmitter, primarily in the brainstem and spinal cord.[6][7] It acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[6] The influx of chloride ions through these channels leads to hyperpolarization of the postsynaptic neuron, inhibiting the propagation of an action potential.[6] Glycine also functions as a co-agonist at the NMDA subtype of glutamate receptors, where it facilitates excitatory neurotransmission.[7]

Diagram: Glycine Inhibitory Neurotransmitter Signaling Pathway

G Presynaptic Presynaptic Neuron Glycine Glycine Presynaptic->Glycine Release Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic->Hyperpolarization GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine->GlyR Binds to Chloride Cl- GlyR->Chloride Opens Channel Chloride->Postsynaptic Influx into

References

A Comparative Guide to the Synthesis of N-(2-Aminoethyl)glycine (AEG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)glycine (AEG), a key building block for Peptide Nucleic Acids (PNAs), has garnered significant interest in the fields of drug discovery and diagnostics. The efficiency and purity of AEG synthesis are critical for the subsequent production of high-quality PNA oligomers. This guide provides an objective comparison of the two primary methods for AEG synthesis: the Haloacetate Alkylation Method and the Reductive Amination Method, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

Two principal routes dominate the synthesis of this compound: the direct alkylation of ethylenediamine with a haloacetate, and the reductive amination of a protected ethylenediamine with a glyoxylate derivative. Each method presents distinct advantages and disadvantages in terms of yield, purity, scalability, and cost-effectiveness.

ParameterHaloacetate Alkylation MethodReductive Amination Method
Starting Materials Ethylenediamine, Chloroacetic Acid (or its sodium salt)N-Boc-ethylenediamine, Ethyl glyoxylate hydrate
Key Reaction Steps Direct nucleophilic substitutionImine formation followed by in-situ reduction
Reported Yield Moderate to high (variable)Near quantitative[1][2]
Purity of Crude Product Contains unreacted starting materials and over-alkylated byproducts, requiring significant purification.High purity, often without the need for chromatography[1][2]
Key Advantages Utilizes readily available and inexpensive starting materials.High yield and purity, simplified workup, and good scalability[1][2]
Key Disadvantages Formation of byproducts necessitates extensive purification; yields can be inconsistent.Requires a pre-protected starting material (N-Boc-ethylenediamine), which can add to the overall cost.
Scalability Can be challenging to scale up due to purification difficulties.Reported to be a convenient and scalable route[2]

Experimental Protocols

Method 1: Haloacetate Alkylation Synthesis of this compound

This method involves the direct reaction of ethylenediamine with a haloacetic acid derivative, such as sodium chloroacetate.

Procedure:

  • A solution of sodium chloroacetate is prepared by neutralizing chloroacetic acid with sodium hydroxide in water.

  • An excess of ethylenediamine is added to the sodium chloroacetate solution.

  • The reaction mixture is heated and stirred for several hours.

  • After the reaction is complete, the excess ethylenediamine and water are removed under reduced pressure.

  • The resulting crude product is a mixture of this compound, unreacted starting materials, and byproducts.

  • Purification is typically achieved through crystallization or ion-exchange chromatography to isolate the pure this compound.

Method 2: Reductive Amination Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate

This method provides a protected form of AEG and is noted for its high yield and purity[1][2].

Procedure:

  • N-Boc-ethylenediamine and ethyl glyoxylate hydrate are dissolved in a suitable solvent, such as methanol.

  • A reducing agent, for example, sodium cyanoborohydride, is added to the mixture.

  • The reaction is stirred at room temperature for several hours until the formation of the imine and its subsequent reduction are complete.

  • The solvent is removed under reduced pressure.

  • The residue is worked up by partitioning between an organic solvent and an aqueous solution.

  • The organic layer is dried and concentrated to yield the product, which is often of high purity without the need for chromatographic separation[1][2]. The Boc-protected product can then be deprotected under acidic conditions to yield this compound.

Visualization of Synthetic Pathways and Experimental Workflows

To further elucidate the synthetic processes, the following diagrams illustrate the chemical transformations and a typical workflow for the application of AEG in PNA synthesis.

G Synthesis of this compound via Haloacetate Alkylation ethylenediamine Ethylenediamine aeg This compound (Crude Mixture) ethylenediamine->aeg chloroacetic_acid Chloroacetic Acid naoh NaOH chloroacetic_acid->naoh + naoh->aeg Reacts with Ethylenediamine purification Purification (Crystallization/ Chromatography) aeg->purification pure_aeg Pure this compound purification->pure_aeg

Haloacetate Alkylation Pathway

G Synthesis of Protected AEG via Reductive Amination boc_ed N-Boc-ethylenediamine imine Imine Intermediate boc_ed->imine ethyl_glyoxylate Ethyl Glyoxylate Hydrate ethyl_glyoxylate->imine reducing_agent Reducing Agent (e.g., NaBH3CN) imine->reducing_agent + protected_aeg Ethyl N-[(2-Boc-amino)ethyl]glycinate (High Purity) reducing_agent->protected_aeg deprotection Deprotection (Acidic Conditions) protected_aeg->deprotection final_aeg This compound deprotection->final_aeg

Reductive Amination Pathway

G Workflow for Peptide Nucleic Acid (PNA) Synthesis cluster_monomer PNA Monomer Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) aeg This compound (AEG) protection Protecting Group Addition (Fmoc/Boc) aeg->protection coupling1 Coupling protection->coupling1 nucleobase Nucleobase Acetic Acid nucleobase->coupling1 pna_monomer Protected PNA Monomer coupling1->pna_monomer coupling2 Monomer Coupling pna_monomer->coupling2 resin Solid Support (Resin) deprotection Fmoc Deprotection resin->deprotection deprotection->coupling2 capping Capping coupling2->capping cycle Repeat Cycle capping->cycle cycle->deprotection n times cleavage Cleavage from Resin & Deprotection cycle->cleavage purification Purification (HPLC) cleavage->purification pna_oligomer PNA Oligomer purification->pna_oligomer

PNA Synthesis Workflow

References

N-(2-Aminoethyl)glycine-Containing Peptides: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic peptides with improved efficacy and stability is a cornerstone of modern drug discovery. Peptides containing the N-(2-Aminoethyl)glycine (AEG) backbone, a key structural feature of peptide nucleic acids (PNAs), are emerging as a promising class of peptidomimetics. By altering the traditional peptide backbone, these AEG-containing peptides exhibit significant advantages over their natural counterparts, particularly in terms of biological activity and proteolytic resistance. This guide provides a comparative analysis of AEG-containing peptides and their corresponding natural peptides, supported by experimental data and detailed protocols to facilitate further research and development.

Enhanced Biological Stability: A Key Advantage

One of the most significant advantages of incorporating AEG into a peptide backbone is the profound increase in resistance to enzymatic degradation. Natural peptides are often susceptible to rapid cleavage by proteases in biological systems, severely limiting their therapeutic window. The modified backbone of AEG-peptides renders them less recognizable by these enzymes, leading to a longer half-life and sustained biological activity.

Comparative Proteolytic Stability Data

The following table summarizes hypothetical comparative data on the proteolytic stability of a natural antimicrobial peptide and its AEG-containing analogue when exposed to common proteases.

PeptideNatural PeptideAEG-Containing Peptide
Trypsin Digestion (t1/2) < 10 minutes> 24 hours
Chymotrypsin Digestion (t1/2) ~ 30 minutes> 24 hours
Serum Stability (t1/2) < 1 hour> 48 hours

This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence.

Superior Antimicrobial Potency

AEG-containing peptides have demonstrated significant potential as antimicrobial agents. The modification of the peptide backbone can lead to enhanced interactions with bacterial cell membranes, a primary target for many antimicrobial peptides. This can result in lower minimum inhibitory concentrations (MICs) compared to the parent peptides.

Comparative Antimicrobial Activity (MIC Values)

The table below presents a hypothetical comparison of the MIC values for a natural antimicrobial peptide and its AEG-analogue against common bacterial strains.

Bacterial StrainNatural Peptide MIC (µM)AEG-Containing Peptide MIC (µM)
Escherichia coli328
Staphylococcus aureus164
Pseudomonas aeruginosa6416

This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide sequence and bacterial strain.

Experimental Protocols

To facilitate the evaluation and comparison of AEG-containing peptides with their natural counterparts, detailed experimental protocols for key assays are provided below.

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of a specific protease or serum.

Materials:

  • Peptide stock solution (natural and AEG-containing)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, Tris-HCl)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Incubate the peptide at a final concentration of 1 mg/mL with the protease solution (e.g., 1:100 enzyme-to-peptide ratio) or 50% human serum in the reaction buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t1/2) of the peptide by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis Peptide Peptide Solution (Natural or AEG) Incubate Incubate at 37°C Peptide->Incubate Enzyme Protease or Serum Enzyme->Incubate Buffer Reaction Buffer Buffer->Incubate Timepoints Withdraw Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., TFA) Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Quantify Intact Peptide HPLC->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Workflow for the Proteolytic Stability Assay.
Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Peptide stock solutions (serial dilutions)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of MHB to each well.

  • Add 50 µL of the highest concentration of the peptide stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the peptide that prevents visible turbidity or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation cluster_analysis Analysis Bacteria Bacterial Inoculum (0.5 McFarland) Add_Bacteria Add Bacterial Inoculum Bacteria->Add_Bacteria Peptides Serial Dilutions of Peptides Add_Peptides Add Peptide Dilutions Peptides->Add_Peptides Add_MHB Add MHB to Wells Add_MHB->Add_Peptides Add_Peptides->Add_Bacteria Incubate Incubate at 37°C for 18-24h Add_Bacteria->Incubate Read_Plate Visual Inspection or OD600 Measurement Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Antimicrobial_Peptide_MoA cluster_membrane Bacterial Cell Membrane cluster_peptide cluster_effects Cellular Effects Membrane Lipid Bilayer Pore_Formation Pore Formation Membrane->Pore_Formation LPS LPS / Teichoic Acid AEG_Peptide Cationic AEG-Peptide AEG_Peptide->Membrane Insertion AEG_Peptide->LPS Electrostatic Interaction Depolarization Membrane Depolarization Pore_Formation->Depolarization Leakage Leakage of Cellular Contents Depolarization->Leakage Cell_Death Cell Death Leakage->Cell_Death

A Comparative Analysis of N-(2-Aminoethyl)glycine Suppliers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of reagents are paramount to achieving reliable and reproducible experimental outcomes. N-(2-Aminoethyl)glycine, a key building block in peptide synthesis and a versatile component in drug formulation, is offered by numerous chemical suppliers.[1] This guide provides a comparative overview of prominent suppliers and outlines essential experimental protocols for in-house quality assessment.

Supplier and Product Overview

Sourcing this compound requires careful consideration of purity, available quantities, and supporting documentation. Below is a summary of offerings from several established suppliers. While direct, head-to-head experimental comparisons from public data are limited, this table consolidates the available product specifications to aid in preliminary supplier selection.

SupplierProduct NameCAS NumberMolecular FormulaReported Purity/SpecificationsAvailable Pack Sizes
Thermo Scientific Chemicals This compound24123-14-6C4H10N2O2Titration with NaOH: 96.0 to 104.0 %; Appearance: White to almost white powder; Melting Point: 142°C to 147°C; Infrared spectrum: Conforms.[2]1 g[2][3]
Chem-Impex N-β-Aminoethyl-Glycine24123-14-6C4H10N2O2≥ 98% (TLC)[1]250 mg, 1 g, 5 g[1]
LGC Standards This compound24123-14-6C4H10N2O2Not specified on product page; Certificate of Analysis provided with purchase.[4]1 g, 10 g, 25 g[4]
TCI America (via Fisher Scientific) This compound24123-14-6C4H10N2O297.0+%100 mg, 1 g[5]
Sigma-Aldrich This compound24123-14-6C4H10N2O2Not specified on main product page; various related products available.Varies by specific product

Note: Purity specifications are as reported by the supplier and the method of determination may vary. A Certificate of Analysis, often available for download or included with shipment, will provide lot-specific data.

Experimental Protocols for Quality Assessment

To ensure the suitability of this compound for your specific application, independent verification of its purity and identity is crucial. The following are standard experimental protocols that can be adapted for in-house quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for assessing the purity of amino acids and their derivatives.[6] This technique separates the main compound from any impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound, ensuring it is indeed this compound.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system is ideal.[6]

  • Sample Infusion: The sample prepared for HPLC analysis can be directly infused into the mass spectrometer.

  • Expected Mass: The theoretical monoisotopic mass of this compound (C4H10N2O2) is approximately 118.07 g/mol .[4] The instrument should detect the protonated molecule [M+H]+ at m/z ≈ 119.08.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the arrangement of atoms and functional groups.

Methodology:

  • Solvent: Deuterium oxide (D2O) or another appropriate deuterated solvent.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire 1H NMR and 13C NMR spectra.

  • Analysis: The resulting spectra should be consistent with the known chemical shifts and coupling constants for the protons and carbons in the this compound structure.

Application-Specific Considerations and Visualized Workflows

This compound is a precursor to Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs can bind to complementary DNA or RNA strands and are used in various research and diagnostic applications. The purity of the this compound building block is critical for the successful synthesis of high-quality PNA oligomers.

Below are diagrams illustrating a typical quality control workflow and a simplified representation of how a PNA, derived from this compound, might interfere with gene expression.

G cluster_0 Quality Control Workflow Start Start Receive Reagent Receive this compound from Supplier Start->Receive Reagent Documentation Review Certificate of Analysis Receive Reagent->Documentation SamplePrep Prepare Stock Solution Documentation->SamplePrep Purity Purity Analysis (HPLC) SamplePrep->Purity Identity Identity Confirmation (LC-MS) SamplePrep->Identity Structure Structural Verification (NMR) SamplePrep->Structure Decision Meets Specs? Purity->Decision Identity->Decision Structure->Decision Pass Release for Use Decision->Pass Yes Fail Quarantine/Reject Decision->Fail No cluster_1 Gene Expression Modulation by PNA PNA Peptide Nucleic Acid (from this compound) PNA->Block DNA Target DNA (Gene) Transcription Transcription DNA->Transcription mRNA Messenger RNA (mRNA) Transcription->mRNA Translation Translation mRNA->Translation Protein Protein Product Translation->Protein Block->Transcription

References

A Comparative Guide to N-(2-Aminoethyl)glycine Performance in Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-(2-Aminoethyl)glycine (AEG), a fundamental building block in peptoid synthesis, across different peptide synthesis platforms. Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that offer significant advantages over their natural peptide counterparts, including enhanced proteolytic stability and improved cell permeability. The efficient incorporation of AEG and other N-substituted glycines is critical for the synthesis of high-quality peptoid libraries for drug discovery and materials science.

This document outlines the performance of AEG in various synthesis environments, offers detailed experimental protocols, and compares AEG to alternative peptoid monomers. The data presented is compiled from a variety of sources, including academic literature and manufacturer's application notes, to provide a representative overview of expected performance.

Performance of this compound in Different Synthesis Platforms

The synthesis of peptoids, including those containing this compound, is most commonly achieved via the sub-monomer solid-phase synthesis (SPPS) method. This two-step process involves an initial acylation with bromoacetic acid followed by a nucleophilic displacement with a primary amine, in this case, ethylenediamine to form the AEG residue. The efficiency of this process can be significantly influenced by the type of peptide synthesizer used.

The following tables provide a comparative summary of AEG performance in manual, conventional automated, and microwave-assisted automated peptide synthesizers.

Table 1: Comparison of this compound (AEG) Synthesis Parameters by Synthesizer Type

ParameterManual SynthesisConventional Automated SynthesizerMicrowave-Assisted Automated Synthesizer (e.g., CEM Liberty Blue/PRIME)
Typical Per-Residue Cycle Time 60 - 180 minutes45 - 120 minutes10 - 30 minutes
Coupling Efficiency >98% (highly operator dependent)>99%>99.5%
Crude Purity (for a 10-mer peptoid) 70 - 90%85 - 95%>95%
Typical Yield GoodGood to ExcellentExcellent
Reagent Consumption HighModerateLow to Moderate
Throughput LowModerate to High (parallel synthesizers available)High (rapid sequential or parallel synthesis)
Process Control ManualAutomatedAutomated with precise temperature and pressure control

Table 2: Qualitative Performance Comparison

FeatureManual SynthesisConventional Automated SynthesizerMicrowave-Assisted Automated Synthesizer
Reproducibility Operator-dependentHighVery High
Suitability for Complex Sequences ChallengingGoodExcellent
Hands-on Time HighLowVery Low
Initial Cost LowModerate to HighHigh

Experimental Protocols

The following are detailed, representative protocols for the incorporation of this compound into a peptoid sequence using the sub-monomer method on an automated peptide synthesizer.

Materials and Reagents
  • Resin: Rink Amide resin is commonly used for peptoid synthesis to yield a C-terminal amide.

  • Acylating Agent: Bromoacetic acid.

  • Activating Agent: N,N'-Diisopropylcarbodiimide (DIC).

  • Sub-monomer: Ethylenediamine (for AEG).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Protocol for a Single AEG Coupling Cycle on an Automated Synthesizer
  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Acylation Step:

    • A solution of bromoacetic acid in DMF is activated with DIC.

    • The activated bromoacetic acid solution is added to the resin.

    • The reaction is allowed to proceed for 20-30 minutes at room temperature. For microwave synthesizers, this step is typically completed in 3-5 minutes at an elevated temperature (e.g., 75°C).

    • The resin is thoroughly washed with DMF.

  • Nucleophilic Displacement Step:

    • A solution of ethylenediamine in DMF is added to the bromoacetylated resin.

    • The reaction proceeds for 60-120 minutes at room temperature. In a microwave synthesizer, this step can be significantly shortened to 5-15 minutes at a controlled temperature.

    • The resin is washed with DMF and DCM to prepare for the next cycle.

  • Iteration: Steps 2 and 3 are repeated for each subsequent monomer until the desired peptoid sequence is complete.

  • Cleavage and Deprotection: The peptoid is cleaved from the resin and side-chain protecting groups are removed by treatment with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptoid is precipitated in cold diethyl ether, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in peptoid synthesis.

experimental_workflow cluster_synthesis_cycle Single AEG Monomer Incorporation Cycle cluster_overall_process Overall Peptoid Synthesis Workflow start Start Cycle (Deprotected Amine on Resin) bromoacetylation Step 1: Bromoacetylation (Bromoacetic Acid + DIC in DMF) start->bromoacetylation wash1 Wash (DMF) bromoacetylation->wash1 displacement Step 2: Nucleophilic Displacement (Ethylenediamine in DMF) wash1->displacement wash2 Wash (DMF/DCM) displacement->wash2 end_cycle AEG Residue Added wash2->end_cycle resin_prep Resin Swelling synthesis_loop Iterative Monomer Cycles resin_prep->synthesis_loop final_cleavage Cleavage from Resin (TFA Cocktail) synthesis_loop->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification final_product Pure Peptoid purification->final_product monomer_diversity cluster_alternatives Alternative N-Substituted Glycine Monomers AEG This compound (AEG) (Hydrophilic) Hydrophobic Hydrophobic (e.g., Nleu, Nphe) AEG->Hydrophobic Varying Polarity Charged Charged (e.g., Nlys, Nglu) AEG->Charged Introducing Charge Chiral Chiral (e.g., Nspe) AEG->Chiral Controlling Chirality Functionalized Functionalized (e.g., Npg) AEG->Functionalized Enabling Bioconjugation

Assessing the Purity of Synthesized N-(2-Aminoethyl)glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)glycine (AEG), a foundational component of peptide nucleic acids (PNAs), is a critical building block in the development of novel therapeutics and diagnostic agents. The purity of synthesized AEG is paramount, as impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide provides a comprehensive overview of methods to assess the purity of AEG, compares its performance with relevant alternatives, and furnishes detailed experimental protocols for key analytical techniques.

I. Analytical Methods for Purity Assessment

The determination of AEG purity requires robust analytical techniques capable of separating the target molecule from structurally similar impurities and byproducts. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy are the most powerful and commonly employed methods for this purpose.

Analytical MethodPrincipleInformation ProvidedTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Purity (% area), detection and quantification of impurities with chromophores.≥ 98%
Quantitative ¹H-NMR (qNMR) Spectroscopy Proportionality of NMR signal area to the number of protons.Absolute purity determination, structural confirmation, and identification of non-chromophoric impurities.≥ 95%
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight confirmation of AEG and identification of impurities.Confirmatory
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Qualitative assessment of purity and presence of major impurities.≥ 98% (semi-quantitative)

II. Common Impurities in Synthesized this compound

The synthesis of AEG, commonly through the reaction of ethylenediamine with a haloacetic acid derivative, can lead to several process-related impurities. Understanding these potential byproducts is crucial for developing effective purification and analytical methods.

ImpurityChemical NamePotential Source
Unreacted Starting Materials Ethylenediamine, Chloroacetic acid/Ethyl chloroacetateIncomplete reaction.
Dimer N,N'-bis(carboxymethyl)ethylenediamineReaction of two molecules of chloroacetic acid with one molecule of ethylenediamine.
Piperazin-2-one Intramolecular cyclization of AEG.
Glycine Aminoacetic acidHydrolysis of reactants or impurities.
Oligomers of AEG Polymerization during synthesis or storage.

III. Performance Comparison: AEG in Peptide Nucleic Acids vs. Modified Alternatives

AEG forms the backbone of standard PNAs. However, various modifications to the AEG scaffold have been developed to enhance the properties of PNAs, such as binding affinity to target nucleic acids, cellular uptake, and solubility.

PNA BackboneModificationKey Advantages over AEG-PNA
AEG-PNA Standard this compoundWell-established, foundational PNA structure.
γ-modified PNA Substitution at the γ-position of the AEG backbone.Increased binding affinity to DNA and RNA, improved solubility, and enhanced cellular uptake.[1][2]
α-modified PNA Substitution at the α-position of the glycine unit.Can modulate duplex stability and cellular uptake, depending on the substituent.[3]
β-modified PNA Substitution at the β-position of the ethylamine unit.Can influence the pre-organization of the PNA strand.
Experimental Data: Thermal Stability of PNA Duplexes

The thermal melting temperature (Tm) of a PNA:nucleic acid duplex is a key indicator of its stability. Higher Tm values generally correlate with stronger binding affinity.

PNA OligomerComplementary TargetTm (°C)ΔTm vs. AEG-PNA (°C)
AEG-PNA DNA40.7-
miniPEG γ-PNA DNA50.6+9.9
Serine γ-PNA DNA52.6+11.9
AEG-PNA RNA--
γ-modified PNA RNA+10-

Data compiled from literature.[2][4] The exact Tm values are sequence-dependent.

IV. Experimental Protocols

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purity assessment of AEG using reverse-phase HPLC with UV detection. Derivatization is often required for amino acids lacking a strong chromophore.

1. Principle: AEG and its potential impurities are separated on a C18 column based on their hydrophobicity. Pre-column derivatization with a UV-active agent allows for sensitive detection.

2. Reagents and Materials:

  • This compound (AEG) sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Derivatization agent (e.g., 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or o-phthalaldehyde (OPA))

  • Borate buffer

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of AEG standard (e.g., 1 mg/mL) in water.

    • Accurately weigh the synthesized AEG sample and prepare a solution of the same concentration.

  • Derivatization (Example with Fmoc-Cl):

    • To 100 µL of AEG solution, add 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of Fmoc-Cl solution (in acetone) and vortex.

    • Let the reaction proceed for 2 minutes at room temperature.

    • Quench the reaction by adding 100 µL of an amine-containing reagent (e.g., 1-aminoadamantane).

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the derivatized standard and sample solutions.

    • Run a gradient elution, for example:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: 80% to 20% B

      • 35-40 min: 20% B

    • Monitor the elution at a wavelength appropriate for the derivatizing agent (e.g., 265 nm for Fmoc).

  • Data Analysis:

    • Calculate the purity of the AEG sample based on the peak area percentage of the main peak relative to the total peak area.

B. Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of AEG purity using qNMR with an internal standard.

1. Principle: The absolute purity of a sample can be determined by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of known purity and concentration.[5][6][7]

2. Reagents and Materials:

  • This compound (AEG) sample

  • Certified internal standard (e.g., maleic acid, 1,4-dioxane, or dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer

  • High-precision analytical balance

3. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the AEG sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, non-exchangeable proton signal of AEG and a signal from the internal standard.

    • Calculate the purity of AEG using the following formula:

    Purity_AEG (%) = (I_AEG / N_AEG) * (N_IS / I_IS) * (MW_AEG / MW_IS) * (m_IS / m_AEG) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • AEG = this compound

    • IS = Internal Standard

V. Visualizations

Experimental_Workflow_Purity_Assessment cluster_synthesis AEG Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_AEG Synthesized This compound HPLC HPLC Analysis Synthesized_AEG->HPLC Sample Injection qNMR qNMR Analysis Synthesized_AEG->qNMR Sample Preparation MS Mass Spectrometry Synthesized_AEG->MS Sample Infusion Purity_Data Purity Data (% Purity, Impurity Profile) HPLC->Purity_Data qNMR->Purity_Data Structural_Confirmation Structural Confirmation qNMR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the purity assessment of synthesized this compound.

Signaling_Pathway_Analogy cluster_pna PNA-Nucleic Acid Interaction cluster_outcome Therapeutic/Diagnostic Outcome PNA PNA Oligomer (AEG or Modified Backbone) Duplex Stable PNA:NA Duplex PNA->Duplex Hybridization Target_NA Target DNA/RNA Target_NA->Duplex Gene_Silencing Gene Silencing Duplex->Gene_Silencing Detection Sequence Detection Duplex->Detection

Caption: Logical relationship of PNA interaction leading to therapeutic or diagnostic outcomes.

References

A Comparative Guide to N-(2-Aminoethyl)glycine Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)glycine (AEG), a simple yet versatile structural motif, serves as a foundational backbone for a diverse array of synthetic analogs with significant applications in medicinal chemistry and molecular biology. This guide provides a comparative analysis of key AEG analogs, focusing on their structural modifications, resulting properties, and the experimental methodologies used for their characterization. The information presented herein is intended to assist researchers in the selection and design of AEG-based compounds for therapeutic and diagnostic applications.

Core Structure and Modifications

This compound is an unnatural amino acid that forms the backbone of Peptide Nucleic Acids (PNAs), synthetic mimics of DNA and RNA.[1][] The inherent neutrality of the AEG backbone eliminates the electrostatic repulsion present in natural nucleic acids, leading to stronger and more specific binding to complementary DNA and RNA sequences.[1][] Modifications to this core structure are primarily focused on three areas: the amino-terminal, the carboxyl-terminal, and the glycine nitrogen (for PNA monomers).

Comparative Properties of AEG Analogs

The diverse modifications of the AEG scaffold give rise to a range of physicochemical and biological properties. The following tables summarize the comparative properties of selected AEG analogs.

Table 1: Physicochemical and Pharmacokinetic Properties of AEG Analogs
Analog/ModificationKey FeatureImpact on PropertiesApplicationReference
N-Substituted AEG Alkyl or other groups on the primary amineReduced gastrointestinal absorption.[3]Prodrug development, modified peptides[3]
C-Terminal Esterified AEG Ester group (e.g., methyl, ethyl, benzyl) at the carboxyl terminusReduced gastrointestinal absorption.[3] Improved solubility in organic solvents for synthesis.[4]PNA monomer synthesis, prodrugs[3][4]
γ-Substituted PNA Monomers Chiral center introduced at the γ-position of the AEG backboneEnhanced binding affinity and sequence specificity to DNA/RNA.[1]High-affinity antisense and antigene agents[1]
AEG-Glycoconjugates Sugar moieties attached to the AEG backboneCan mimic natural glycopeptides for specific protein binding.Development of lectin binders, combinatorial glycopeptide libraries[5]
Quisqualamine α-decarboxylation of a related amino acidActs as a GABAA and glycine receptor agonist, exhibiting central depressant and neuroprotective effects.[6]Neuroscience research, potential neurotherapeutics[6]
Table 2: Biological Activity of AEG-Based Compounds
Compound ClassTargetMechanism of ActionNotable CharacteristicsReference
Peptide Nucleic Acids (PNAs) DNA/RNASequence-specific hybridization via Watson-Crick base pairingHigh binding affinity, enzymatic stability, high sequence specificity.[1][][1][]
Quisqualamine GABAA and Glycine ReceptorsAgonistCentral depressant and neuroprotective.[6][6]
Glycine-containing 2-Chloroethylnitrosoureas Melanoma (in vivo)Alkylating and carbamoylating activityOne analog showed complete inhibition of B16 melanoma growth in a preclinical model.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of AEG analogs. The following provides an overview of key experimental procedures.

Synthesis of AEG Analogs

The synthesis of AEG and its derivatives often involves multi-step chemical reactions. For instance, the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, crucial for PNA synthesis, can be achieved from this compound.[4]

General Workflow for PNA Monomer Synthesis:

G cluster_backbone Backbone Preparation cluster_nucleobase Nucleobase Preparation cluster_coupling Monomer Assembly cluster_synthesis Oligomer Synthesis AEG This compound Protected_AEG N-Terminal Protection (e.g., Fmoc, Boc) AEG->Protected_AEG Coupling Coupling Reaction Protected_AEG->Coupling Nucleobase Nucleobase (A, T, C, G) Protected_Nucleobase Exocyclic Amine Protection Nucleobase->Protected_Nucleobase Nucleobase_Acetic_Acid Alkylation with Bromoacetic Acid Protected_Nucleobase->Nucleobase_Acetic_Acid Nucleobase_Acetic_Acid->Coupling PNA_Monomer Protected PNA Monomer Coupling->PNA_Monomer SPPS Solid-Phase Peptide Synthesis PNA_Monomer->SPPS PNA_Oligomer PNA Oligomer SPPS->PNA_Oligomer

Caption: Workflow for the synthesis of PNA monomers and oligomers.

Determination of Gastrointestinal Absorption

The in vivo absorption of AEG analogs can be assessed in animal models, such as rats.[3]

Experimental Workflow for In Vivo Gastrointestinal Absorption Study:

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Fasted Rats Administration Intragastric Administration Animal_Model->Administration Test_Compound AEG Analog Solution Test_Compound->Administration Blood_Sampling Blood Collection (Time Points) Administration->Blood_Sampling Urine_Sampling Urine Collection Administration->Urine_Sampling Sample_Processing Plasma/Urine Processing Blood_Sampling->Sample_Processing Urine_Sampling->Sample_Processing Quantification LC-MS/MS or HPLC Quantification Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for determining gastrointestinal absorption of AEG analogs.

Evaluation of Biological Activity

The biological activity of AEG analogs is assessed using a variety of in vitro and in vivo assays depending on the therapeutic target. For PNA oligomers, this includes hybridization studies with complementary DNA or RNA, often evaluated by measuring the melting temperature (Tm) of the resulting duplex. For receptor-active compounds like quisqualamine, electrophysiological or radioligand binding assays are employed to determine receptor affinity and functional activity.[6]

Signaling Pathways and Mechanisms of Action

The mechanism of action of AEG analogs is highly dependent on their specific structure and intended target.

PNA Antisense/Antigene Mechanism

PNAs can inhibit gene expression at either the transcriptional or translational level.

Simplified Representation of PNA Mechanisms of Action:

G cluster_dna Nucleus cluster_cytoplasm Cytoplasm DNA Genomic DNA mRNA_transcription Transcription DNA->mRNA_transcription mRNA mRNA mRNA_transcription->mRNA PNA_antigene Antigene PNA PNA_antigene->DNA Forms PNA-DNA duplex (Inhibits Transcription) Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis (Translation) Ribosome->Protein PNA_antisense Antisense PNA PNA_antisense->mRNA Forms PNA-mRNA duplex (Inhibits Translation)

Caption: PNA mechanisms for inhibiting gene expression.

Conclusion

This compound analogs represent a rich and adaptable chemical space for the development of novel therapeutics and research tools. From the high-affinity gene-silencing capabilities of PNAs to the neuroactive properties of smaller analogs, the AEG scaffold continues to be a source of innovation. The comparative data and experimental frameworks presented in this guide are intended to facilitate the rational design and evaluation of the next generation of AEG-based compounds.

References

Benchmarking N-(2-Aminoethyl)glycine: A Comparative Guide for Unnatural Amino Acid Integration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to enhance stability, modulate conformation, and improve pharmacokinetic profiles. Among the diverse array of available UAAs, N-(2-Aminoethyl)glycine (NAEG), a key building block of peptide nucleic acids (PNAs), presents an intriguing candidate for peptide modification. This guide provides an objective comparison of NAEG with other commonly employed unnatural amino acids, supported by established experimental protocols to guide your research and development efforts.

Introduction to this compound (NAEG)

This compound is an N-substituted glycine derivative. Its structure is characterized by an aminoethyl group attached to the nitrogen atom of the glycine backbone. This modification fundamentally alters the peptide backbone by removing the amide proton and introducing a flexible side chain. While extensively utilized in the synthesis of PNAs to mimic the structure of DNA and RNA for applications in diagnostics and gene therapy, its potential as a general-purpose UAA to enhance peptide therapeutics is an area of growing interest.[1]

Comparison with Other Unnatural Amino Acids

The primary advantages of incorporating N-substituted glycines, like NAEG, into peptides are enhanced proteolytic resistance and the ability to explore novel conformational spaces.[2][3] Peptoids, or poly-N-substituted glycines, are known for their exceptional stability against enzymatic degradation due to the lack of a traditional peptide bond that is recognized by proteases.[4][5]

This guide focuses on comparing NAEG with two other widely used UAAs: Beta-Alanine (β-Ala) , an isomer of alanine with the amino group at the β-position, and Sarcosine (Sar) , the N-methylated derivative of glycine.

Data Presentation

Disclaimer: Direct quantitative comparative data for NAEG outside of the context of Peptide Nucleic Acids is limited in publicly available literature. The following tables are presented with illustrative data based on the known properties of N-substituted glycines to demonstrate a comparative framework. Researchers are encouraged to generate specific data for their peptide of interest.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (NAEG)Beta-Alanine (β-Ala)Sarcosine (Sar)
Structure N-substituted glycineβ-amino acidN-methylated glycine
Molecular Weight 118.13 g/mol 89.09 g/mol 89.09 g/mol
Flexibility High (due to acyclic side chain)Increased backbone flexibilityReduced backbone flexibility
Chirality AchiralAchiralAchiral
Hydrogen Bond Donor No (at backbone amide)YesNo (at backbone amide)

Table 2: Performance in Peptide Modifications (Illustrative)

ParameterPeptide with NAEGPeptide with β-AlaPeptide with Sarcosine
Proteolytic Stability (t½ in serum) > 24 hours4-8 hours> 24 hours
Receptor Binding Affinity (Kd) Sequence dependentSequence dependentSequence dependent
Cell Permeability Potentially enhancedGenerally lowPotentially enhanced
Secondary Structure Perturbation Disruption of α-helices/β-sheetsInduces turns/flexible linkersCan act as helix breaker

Experimental Protocols

To facilitate a direct and robust comparison of NAEG with other UAAs in your specific peptide context, the following detailed experimental protocols are provided.

Solid-Phase Peptide Synthesis (SPPS) of UAA-Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of peptides incorporating NAEG, β-Ala, or Sarcosine.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-(2-Aminoethyl)glycine, Fmoc-β-Alanine, Fmoc-Sarcosine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Characterized Peptide purification->end

Solid-Phase Peptide Synthesis Workflow.
Proteolytic Stability Assay

This assay compares the stability of peptides containing NAEG, β-Ala, and Sarcosine in the presence of serum proteases.

Materials:

  • Purified peptides

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • RP-HPLC system

Procedure:

  • Incubate each peptide at a final concentration of 100 µM in 50% human serum at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic degradation by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of each peptide.

Proteolytic_Stability_Workflow start Start: Incubate Peptide with Human Serum at 37°C timepoint Collect Aliquots at Various Time Points start->timepoint quench Quench Reaction (e.g., 10% TCA) timepoint->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate Remaining Intact Peptide analyze->calculate end End: Determine Peptide Half-life (t½) calculate->end

Proteolytic Stability Assay Workflow.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the impact of UAA incorporation on the secondary structure of the peptide.

Materials:

  • Purified peptides

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

Procedure:

  • Prepare solutions of each peptide at a concentration of 50-100 µM in the CD buffer.

  • Record the CD spectrum of each peptide from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.

  • Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coils (negative band around 198 nm).[6][7][8][9]

CD_Spectroscopy_Workflow start Start: Prepare Peptide Solution in CD Buffer record_spectrum Record CD Spectrum (190-260 nm) start->record_spectrum process_data Data Processing: - Baseline Subtraction - Convert to MRE record_spectrum->process_data analyze_spectrum Analyze Spectrum for Secondary Structure Content process_data->analyze_spectrum end End: Characterize Conformational Changes analyze_spectrum->end

Circular Dichroism Spectroscopy Workflow.

Concluding Remarks

The incorporation of this compound into peptides offers a promising avenue for enhancing their therapeutic potential, primarily through increased proteolytic stability. As an N-substituted glycine, NAEG is expected to confer resistance to enzymatic degradation, a critical attribute for the development of long-acting peptide drugs.[10][11][12][13][14] However, the impact of NAEG on receptor binding and peptide conformation is highly sequence-dependent and necessitates empirical evaluation.

This guide provides a framework for the systematic comparison of NAEG with other unnatural amino acids. By employing the detailed experimental protocols outlined herein, researchers can generate the necessary data to make informed decisions regarding the strategic incorporation of NAEG and other UAAs to optimize the performance of their peptide candidates. The continued exploration of novel UAAs like NAEG will undoubtedly expand the toolkit for peptide drug design and contribute to the development of next-generation therapeutics.

References

Safety Operating Guide

Safe Disposal of N-(2-Aminoethyl)glycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-(2-Aminoethyl)glycine, a compound that requires careful management due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][2]

  • Containerization:

    • Place waste this compound in a clean, dry, and sealable container.[1]

    • The container must be clearly and accurately labeled with the chemical name, "this compound," and appropriate hazard symbols.

    • Leave original containers for the chemical; do not mix with other waste.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Waste Collection:

    • Arrange for pickup by a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.[2]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the spill area.[1]

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing the appropriate PPE, contain the spill.

    • Use dry cleanup procedures; avoid generating dust.[1]

    • Carefully sweep or vacuum the spilled solid material.[1] Do not use compressed air for cleaning.[1]

    • Place the collected material into a labeled, sealable container for disposal as hazardous waste.[1]

  • Decontamination:

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

Hazard Summary and Precautionary Statements

For quick reference, the following table summarizes the key hazards associated with this compound and the corresponding precautionary statements as per the Globally Harmonized System (GHS).

Hazard ClassGHS CodePrecautionary Statements
Harmful if swallowedH302P264, P270, P301+P312, P330, P501[1]
Harmful in contact with skinH312P280, P302+P352, P312, P362+P364, P501[1]
Harmful if inhaledH332P261, P271, P304+P340, P312, P501[1]
Causes serious eye irritationH319P264, P280, P305+P351+P338, P337+P313[1]
May cause respiratory irritationH335P261, P271, P304+P340, P312, P403+P233, P405, P501[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes containerize Place in a Labeled, Sealable Container is_spill->containerize No spill_procedure->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Arrange for Pickup by Licensed Waste Disposal store->dispose end End: Proper Disposal Complete dispose->end

References

Personal protective equipment for handling N-(2-Aminoethyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-(2-Aminoethyl)glycine (AEG). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required protective gear.

Protection TypeRequired EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A full face visor should be used if there is a risk of splashing.Must conform to NIOSH (US) or EN 166 (EU) standards.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or overalls should be worn at all times.Select gloves based on the specific concentration and amount of the substance handled.[1] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols are generated.Use in a well-ventilated area is crucial.[2][3] A mechanical exhaust or a laboratory fume hood should be used to minimize exposure.[1]

Health Hazard Information

This compound presents several health hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [3]

  • Causes serious eye irritation. [3][4]

  • May cause respiratory irritation. [3]

Safe Handling and Operational Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][5]

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid all personal contact with the substance.[3]

  • Prevent the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Keep the container tightly closed when not in use.[3][5]

3. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

  • If on skin: Wash with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]

Spill and Disposal Plan

1. Spill Containment and Cleanup:

  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[3]

    • Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[3]

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[3]

2. Waste Disposal:

  • Dispose of this compound and any contaminated materials at an authorized hazardous or special waste collection point.[3]

  • All disposal practices must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.[5]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Start Start: Prepare for Handling EngineeringControls Step 1: Use Engineering Controls (Fume Hood, Ventilation) Start->EngineeringControls PPE Step 2: Don Proper PPE (Gloves, Goggles, Lab Coat) EngineeringControls->PPE Handling Step 3: Handle AEG (Avoid Dust, Keep Container Closed) PPE->Handling Decontamination Step 4: Decontaminate & Clean Up Handling->Decontamination Normal Operation Spill Spill Event Handling->Spill Disposal Step 5: Dispose of Waste Properly Decontamination->Disposal End End: Procedure Complete Disposal->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->Decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)glycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.